molecular formula C36H50O8 B14113086 Doramectin aglycone

Doramectin aglycone

Cat. No.: B14113086
M. Wt: 610.8 g/mol
InChI Key: SHRUSRJMZSPNGG-DFOXCPHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Doramectin aglycone is a useful research compound. Its molecular formula is C36H50O8 and its molecular weight is 610.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C36H50O8

Molecular Weight

610.8 g/mol

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-cyclohexyl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

InChI

InChI=1S/C36H50O8/c1-21-9-8-12-26-20-41-33-31(38)24(4)17-29(36(26,33)40)34(39)42-28-18-27(14-13-22(2)30(21)37)43-35(19-28)16-15-23(3)32(44-35)25-10-6-5-7-11-25/h8-9,12-13,15-17,21,23,25,27-33,37-38,40H,5-7,10-11,14,18-20H2,1-4H3/b9-8+,22-13+,26-12+/t21-,23-,27+,28-,29-,30-,31+,32-,33+,35+,36+/m0/s1

InChI Key

SHRUSRJMZSPNGG-DFOXCPHHSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O)\C)O[C@]5(C4)C=C[C@@H]([C@H](O5)C6CCCCC6)C)O

Canonical SMILES

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1O)C)OC5(C4)C=CC(C(O5)C6CCCCC6)C)O

Origin of Product

United States

Foundational & Exploratory

Preliminary Biological Activity of Doramectin Aglycone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doramectin (B1670889), a potent macrocyclic lactone, is a widely utilized broad-spectrum endectocide in veterinary medicine. Its antiparasitic activity is primarily attributed to its interaction with glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death of the parasite. The biological activity of its aglycone form, however, is less characterized. This technical guide synthesizes the currently available, albeit limited, information on the preliminary biological activity of doramectin aglycone. It also draws comparative insights from the more studied ivermectin aglycone and outlines the general mechanistic pathway of the parent compound. This document aims to provide a foundational understanding for researchers and professionals in drug development by presenting the known data, proposing relevant experimental methodologies, and visualizing the underlying biological pathways.

Introduction

Avermectins, including doramectin, are 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis. Their potent anthelmintic and insecticidal properties have made them indispensable in animal health. The primary mechanism of action for these compounds involves the potentiation of glutamate-gated chloride channels (GluCls), which are unique to invertebrates, leading to an influx of chloride ions, hyperpolarization of neuronal and muscle cells, and ultimately, flaccid paralysis of the parasite.

This compound is the core structure of doramectin, lacking the disaccharide moiety at the C13 position. While the parent compound's activity is well-documented, there is a notable scarcity of published research on the specific biological activities of this compound. This guide will consolidate the existing information and provide a framework for its further investigation.

Comparative Biological Activity

A key reported activity of this compound is its ability to inhibit nematode larval development.[1] This is in contrast to its parent compound, doramectin, which exhibits potent paralytic activity against a wide range of nematodes.[2] The absence of the disaccharide moiety in the aglycone appears to abrogate its paralytic effects. Similar observations have been made for ivermectin aglycone, which also inhibits nematode larval development but is devoid of paralytic activity.[3][4][5] This suggests that while the macrocyclic lactone core may interfere with developmental processes in nematodes, the disaccharide is crucial for the potentiation of GluCls that leads to paralysis.

Table 1: Comparative Biological Activities of Doramectin and its Aglycone

CompoundPrimary Mechanism of ActionKey Biological ActivityQuantitative Data (IC50/EC50)
Doramectin Allosteric modulator of glutamate-gated chloride channels[6]Potent anthelmintic and insecticidal; causes paralysis[2]Data available for various parasites
This compound UnknownInhibitor of nematode larval development; devoid of paralytic activity[1]Not available in published literature

Mechanism of Action: The Role of Glutamate-Gated Chloride Channels

The primary molecular target of avermectins is the glutamate-gated chloride channel (GluCl), a ligand-gated ion channel found in the nerve and muscle cells of invertebrates.[7][8][9] Binding of avermectins to these channels leads to their irreversible opening, causing a sustained influx of chloride ions. This results in hyperpolarization of the cell membrane, preventing the transmission of nerve signals and leading to flaccid paralysis and death of the parasite. The following diagram illustrates this signaling pathway.

cluster_neuron Invertebrate Neuron/Muscle Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Channel_Open Channel Opening GluCl->Channel_Open Activation Cl_in Cl- Influx Channel_Open->Cl_in Hyperpolarization Hyperpolarization Paralysis Flaccid Paralysis & Death Hyperpolarization->Paralysis Cl_in->Hyperpolarization Avermectin (B7782182) Avermectin (e.g., Doramectin) Avermectin->GluCl Allosteric Modulation Glutamate Glutamate Glutamate->GluCl Binding

Caption: Avermectin Signaling Pathway in Invertebrates.

Proposed Experimental Protocols

To further elucidate the biological activity of this compound, standardized in vitro assays are necessary. A larval development assay is a suitable method for quantifying its inhibitory effects on nematode development.

Nematode Larval Development Assay

This assay is designed to determine the concentration of a compound that inhibits the development of nematode eggs to the third larval (L3) stage.

Objective: To quantify the inhibitory effect of this compound on the development of parasitic nematode larvae.

Materials:

  • This compound

  • Nematode eggs (e.g., Haemonchus contortus)

  • 96-well microtiter plates

  • Growth medium (e.g., Earle's balanced salt solution with yeast extract)

  • Iodine solution

  • Incubator

  • Inverted microscope

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.

  • Egg Isolation: Isolate nematode eggs from fresh fecal samples using standard flotation and sieving techniques.

  • Assay Setup:

    • Dispense the growth medium into the wells of a 96-well plate.

    • Add the different concentrations of this compound to the wells. Include a solvent control and a negative control (medium only).

    • Add a standardized number of nematode eggs to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 27°C) for a period sufficient for larval development (typically 6-7 days).

  • Termination and Observation:

    • Terminate the assay by adding a drop of iodine solution to each well to kill and stain the larvae.

    • Using an inverted microscope, count the number of eggs, L1, L2, and L3 larvae in each well.

  • Data Analysis: Calculate the percentage of inhibition of development to the L3 stage for each concentration compared to the control. Determine the IC50 value (the concentration that inhibits 50% of larval development).

The following workflow diagram illustrates the key steps of the larval development assay.

start Start egg_isolation Isolate Nematode Eggs start->egg_isolation plate_prep Prepare 96-Well Plate (Medium + Test Compound) egg_isolation->plate_prep add_eggs Add Eggs to Wells plate_prep->add_eggs incubation Incubate Plate add_eggs->incubation terminate Terminate Assay (Add Iodine) incubation->terminate microscopy Microscopic Examination (Count Larval Stages) terminate->microscopy analysis Data Analysis (Calculate IC50) microscopy->analysis end End analysis->end

Caption: Workflow for Nematode Larval Development Assay.

Future Directions and Conclusion

The preliminary evidence suggests that this compound possesses a distinct biological activity profile compared to its parent compound, primarily affecting nematode larval development without inducing paralysis. This indicates that the disaccharide moiety is critical for the potent anthelmintic effects mediated through the glutamate-gated chloride channels.

Significant research is still required to fully characterize the biological activity of this compound. Future studies should focus on:

  • Quantitative analysis: Determining the IC50 values of this compound against a panel of parasitic nematodes using larval development assays.

  • Mechanism of action studies: Investigating the molecular target(s) responsible for the inhibition of larval development. This may involve transcriptomic or proteomic analyses of treated larvae.

  • In vivo studies: Evaluating the efficacy of this compound in animal models of parasitic infection.

References

An In-depth Technical Guide on the Core Mechanism of Action Studies of Doramectin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doramectin (B1670889), a potent macrocyclic lactone anthelmintic, exerts its primary paralytic effect on invertebrates by modulating ligand-gated chloride channels. Its degradation product, doramectin aglycone, presents a contrasting biological profile. While devoid of the paralytic activity characteristic of its parent compound, this compound is a known inhibitor of nematode larval development. This guide provides a comprehensive overview of the current understanding of the mechanism of action of both doramectin and its aglycone, highlighting their distinct effects. Due to a notable gap in the scientific literature, the precise molecular mechanism of this compound's inhibition of larval development remains to be elucidated. This document summarizes the established knowledge of the parent compound and presents the current, more limited understanding of the aglycone, alongside relevant experimental protocols and comparative data.

Doramectin: The Parent Compound's Mechanism of Action

Doramectin, like other avermectins, primarily targets the nervous system of invertebrates.[1][2] Its mechanism is centered on the potentiation of neurotransmitter effects on specific ion channels, leading to paralysis and death of the parasite.[1][2]

Primary Target: Glutamate-Gated Chloride Channels (GluCls)

The principal molecular targets of doramectin in nematodes and arthropods are glutamate-gated chloride channels (GluCls).[1][2] These channels are unique to invertebrates, which accounts for the selective toxicity of avermectins.[1]

  • Channel Activation: Doramectin binds to an allosteric site on the GluCls, distinct from the glutamate (B1630785) binding site.[1] This binding locks the channel in an open conformation, leading to a persistent influx of chloride ions (Cl-).[1]

  • Hyperpolarization and Paralysis: The increased intracellular chloride concentration causes hyperpolarization of the neuronal and muscle cell membranes. This renders the cells unresponsive to excitatory stimuli, resulting in a flaccid paralysis of the parasite.[1] This affects critical functions such as feeding and locomotion, ultimately leading to the death of the organism.

Secondary Target: GABA-Gated Chloride Channels

Doramectin can also interact with gamma-aminobutyric acid (GABA)-gated chloride channels, although generally with lower affinity than for GluCls.[2] GABA is a major inhibitory neurotransmitter in both vertebrates and invertebrates. By potentiating the effect of GABA, doramectin further contributes to the inhibition of neurotransmission and the resulting paralysis.[2]

This compound: A Divergent Mechanism

This compound is formed by the acid-catalyzed hydrolysis of the disaccharide moiety from the doramectin molecule. This structural change dramatically alters its biological activity.

Lack of Paralytic Activity

Crucially, this compound is reported to be devoid of the paralytic activity seen with the parent compound. This strongly suggests that the disaccharide portion of the doramectin molecule is essential for its interaction with and potentiation of glutamate-gated chloride channels.

Inhibition of Nematode Larval Development

The primary reported biological effect of this compound is the inhibition of nematode larval development.[3] This indicates that while it does not cause acute paralysis in adult worms, it interferes with essential developmental processes in the larval stages. The specific molecular target and the biochemical pathway that are disrupted by this compound to produce this effect are currently not well-defined in the published scientific literature. This represents a significant knowledge gap and an area for future research.

Comparative Biological Activity

The distinct biological profiles of doramectin and its aglycone are summarized in the table below.

CompoundPrimary Mechanism of ActionKey Biological Effect(s)
Doramectin Allosteric modulator of glutamate-gated chloride channelsInduces flaccid paralysis in adult and larval nematodes and arthropods.[1][2]
This compound UnknownInhibits nematode larval development; devoid of paralytic activity.[3]

Experimental Protocols

Electrophysiological Recording of GluCl Activity (for Doramectin)

This protocol describes a method to measure the effect of doramectin on glutamate-gated chloride channels expressed in a heterologous system, such as Xenopus oocytes.

  • Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNA encoding the specific nematode GluCl subunits of interest. Incubate for 2-5 days to allow for channel expression.

  • Two-Electrode Voltage Clamp (TEVC):

    • Place an oocyte in a recording chamber continuously perfused with a buffer solution (e.g., ND96).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).

    • Clamp the membrane potential at a holding potential of -60 mV.

  • Compound Application:

    • Establish a baseline current.

    • Apply glutamate at its EC20 concentration to elicit a control response.

    • After washout, co-apply the same concentration of glutamate with varying concentrations of doramectin.

    • Record the potentiation of the glutamate-induced current.

  • Data Analysis: Plot the potentiation of the current as a function of doramectin concentration to determine the EC50.

Nematode Larval Development Inhibition Assay (for this compound)

This is a general protocol to assess the inhibitory effect of compounds on the development of nematode larvae, such as Haemonchus contortus.

  • Egg Recovery: Recover nematode eggs from the feces of infected host animals.

  • Assay Setup:

    • In a 96-well microtiter plate, add a nutrient medium to each well.

    • Add a suspension of nematode eggs to each well.

    • Incorporate antibiotics and antifungals to prevent contamination during the long incubation period.

  • Compound Addition: Add serial dilutions of this compound (dissolved in a suitable solvent like DMSO) to the test wells. Include solvent-only controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) for approximately 5-7 days.

  • Assessment of Development:

    • After the incubation period, observe the larval stages present in each well using an inverted microscope.

    • In control wells, larvae should have developed to the third larval stage (L3).

    • In test wells, quantify the number of larvae that have been arrested at earlier stages (L1, L2) or are dead.

  • Data Analysis: Calculate the percentage of inhibition of development for each concentration of this compound. Determine the IC50 value, which is the concentration that inhibits 50% of larval development to the L3 stage.

Visualizations

Signaling Pathway of Doramectin

Doramectin_Mechanism cluster_neuron Invertebrate Neuron/Muscle Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_ion Cl- GluCl->Cl_ion Opens and allows influx Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Leads to Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Causes Doramectin Doramectin Doramectin->GluCl Binds to allosteric site Glutamate Glutamate Glutamate->GluCl Binds to orthosteric site

Caption: Signaling pathway of Doramectin at the invertebrate neuromuscular junction.

Experimental Workflow for Larval Development Assay

Larval_Development_Assay A 1. Recover Nematode Eggs from Fecal Samples B 2. Add Eggs and Nutrients to 96-well Plate A->B C 3. Add Serial Dilutions of This compound B->C D 4. Incubate for 5-7 Days C->D E 5. Microscopic Observation of Larval Stages (L1, L2, L3) D->E F 6. Quantify Inhibition and Calculate IC50 E->F

Caption: Workflow for the nematode larval development inhibition assay.

Doramectin vs. Aglycone: A Logical Relationship

Doramectin_vs_Aglycone cluster_doramectin Doramectin cluster_aglycone This compound D_struct Macrocyclic Lactone + Disaccharide D_target GluCl Channels D_struct->D_target Essential for binding A_struct Macrocyclic Lactone (No Disaccharide) D_struct->A_struct Acid Hydrolysis D_effect Paralysis D_target->D_effect A_target Unknown Target(s) A_struct->A_target A_effect Inhibition of Larval Development A_target->A_effect Hydrolysis Hydrolysis

Caption: Contrasting the structure and biological effects of Doramectin and its Aglycone.

Conclusion and Future Directions

The mechanism of action for doramectin is well-established, centering on the potentiation of glutamate-gated chloride channels in invertebrates. In stark contrast, its aglycone derivative, while lacking paralytic activity, inhibits nematode larval development through an unknown mechanism. This significant difference underscores the critical role of the disaccharide moiety in the neurotoxic effects of the parent compound. The absence of detailed studies on the molecular target and pathways affected by this compound represents a clear gap in the current scientific landscape. Future research should focus on identifying the molecular targets of this compound to elucidate its unique biological activity. Such studies could reveal novel pathways involved in nematode development and potentially lead to the development of new anthelmintic strategies.

References

Physicochemical Properties of Doramectin Aglycone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin (B1670889) aglycone is the core polyketide-derived macrocyclic lactone structure of doramectin, a potent, broad-spectrum anthelmintic and insecticidal agent widely used in veterinary medicine.[1] It is formed by the acid-catalyzed hydrolysis of the disaccharide unit from its parent compound, doramectin.[1] While doramectin exerts its parasiticidal effects by potentiating glutamate-gated and GABA-gated chloride channels in nematodes, leading to paralysis, the aglycone form is noted to be an inhibitor of nematode larval development but is devoid of this paralytic activity.[1] Understanding the fundamental physicochemical properties of doramectin aglycone is critical for research into its biological activity, environmental fate, and for the development of new derivatives and analytical standards.

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details common experimental methodologies for their determination, and visualizes key related pathways and workflows.

Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to understanding its behavior in both biological and environmental systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical data for this compound are summarized in Table 1.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 25R-cyclohexyl-22,23-didehydro-5-O-demethyl-28-deoxy-6R,28-epoxy-13S-hydroxy-milbemycin BCayman Chemical
CAS Number 1987883-26-0[2]
Molecular Formula C₃₆H₅₀O₈[1][3]
Molecular Weight 610.7 g/mol [1]
Appearance Solid[3]
Purity >95% by HPLC[1]
UV Maximum (λmax) 246 nmCayman Chemical
Solubility Soluble in ethanol, methanol (B129727), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO).[1]Bioaustralis
Melting Point Data not available. (Parent compound doramectin: 116-119 °C[4])-
Boiling Point Data not available. (A doramectin formulation has a boiling point of 270 °C[5])-
pKa Data not available. (Related avermectin, Ivermectin: ~12.55[6])-
logP (Octanol/Water) Data not available.-
Storage Temperature -20°C[1]

Experimental Protocols

Accurate determination of physicochemical properties requires robust and reproducible experimental protocols. This section details standard methodologies relevant to the characterization of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining the thermodynamic (equilibrium) solubility of a compound.[7] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Principle: An excess amount of the solid compound is added to a specific solvent and agitated for an extended period until equilibrium is reached. The solid and liquid phases are then separated, and the concentration of the dissolved compound in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Detailed Protocol:

  • Preparation:

    • Add an excess amount of this compound (ensuring solid material will remain after equilibrium) to a series of glass vials.[7]

    • Dispense a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) into each vial.[8]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or agitator within a temperature-controlled incubator, typically at 25°C or 37°C.[7][9]

    • Agitate the mixtures for a predetermined duration, often 24 to 72 hours, to ensure equilibrium is achieved.[7][8] The time required can be determined by taking measurements at sequential time points (e.g., 24, 48, 72 hours) until the measured concentration plateaus.[8]

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Carefully remove an aliquot of the supernatant.

    • Separate the dissolved solute from any remaining solid particles. This is critically achieved by either:

      • Centrifugation: Centrifuge the vials at high speed at the test temperature.[8]

      • Filtration: Filter the solution using a low-binding filter (e.g., PTFE or PVDF) suitable for the solvent used.[10]

  • Quantification:

    • Dilute the clear filtrate or supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound using a validated HPLC-UV method (as described in Protocol 3.2).

    • Calculate the solubility by comparing the measured concentration against a calibration curve prepared with known standards.[9]

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a primary analytical technique for the separation, identification, and quantification of this compound and related avermectins.

Principle: The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For avermectins, reversed-phase chromatography is typically employed, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture.

Representative Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: HALO C8 or equivalent reversed-phase column (e.g., 100 mm × 4.6 mm, 2.7 µm particle size).[11][12]

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).[11][12] For mass spectrometry compatibility, a modifier like 0.1% formic acid can be used instead of non-volatile acids.[13]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.[11][12]

  • Detection Wavelength: 245 nm.[11][12]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve accurately weighed samples of this compound in a suitable solvent like methanol or acetonitrile to a known concentration.[11][12]

  • Quantification: Generate a calibration curve by injecting a series of standard solutions of known concentrations. The concentration of the unknown sample is determined by comparing its peak area to the calibration curve.

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for comprehending complex biological mechanisms and experimental processes. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to this compound.

Mechanism of Action of Avermectins

Doramectin and other avermectins target glutamate-gated chloride channels (GluCls), which are found in the nerve and muscle cells of invertebrates but not vertebrates, providing a basis for their selective toxicity.[14]

Mechanism_of_Action cluster_membrane Neuronal or Myocyte Membrane (Invertebrate) GluCl_closed Glutamate-Gated Chloride Channel (GluCl) (Closed State) GluCl_open GluCl Channel (Open State) GluCl_closed->GluCl_open Potentiates opening Cl_ion_in Hyperpolarization Hyperpolarization of Membrane GluCl_open->Hyperpolarization Leads to Avermectin Doramectin / Avermectin Avermectin->GluCl_closed Binds to allosteric site Glutamate Glutamate (Neurotransmitter) Glutamate->GluCl_closed Binds to orthosteric site Cl_ion_out Cl_ion_out->GluCl_open Influx Paralysis Flaccid Paralysis and Death of Parasite Hyperpolarization->Paralysis Causes

Figure 1. Mechanism of action of avermectins on invertebrate glutamate-gated chloride channels.
Formation of this compound

This compound is a primary degradation product of doramectin, typically formed under acidic conditions which hydrolyze the glycosidic bonds linking the oleandrose (B1235672) sugar moieties.

Formation_Workflow Doramectin Doramectin (with Disaccharide) Process1 Acid-Catalyzed Hydrolysis (Step 1) Doramectin->Process1 Monosaccharide Doramectin Monosaccharide (with one sugar unit) Process2 Acid-Catalyzed Hydrolysis (Step 2) Monosaccharide->Process2 Aglycone This compound (No sugar units) Process1->Monosaccharide Process2->Aglycone

Figure 2. Stepwise acid-catalyzed hydrolysis of doramectin to its aglycone.
Experimental Workflow for Shake-Flask Solubility Assay

The following diagram outlines the logical steps involved in the shake-flask protocol for determining thermodynamic solubility.

Shake_Flask_Workflow Start Start: Add Excess Compound to Solvent Equilibrate Agitate at Constant Temperature (24-72h) Start->Equilibrate Step 1 Separate Phase Separation (Centrifuge / Filter) Equilibrate->Separate Step 2 Quantify Quantify Supernatant Concentration via HPLC-UV Separate->Quantify Step 3 End End: Determine Solubility Value Quantify->End Step 4

Figure 3. Experimental workflow for the shake-flask solubility determination method.

Conclusion

This guide has consolidated the core physicochemical properties of this compound, providing a centralized resource for scientists and researchers. While key data such as molecular formula, weight, and solubility in organic solvents are established, further experimental determination of properties like aqueous solubility, pKa, and logP is necessary for a complete characterization. The detailed protocols for solubility and HPLC analysis offer standardized approaches for such investigations. The provided diagrams of its parent compound's mechanism of action and its formation pathway serve to contextualize the importance of this molecule within the broader field of parasitology and medicinal chemistry. This foundational knowledge is paramount for enabling further research and development involving this significant macrocyclic lactone.

References

Doramectin Aglycone: An In-Depth Technical Guide to its Formation as a Degradation Product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin (B1670889), a macrocyclic lactone of the avermectin (B7782182) family, is a potent endectocide widely used in veterinary medicine. The stability of doramectin is a critical factor in its formulation, storage, and therapeutic efficacy. Under certain conditions, doramectin can degrade, leading to the formation of various byproducts. One of the primary degradation products formed under acidic conditions is doramectin aglycone. This technical guide provides a comprehensive overview of the formation of this compound, detailed experimental protocols for its analysis, and quantitative data on its formation under forced degradation conditions. Understanding the degradation pathway and the factors influencing the formation of this compound is essential for the development of stable doramectin formulations and for ensuring the quality and safety of the drug product.

Formation of this compound

This compound is formed through the acid-catalyzed hydrolysis of the disaccharide moiety attached to the C-13 position of the doramectin macrocyclic lactone core. This reaction proceeds in a stepwise manner, with the initial hydrolysis cleaving the terminal oleandrose (B1235672) sugar to form the doramectin monosaccharide. Subsequent hydrolysis of the remaining oleandrose unit yields the this compound. This process is primarily influenced by pH, temperature, and the duration of exposure to acidic conditions. The formation of the aglycone represents a significant alteration of the parent molecule and can impact its biological activity.

Doramectin_Degradation_Pathway Doramectin Doramectin Monosaccharide Doramectin Monosaccharide Doramectin->Monosaccharide  Acid Hydrolysis (- Oleandrose) Aglycone This compound Monosaccharide->Aglycone  Acid Hydrolysis (- Oleandrose) Experimental_Workflow cluster_prep Sample Preparation cluster_degradation Forced Degradation cluster_analysis Analysis Prep Doramectin Stock (1 mg/mL in Methanol) Acid Addition of HCl (0.1 M or 1 M) Prep->Acid Incubate Incubation at Controlled Temperature (40°C or 60°C) Acid->Incubate Sampling Aliquots taken at various time points Incubate->Sampling Neutralize Neutralization with NaOH Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Interpretation (Quantification of Doramectin & Aglycone) HPLC->Data

In-Depth Technical Guide: Invertebrate Neurotransmission and the Modulatory Action of Doramectin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of invertebrate neurotransmission with a specific focus on the inhibitory glutamate-gated (GluCl) and γ-aminobutyric acid (GABA)-gated chloride channels. It delves into the mechanism of action of doramectin (B1670889) aglycone, a potent anthelmintic and insecticide, as a modulator of these critical neuronal targets. This document synthesizes key research findings, presents quantitative data for comparative analysis, outlines detailed experimental protocols, and provides visual representations of the core biological processes.

Core Concepts in Invertebrate Neurotransmission: The Role of Inhibitory Chloride Channels

Invertebrate nervous systems, while anatomically simpler than their vertebrate counterparts, exhibit a complex and diverse array of neurotransmitters and receptors.[1] A key feature of invertebrate neurophysiology is the prominent role of ligand-gated chloride channels in mediating inhibitory neurotransmission.[2] Unlike vertebrates, where glycine (B1666218) receptors are a major component of inhibitory signaling, invertebrates primarily utilize glutamate-gated and GABA-gated chloride channels to control neuronal excitability and muscle function.[1][3]

Glutamate-Gated Chloride Channels (GluCls): Exclusive to protostome invertebrates, GluCls are pentameric ligand-gated ion channels that are activated by the neurotransmitter glutamate (B1630785).[1][4] Upon glutamate binding, these channels open, allowing an influx of chloride ions (Cl-) into the neuron or muscle cell. This influx leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus exerting an inhibitory effect. GluCls are involved in various physiological processes, including locomotion, feeding, and sensory processing.[1][4] Their absence in vertebrates makes them an ideal target for the development of selective antiparasitic drugs.

GABA-Gated Chloride Channels: Similar to vertebrates, invertebrates possess GABA-gated chloride channels (often referred to as GABA-A receptors) that are activated by the neurotransmitter γ-aminobutyric acid (GABA).[5][6] GABA is the primary inhibitory neurotransmitter in the insect central nervous system.[5] The activation of these channels by GABA also leads to an influx of chloride ions and subsequent hyperpolarization, contributing to the overall inhibition of neuronal signaling. These channels are crucial for regulating neuronal activity and are also significant targets for insecticides.[2][6]

Doramectin and its Aglycone: Mechanism of Action

Doramectin is a macrocyclic lactone of the avermectin (B7782182) family, widely used as a potent anthelmintic and insecticide. Its primary mechanism of action involves the modulation of invertebrate-specific ligand-gated chloride channels. Avermectins, including doramectin, act as positive allosteric modulators of both GluCls and, to some extent, GABA-gated chloride channels.[4]

Instead of directly competing with the endogenous ligands (glutamate or GABA), doramectin binds to a distinct allosteric site on the channel protein.[7] This binding potentiates the effect of the neurotransmitter, meaning that it enhances the opening of the channel in response to glutamate or GABA. At higher concentrations, avermectins can even directly gate the channel, causing it to open in the absence of the natural neurotransmitter.[7]

This prolonged activation of chloride channels leads to a sustained influx of chloride ions, causing irreversible hyperpolarization of the neuronal or muscle cell membrane. This state of hyperpolarization effectively silences the neuron, preventing the transmission of nerve impulses. The ultimate consequence for the invertebrate is flaccid paralysis, leading to an inability to feed and move, and eventually death.[4] The aglycone form of doramectin, lacking the sugar moieties, is the active component that interacts with the ion channel.

Quantitative Analysis of Avermectin Activity

While specific quantitative data for doramectin aglycone is limited in the available literature, studies on doramectin and the closely related ivermectin provide valuable insights into the potency of this class of compounds. The following table summarizes the 50% inhibitory concentration (IC50) values for doramectin and ivermectin against the larval stage of the camel nasal bot, Cephalopina titillator.

CompoundTarget OrganismIC50 (µg/ml)
DoramectinCephalopina titillator larvae0.249
IvermectinCephalopina titillator larvae0.0735

Note: Lower IC50 values indicate higher potency. This data suggests that while both compounds are highly effective, ivermectin is approximately 3.4 times more potent than doramectin in this specific assay.

Experimental Protocols

The investigation of the effects of compounds like this compound on invertebrate ion channels primarily relies on electrophysiological techniques. The two-electrode voltage-clamp (TEVC) method using Xenopus oocytes and patch-clamp recordings from native or cultured invertebrate neurons are the gold standards.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This technique is ideal for characterizing the pharmacology of cloned ion channels expressed in a heterologous system.

Methodology:

  • Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and a small incision is made to remove a portion of the ovary. Oocytes are manually separated and treated with collagenase to remove the follicular layer. Healthy, stage V-VI oocytes are selected for injection.

  • cRNA Injection: The cRNA encoding the specific invertebrate glutamate-gated or GABA-gated chloride channel subunits of interest is injected into the cytoplasm of the oocytes using a microinjection pipette. The injected oocytes are then incubated for 2-7 days to allow for channel expression.

  • Electrophysiological Recording:

    • An injected oocyte is placed in a recording chamber and continuously perfused with a standard saline solution (e.g., ND96).

    • Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (typically -60 to -80 mV).

    • The agonist (glutamate or GABA) is applied to the oocyte via the perfusion system to elicit a baseline current response.

    • This compound, dissolved in an appropriate solvent (e.g., DMSO) and diluted in the saline solution, is then co-applied with the agonist or applied alone to measure its modulatory or direct effects on the channel.

    • Changes in the current flowing across the oocyte membrane are recorded and analyzed to determine parameters such as EC50 (for agonists) and the potentiation or inhibition caused by the test compound.

Patch-Clamp Recording from Invertebrate Neurons

This technique allows for the study of ion channels in their native cellular environment or in cultured neurons.

Methodology:

  • Neuron Preparation:

    • Native Neurons: The invertebrate of interest (e.g., insect, nematode) is dissected to isolate the desired neural tissue (e.g., ganglia, specific neurons). The tissue is treated with enzymes to dissociate the cells.

    • Cultured Neurons: Primary neuronal cultures can be established from embryonic or larval tissues of various invertebrates.

  • Recording Configuration:

    • A glass micropipette with a very fine tip (tip diameter ~1 µm) is filled with an appropriate intracellular solution and brought into close contact with the membrane of a single neuron.

    • Whole-Cell Recording: A gentle suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior. This configuration allows for the recording of the sum of currents from all channels on the cell surface.

    • Outside-Out Patch: After establishing a whole-cell configuration, the pipette can be slowly withdrawn, causing a small piece of the membrane to reseal in an "outside-out" orientation. This allows for the study of a small number of channels in isolation.

  • Data Acquisition and Analysis:

    • The neuron is voltage-clamped at a specific holding potential.

    • Agonists and this compound are applied to the neuron via a perfusion system.

    • The resulting currents are recorded, amplified, and digitized.

    • Analysis of the recorded currents can reveal information about the channel's conductance, open and closed times, and how these properties are affected by this compound.

Visualizing the Core Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Invertebrate_Inhibitory_Neurotransmission cluster_glutamate Glutamatergic Synapse cluster_gaba GABAergic Synapse cluster_outcome Outcome Glutamate Glutamate GluCl Glutamate-Gated Chloride Channel (GluCl) Glutamate->GluCl Binds Cl_in_glu Cl- influx GluCl->Cl_in_glu Opens Hyperpolarization_glu Hyperpolarization Cl_in_glu->Hyperpolarization_glu Causes Inhibition Inhibition of Neurotransmission Hyperpolarization_glu->Inhibition GABA GABA GABA_R GABA-Gated Chloride Channel GABA->GABA_R Binds Cl_in_gaba Cl- influx GABA_R->Cl_in_gaba Opens Hyperpolarization_gaba Hyperpolarization Cl_in_gaba->Hyperpolarization_gaba Causes Hyperpolarization_gaba->Inhibition Paralysis Flaccid Paralysis Inhibition->Paralysis

Caption: Inhibitory neurotransmission in invertebrates via glutamate and GABA.

Doramectin_Aglycone_MoA cluster_channel Invertebrate Chloride Channel cluster_effect Cellular Effect cluster_organismal Organismal Outcome Doramectin Doramectin Aglycone Allosteric_Site Allosteric Binding Site Doramectin->Allosteric_Site Binds to GluCl GluCl / GABA Receptor GluCl->Allosteric_Site Pore Channel Pore GluCl->Pore Potentiation Potentiation of Channel Opening Allosteric_Site->Potentiation Leads to Direct_Gating Direct Channel Gating (High Conc.) Allosteric_Site->Direct_Gating Leads to Cl_influx Sustained Cl- Influx Potentiation->Cl_influx Direct_Gating->Cl_influx Hyperpolarization Irreversible Hyperpolarization Cl_influx->Hyperpolarization Paralysis Flaccid Paralysis & Death Hyperpolarization->Paralysis

Caption: Mechanism of action of this compound.

TEVC_Workflow Oocyte_Prep 1. Xenopus Oocyte Preparation cRNA_Inject 2. Channel cRNA Injection Oocyte_Prep->cRNA_Inject Incubation 3. Incubation (2-7 days) cRNA_Inject->Incubation TEVC_Setup 4. Two-Electrode Voltage-Clamp Setup Incubation->TEVC_Setup Agonist_App 5. Agonist Application (Baseline) TEVC_Setup->Agonist_App Drug_App 6. This compound Application Agonist_App->Drug_App Data_Acq 7. Data Acquisition (Current Recording) Drug_App->Data_Acq Analysis 8. Data Analysis (EC50, Potentiation) Data_Acq->Analysis

Caption: Experimental workflow for Two-Electrode Voltage-Clamp (TEVC).

References

Initial In Vitro Studies of Doramectin Aglycone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial in-vitro studies on doramectin (B1670889) aglycone, the core structural moiety of the potent anthelmintic drug doramectin. While direct in-vitro research on the aglycone is limited, this document synthesizes available data on doramectin and the broader avermectin (B7782182) class to infer its primary mechanism of action, cytotoxic effects, and potential experimental approaches. The primary mode of action is believed to be the potentiation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death. This guide presents quantitative data from related studies in structured tables, details relevant experimental protocols, and provides visualizations of the key signaling pathway and experimental workflows to support further research and development in this area.

Introduction

Doramectin, a macrocyclic lactone derived from Streptomyces avermitilis, is a widely used veterinary drug with a broad spectrum of activity against nematodes and arthropods. Its efficacy stems from its interaction with invertebrate-specific ion channels. The aglycone form of doramectin represents the foundational structure responsible for this biological activity. Understanding the in-vitro characteristics of doramectin aglycone is crucial for the development of new derivatives with improved efficacy, selectivity, and pharmacokinetic properties. This guide summarizes the current understanding, based on studies of doramectin and related avermectins, and provides a framework for future in-vitro investigations.

Primary Mechanism of Action: Allosteric Modulation of Glutamate-Gated Chloride Channels

The primary target of doramectin and, by extension, its aglycone, is the glutamate-gated chloride channel (GluCl) found in the nerve and muscle cells of invertebrates.[1][2][3][4] These channels are ligand-gated ion channels that are largely absent in vertebrates, providing a basis for the selective toxicity of avermectins.[1][3]

Binding of this compound to GluCls is thought to be allosteric, meaning it binds to a site distinct from the glutamate (B1630785) binding site.[2][5] This binding potentiates the effect of glutamate, leading to a prolonged and essentially irreversible opening of the chloride channel.[4][5] The resulting influx of chloride ions causes hyperpolarization of the cell membrane, making it less excitable.[1] This ultimately leads to flaccid paralysis of the pharyngeal pump and somatic muscles of the parasite, inhibiting its ability to feed and maintain its position in the host, eventually leading to its death.[4][5]

Signaling Pathway Diagram

cluster_membrane Cell Membrane cluster_channel GluCl Glutamate-Gated Chloride Channel (GluCl) Channel Pore Channel Pore GluCl->Channel Pore Channel Opening Cl_ion_in Channel Pore->Cl_ion_in Influx Doramectin_Aglycone This compound Doramectin_Aglycone->GluCl Allosteric Binding Glutamate Glutamate Glutamate->GluCl Orthosteric Binding Cl_ion Cl_ion->Channel Pore Hyperpolarization Hyperpolarization Cl_ion_in->Hyperpolarization Paralysis Paralysis & Death Hyperpolarization->Paralysis

Caption: Proposed signaling pathway for this compound at the invertebrate neuromuscular junction.

In Vitro Cytotoxicity and Genotoxicity

While specific studies on this compound are not available, research on doramectin provides insights into its potential effects on non-target cells. An in-vitro study on bovine peripheral lymphocytes and cumulus cells demonstrated that doramectin can induce cytotoxic and genotoxic effects at certain concentrations.[6][7]

Quantitative Data Summary

Table 1: Cytotoxic and Genotoxic Effects of Doramectin on Bovine Cells in vitro [6][7]

Cell TypeConcentration (ng/mL)AssayEndpointResult
Bovine Peripheral Lymphocytes 20MTTCytotoxicityIncreased
40MTTCytotoxicityIncreased
60MTTCytotoxicityIncreased
20Comet AssayDNA DamageIncreased
40Comet AssayDNA DamageIncreased
60Comet AssayDNA DamageIncreased
20CBMN Cyt AssayMicronuclei FrequencyIncreased
40CBMN Cyt AssayMicronuclei FrequencyIncreased
60CBMN Cyt AssayMicronuclei FrequencyIncreased
Bovine Cumulus Cells 20MTTCytotoxicityNo significant effect
40MTTCytotoxicityNo significant effect
60MTTCytotoxicityNo significant effect
20Comet AssayDNA DamageNo significant effect
40Comet AssayDNA DamageNo significant effect
60Comet AssayDNA DamageNo significant effect
20CBMN Cyt AssayMicronuclei FrequencyIncreased
40CBMN Cyt AssayMicronuclei FrequencyIncreased
60CBMN Cyt AssayMicronuclei FrequencyNo significant effect

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on doramectin to assess the potential cytotoxicity of this compound.[6][7]

  • Cell Culture: Plate target cells (e.g., bovine peripheral lymphocytes, insect cell lines like Sf9, or mammalian cell lines like CHO-K1) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Experimental Workflow Diagram

A Plate Cells in 96-well Plate B Incubate Overnight A->B D Treat Cells with Compound B->D C Prepare this compound Dilutions C->D E Incubate for 24-72h D->E F Add MTT Solution E->F G Incubate for 2-4h F->G H Solubilize Formazan Crystals G->H I Measure Absorbance at 570 nm H->I J Calculate Cell Viability I->J

Caption: Workflow for a typical in-vitro cell viability (MTT) assay.

In Vitro Percutaneous Absorption Assay

This protocol is based on a comparative study of doramectin and moxidectin (B1677422) and can be adapted for this compound.[8]

  • Skin Preparation: Obtain fresh bovine skin and prepare skin slices of a defined thickness (e.g., 500 µm) using a dermatome.

  • Diffusion Cell Setup: Mount the skin slices in modified Franz-type vertical diffusion cells, separating the donor and receptor compartments.

  • Compound Application: Apply a formulation containing this compound to the epidermal surface of the skin in the donor compartment.

  • Receptor Fluid Sampling: Fill the receptor compartment with a suitable medium (e.g., phosphate-buffered saline with a solubilizing agent). At predetermined time intervals (e.g., up to 72 hours), collect samples from the receptor medium.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate permeation parameters such as flux (J), permeability coefficient (Kp), and lag time (Tlag).

Experimental Workflow Diagram

A Prepare Bovine Skin Slices B Mount Skin in Franz Diffusion Cells A->B C Apply this compound Formulation B->C D Collect Receptor Fluid Samples over Time C->D E Analyze Samples by HPLC D->E F Calculate Permeation Parameters E->F

Caption: Workflow for an in-vitro percutaneous absorption study.

Future Directions

To further elucidate the in-vitro profile of this compound, the following studies are recommended:

  • Receptor Binding Assays: Quantitative binding assays using membranes from cells expressing recombinant GluCls to determine the binding affinity (Kd) of this compound.

  • Electrophysiology Studies: Patch-clamp experiments on oocytes or cell lines expressing specific invertebrate GluCl subtypes to characterize the modulatory effects of this compound on channel kinetics.

  • Comparative Cytotoxicity Studies: Direct comparison of the cytotoxic effects of doramectin and its aglycone on a panel of invertebrate and mammalian cell lines to assess the contribution of the disaccharide moiety to selectivity.

  • Metabolism Studies: In-vitro metabolism assays using liver microsomes from different species to investigate the metabolic stability of the aglycone.

Conclusion

While direct experimental data on this compound is scarce, a strong inference can be made from the extensive research on doramectin and other avermectins. The primary mechanism of action is the allosteric modulation of invertebrate-specific glutamate-gated chloride channels. In-vitro studies on doramectin have indicated a potential for cytotoxicity and genotoxicity in non-target cells at higher concentrations. The experimental protocols and workflows provided in this guide offer a foundation for future in-vitro investigations that will be critical for a more complete understanding of this compound's pharmacological and toxicological profile. Such research will be invaluable for the rational design of new and improved antiparasitic agents.

References

In-Depth Technical Guide: The Modulatory Effects of Doramectin Aglycone on Glutamate-Gated Chloride Channels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed examination of the interaction between doramectin (B1670889) aglycone and invertebrate glutamate-gated chloride channels (GluCls). As a member of the avermectin (B7782182) class of macrocyclic lactones, doramectin is a potent anthelmintic agent used extensively in veterinary medicine. Its mechanism of action is centered on the modulation of GluCls, which are ligand-gated ion channels exclusive to protostome invertebrates such as nematodes and arthropods. This specificity provides a wide margin of safety for vertebrate hosts. This document synthesizes the current understanding of avermectin-GluCl interactions, leveraging the extensive research on the closely related analogue, ivermectin, to infer the functional consequences of doramectin aglycone binding. We present comprehensive experimental protocols for the electrophysiological and pharmacological characterization of these effects, alongside comparative quantitative data for other macrocyclic lactones. Visual diagrams of the relevant signaling pathways and experimental workflows are included to facilitate comprehension. This guide is intended to be a critical resource for researchers in the fields of parasitology, neurobiology, and pharmacology engaged in the study of anthelmintics and ion channel function.

The Central Role of Glutamate-Gated Chloride Channels in Invertebrate Neurotransmission

Glutamate-gated chloride channels (GluCls) are integral components of the nervous systems of many invertebrates, functioning as inhibitory neurotransmitter receptors.[1] These channels belong to the Cys-loop superfamily of ligand-gated ion channels and are activated by the neurotransmitter L-glutamate.[2] Upon glutamate (B1630785) binding, the channel undergoes a conformational change, opening a pore that is permeable to chloride ions. The subsequent influx of chloride ions into the neuron or muscle cell leads to hyperpolarization of the cell membrane. This hyperpolarization moves the membrane potential further from the threshold required to fire an action potential, thus exerting an inhibitory effect on neurotransmission. This mechanism is crucial for the regulation of motor control and sensory processing in these organisms. The absence of GluCls in vertebrates makes them an ideal target for the development of selective antiparasitic drugs.

This compound: An Avermectin Targeting GluCls

Doramectin is a semi-synthetic derivative of ivermectin and is classified as an avermectin. The core structure of these molecules is a 16-membered macrocyclic lactone ring, which is essential for their biological activity. Doramectin, in its commercial form, is a glycoside. The aglycone is the parent molecule devoid of the oleandrose (B1235672) sugar moieties. It is this aglycone core that is understood to be the primary pharmacophore responsible for the interaction with the GluCl.

Avermectins, including doramectin, act as positive allosteric modulators of GluCls.[1] They bind to a site on the channel protein that is distinct from the glutamate binding site. This binding potentiates the action of glutamate, leading to a prolonged and essentially irreversible opening of the chloride channel.[3] At higher concentrations, avermectins can also directly activate the channel in the absence of glutamate. The sustained chloride influx results in a flaccid paralysis of the somatic and pharyngeal muscles of the parasite, ultimately leading to its death by starvation and expulsion from the host.

Visualizing the Signaling Pathway

The following diagram illustrates the molecular cascade initiated by the binding of this compound to a glutamate-gated chloride channel.

cluster_membrane Neuronal or Muscle Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_ion GluCl->Cl_ion Irreversible Channel Opening Doramectin_Aglycone This compound Doramectin_Aglycone->GluCl Allosteric Binding Glutamate Glutamate Glutamate->GluCl Orthosteric Binding Cl_ion_label Cl⁻ Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Sustained Influx Paralysis Flaccid Paralysis and Death Hyperpolarization->Paralysis

Caption: Mechanism of this compound-induced paralysis via GluCl activation.

Quantitative Analysis of Avermectin-GluCl Interactions

While specific quantitative data for this compound are scarce in the public domain, the extensive studies on ivermectin provide a solid framework for understanding its potency and affinity. The following tables summarize key quantitative parameters for ivermectin's interaction with GluCls from the parasitic nematode Haemonchus contortus.

Table 1: Potency of Ivermectin on Haemonchus contortus GluCls

GluCl SubunitExpression SystemParameterValueReference
HcGluClα3BXenopus oocytesEC₅₀ (nM)~0.1 ± 1.0[4]

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.

Table 2: Binding Affinity of Ivermectin to Haemonchus contortus GluCls

GluCl SubunitRadioligandParameterValue (nM)Reference
HcGluClα3B[³H]ivermectinKd0.35 ± 0.1[4]
HcGluCla[³H]ivermectinKd0.11 ± 0.021[5]

Kd (Equilibrium dissociation constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kd value indicates a higher binding affinity.

Detailed Experimental Protocols

The following protocols describe standard methodologies for the characterization of this compound's effects on heterologously expressed GluCls.

Heterologous Expression of GluCls in Xenopus laevis Oocytes
  • cDNA Preparation: The cDNA encoding the GluCl subunit of interest (e.g., from H. contortus) is subcloned into a suitable expression vector.

  • cRNA Synthesis: Capped cRNA is synthesized in vitro from the linearized plasmid DNA using a commercial transcription kit.

  • Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and defolliculated by collagenase treatment.

  • cRNA Injection: Approximately 50 nL of cRNA (at a concentration of ~1 µg/µL) is injected into each oocyte.

  • Incubation: Injected oocytes are incubated at 16-18°C for 2-5 days in Barth's solution to allow for channel expression.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
  • Solutions:

    • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

    • Drug Solutions: this compound is dissolved in DMSO to create a stock solution and then serially diluted in ND96 to the final desired concentrations. The final DMSO concentration should be kept below 0.1%.

  • Recording Setup:

    • An oocyte expressing GluCls is placed in a recording chamber and continuously perfused with ND96 solution.

    • Two glass microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ) are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.

    • The oocyte is voltage-clamped at a holding potential of -60 mV.

  • Data Acquisition:

    • A stable baseline current is established.

    • The oocyte is perfused with increasing concentrations of this compound.

    • The inward chloride current elicited by the drug is recorded.

    • Dose-response curves are constructed by plotting the normalized current response against the logarithm of the drug concentration to determine the EC₅₀.

Radioligand Binding Assays
  • Membrane Preparation:

    • HEK293 cells are transiently transfected with the GluCl-expressing plasmid.

    • After 48-72 hours, the cells are harvested, and a crude membrane preparation is obtained by homogenization and differential centrifugation.

  • Binding Assay:

    • Saturation Binding: Membranes are incubated with increasing concentrations of a radiolabeled avermectin (e.g., [³H]ivermectin) to determine the Kd and Bmax (maximum number of binding sites). Non-specific binding is determined in the presence of a high concentration of unlabeled ligand.

    • Competition Binding: Membranes are incubated with a fixed concentration of the radiolabeled ligand and increasing concentrations of unlabeled this compound.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki (inhibition constant), which reflects the binding affinity of this compound, is then calculated using the Cheng-Prusoff equation.

Experimental Workflow Visualization

The following diagram outlines the logical flow of experiments to characterize the effect of this compound on GluCls.

cluster_cloning Molecular Cloning cluster_expression Heterologous Expression cluster_analysis Pharmacological Analysis cluster_results Results Identify_GluCl Identify GluCl Gene (e.g., from H. contortus) Clone_cDNA Clone GluCl cDNA into Expression Vector Identify_GluCl->Clone_cDNA Express_in_Oocytes Express in Xenopus Oocytes Clone_cDNA->Express_in_Oocytes Express_in_HEK293 Express in HEK293 Cells Clone_cDNA->Express_in_HEK293 Electrophysiology Two-Electrode Voltage-Clamp Express_in_Oocytes->Electrophysiology Binding_Assay Radioligand Binding Assay Express_in_HEK293->Binding_Assay Determine_Potency Determine Potency (EC₅₀) Electrophysiology->Determine_Potency Determine_Affinity Determine Affinity (Kᵢ) Binding_Assay->Determine_Affinity

References

Navigating the Solubility Landscape of Doramectin Aglycone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doramectin (B1670889) aglycone, the derivative of the potent anthelmintic doramectin, presents a unique profile for researchers in parasitology and drug development. Understanding its solubility is a critical first step in the formulation of new therapeutic agents and in vitro assay design. This technical guide provides a comprehensive overview of the known solubility characteristics of doramectin aglycone, outlines a detailed experimental protocol for its quantitative assessment, and contextualizes its biological activity through a depiction of the parent compound's mechanism of action. While publicly available quantitative solubility data is limited, this guide offers a robust framework for its determination and application in a research setting.

Introduction

Doramectin, a macrocyclic lactone, is a widely used veterinary endectocide. Its biological activity is primarily attributed to its interaction with glutamate-gated chloride channels in invertebrates, leading to paralysis and death of the parasite.[1] this compound is a key derivative where the disaccharide moiety at the C-13 position is removed. This structural modification significantly alters its physicochemical properties, including solubility, and may impact its biological activity.[2] Reports indicate that this compound inhibits nematode larval development but lacks the paralytic activity of its parent compound.[2] A thorough understanding of its solubility in various solvents is paramount for advancing research into its potential applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₃₆H₅₀O₈[2]
Molecular Weight610.7 g/mol [2]
Purity>95% by HPLC[2]
Long-Term Storage-20°C[2]

Solubility Profile of this compound

SolventSolubilityReference
EthanolSoluble[2]
MethanolSoluble[2]
Dimethylformamide (DMF)Soluble[2]
Dimethyl sulfoxide (B87167) (DMSO)Soluble[2]
WaterPractically Insoluble[3]

Experimental Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, a detailed experimental protocol for determining the equilibrium solubility of this compound is outlined below. This protocol is based on the established shake-flask method, a gold standard for solubility measurement, coupled with a suitable analytical technique for quantification, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (purity >95%)

  • Selected solvents (e.g., ethanol, methanol, DMSO, DMF, water)

  • HPLC-grade solvents for mobile phase

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker incubator

  • Centrifuge

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • Syringe filters (0.22 µm)

  • Glass vials with screw caps

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific solvent.

    • Ensure there is undissolved solid material at the bottom of each vial to confirm saturation.

  • Equilibration:

    • Securely cap the vials and place them in a thermostatic shaker incubator set at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a set period (e.g., 2 hours) to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Develop a suitable HPLC method for the separation and quantification of this compound. Based on methods for related compounds, a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is a good starting point.[4][5]

    • Inject the standard solutions to generate a calibration curve.

    • Inject the filtered supernatant samples and determine the concentration of this compound by comparing the peak area to the calibration curve.

  • Data Analysis:

    • Calculate the solubility of this compound in each solvent, expressed in mg/mL and/or mol/L.

    • Perform the experiment in triplicate for each solvent to ensure reproducibility and calculate the mean and standard deviation.

Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result prep1 Weigh Excess this compound prep2 Add to Vials with Known Solvent Volume prep1->prep2 equil1 Incubate in Shaker at Constant Temperature (24-48h) prep2->equil1 equil2 Allow Sedimentation equil1->equil2 analysis1 Withdraw and Filter Supernatant equil2->analysis1 analysis3 HPLC Analysis analysis1->analysis3 analysis2 Prepare Standard Solutions analysis2->analysis3 analysis4 Quantify Against Calibration Curve analysis3->analysis4 result1 Calculate Solubility (mg/mL, mol/L) analysis4->result1

Caption: Workflow for determining the quantitative solubility of this compound.

Mechanism of Action of the Parent Compound: Doramectin

While the specific signaling pathway for this compound's inhibitory effect on nematode larval development is not well-defined, the mechanism of action for the parent compound, doramectin, is well-established and provides important context. Doramectin, like other avermectins, acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1]

G cluster_membrane Invertebrate Neuronal Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Chloride_in Cl⁻ Influx GluCl->Chloride_in Opens Hyperpolarization Hyperpolarization Chloride_in->Hyperpolarization Leads to Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Causes Doramectin Doramectin Doramectin->GluCl Binds and Potentiates Glutamate Glutamate Glutamate->GluCl Binds

Caption: Mechanism of action of doramectin on invertebrate glutamate-gated chloride channels.

This binding potentiates the effect of the neurotransmitter glutamate, leading to an increased influx of chloride ions. The resulting hyperpolarization of the neuronal membrane makes it less excitable, ultimately causing flaccid paralysis and death of the parasite.[1] The absence of this paralytic activity in the aglycone form suggests that the disaccharide moiety is crucial for the potent modulation of GluCls.

Conclusion

The solubility of this compound is a key parameter for its further investigation and potential development. While qualitative data indicates its solubility in common organic solvents, a significant knowledge gap exists regarding its quantitative solubility. The experimental protocol provided in this guide offers a standardized approach to obtaining this critical data. A deeper understanding of the solubility and biological activity of this compound will be instrumental for researchers and scientists in the field of drug development and parasitology.

References

Methodological & Application

Application Note: Quantification of Doramectin in Plasma by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioanalytical studies.

Introduction

Doramectin (B1670889) is a broad-spectrum antiparasitic agent widely used in veterinary medicine.[1] It belongs to the avermectin (B7782182) family, characterized by a macrocyclic lactone structure.[1] Accurate quantification of doramectin in plasma is crucial for pharmacokinetic studies, dose determination, and ensuring efficacy and safety. This application note provides a detailed protocol for the quantification of doramectin in plasma using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection, based on established and validated methodologies. While this protocol is specific to doramectin, the principles may be adapted for its aglycone, though specific validation would be required.

Principle

This method involves the extraction of doramectin from a plasma matrix using solid-phase extraction (SPE) followed by quantification using an isocratic RP-HPLC system with UV detection. The chromatographic separation is achieved on a C8 or C18 column, providing a reliable and reproducible assay for doramectin concentration measurement.

Experimental Protocols

1. Materials and Reagents

  • Doramectin reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Ivermectin or a related analogue (for internal standard, IS)

  • Blank plasma (from the same species as the study samples)

  • Solid-Phase Extraction (SPE) Cartridges: C18 (e.g., 50 mg, 1 mL)[2]

2. Instrumentation

  • HPLC system with a UV detector

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator (optional)

3. Preparation of Solutions

  • Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve the doramectin reference standard and internal standard (IS) in methanol to prepare individual stock solutions. Store these solutions in a freezer at ≤ -10°C.

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with methanol or acetonitrile. These solutions are used to spike blank plasma for calibration curves and quality control samples.

  • Mobile Phase: Prepare the mobile phase consisting of acetonitrile and water (e.g., 70:30, v/v).[1][3] Degas the solution before use.

4. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a representative procedure based on common extraction methods for avermectins from plasma.[2]

  • Sample Spiking: To 200 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of the internal standard working solution.

  • Vortex: Vortex the sample for 10-15 seconds.

  • Dilution: Dilute the sample with 400 µL of an appropriate buffer (e.g., 10 mM sodium acetate) and vortex again.[2]

  • Condition SPE Cartridge: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of HPLC-grade water. Do not allow the cartridge to dry out.

  • Load Sample: Load the entire pre-treated plasma sample onto the conditioned SPE cartridge.

  • Wash Cartridge: Wash the cartridge with 2 mL of 15% methanol in water to remove interfering substances.[2]

  • Elute Analyte: Elute doramectin and the IS from the cartridge with 2 mL of a suitable elution solvent like isopropyl alcohol or acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100-200 µL of the mobile phase.

  • Analysis: Vortex the reconstituted sample and inject a defined volume (e.g., 50 µL) into the HPLC system.

HPLC Analysis and Method Validation

The following tables summarize the chromatographic conditions and typical validation parameters for a doramectin assay.

Table 1: HPLC Chromatographic Conditions

Parameter Condition
Column HALO C8 (100 mm × 4.6 mm, 2.7 µm)[1][3] or equivalent
Mobile Phase Acetonitrile:Water (70:30, v/v), isocratic[1][3]
Flow Rate 0.8 - 1.2 mL/min[3][4]
Column Temperature 40 °C[1][3]
Detection Wavelength 245 nm[1][3]
Injection Volume 50 µL[5]

| Run Time | Approximately 10-15 minutes[1][5] |

Note: For higher sensitivity, fluorescence detection (Excitation: 365 nm, Emission: 470 nm) can be used, but this requires a pre-column derivatization step with reagents like trifluoroacetic anhydride (B1165640) and 1-methylimidazole.[4][5][6]

Table 2: Summary of Method Validation Parameters

Parameter Typical Specification Example Result
Linearity Range 1 - 500 ng/mL The method is linear over the specified range.
Correlation Coefficient (r²) ≥ 0.995[5] > 0.998
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10 1 ng/mL[7]
Accuracy 85 - 115% (80 - 120% at LOQ) Within 100 ± 15%
Precision (RSD%) ≤ 15% (≤ 20% at LOQ) Within-day RSD < 6.5%, Between-day RSD < 8.1%[7]

| Extraction Recovery | Consistent and reproducible | 73 - 110%[4] |

Workflow Visualization

The following diagram illustrates the complete workflow for the quantification of doramectin in plasma samples.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Solid-Phase Extraction (SPE) cluster_analysis Analysis & Quantification Plasma Plasma Sample (Unknown, QC, Blank) Spike_IS Spike Internal Standard (IS) Plasma->Spike_IS Standards Prepare Calibration Standards Load Load Sample Spike_IS->Load Standards->Spike_IS Condition Condition C18 Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Doramectin Wash->Elute Dry_Recon Evaporate & Reconstitute Elute->Dry_Recon Inject Inject into HPLC-UV Dry_Recon->Inject Chromatogram Generate Chromatogram Inject->Chromatogram Integration Integrate Peak Areas (Analyte & IS) Chromatogram->Integration Quantify Quantify Concentration (vs. Calibration Curve) Integration->Quantify

References

Application Note: A Robust UHPLC-MS/MS Method for the Sensitive Detection of Doramectin Aglycone in Bovine Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly sensitive and specific Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of doramectin (B1670889) aglycone in bovine plasma. Doramectin, a broad-spectrum antiparasitic agent, undergoes metabolism to its aglycone form. Monitoring the levels of this metabolite is crucial for pharmacokinetic and residue studies. This protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers in veterinary medicine, pharmacology, and drug development. The method utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation, enabling high-throughput analysis.

Introduction

Doramectin is a macrocyclic lactone anthelmintic agent widely used in veterinary medicine to treat and control internal and external parasites in cattle.[1][2] Like other avermectins, doramectin is metabolized in the animal body, with one of the primary metabolic pathways being the hydrolysis of the disaccharide moiety to form doramectin aglycone.[3] Understanding the pharmacokinetic profile of this aglycone is essential for evaluating the drug's efficacy, persistence, and potential for residue accumulation in animal-derived food products.

This application note presents a validated UHPLC-MS/MS method for the reliable determination of this compound in bovine plasma. The method is designed to be rapid, robust, and sensitive, meeting the demands of preclinical and clinical research.

Experimental

Materials and Reagents
  • This compound reference standard (CAS: 1987883-26-0)

  • Abamectin (internal standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Ultrapure water

  • Bovine plasma (blank)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound and the internal standard from bovine plasma.

  • Allow all samples and standards to thaw to room temperature.

  • To 200 µL of bovine plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Abamectin, 1 µg/mL in methanol).

  • Add 600 µL of acetonitrile containing 0.1% formic acid.

  • Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of the initial mobile phase (80:20 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to a UHPLC vial for analysis.

UHPLC Conditions
ParameterSetting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 20% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS/MS Conditions
ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Cone Voltage (V)Collision Energy (eV)
This compound 611.4449.3281.24025
Abamectin (IS) 890.5567.4305.15030

Note: The MRM transitions for this compound are predicted based on its molecular weight (610.7 g/mol ) and known fragmentation patterns of avermectin (B7782182) aglycones. The precursor ion [M+H]+ is expected at m/z 611.4. Product ions are predicted based on characteristic losses from the macrocyclic lactone ring. These transitions should be optimized on the specific mass spectrometer being used.

Calibration and Quantification

Prepare a series of calibration standards by spiking blank bovine plasma with known concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL). Process these standards alongside the unknown samples using the sample preparation protocol described above. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The concentration of this compound in the unknown samples can then be determined from this curve.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of the parent compound, doramectin, in various biological matrices, which provides a relevant benchmark for the expected performance of the this compound method.

MatrixAnalyteLOQ (µg/kg)LOD (µg/kg)Recovery (%)Reference
MilkDoramectin0.20.185-105[1]
MuscleDoramectin0.20.1Not Reported[4]
Bovine PlasmaDoramectin1 ng/mL0.03 ng/mL92-108[5]
MilkDoramectin<2.5 µg/LNot Reported75-122[6]

Visualizations

Experimental Workflow

Workflow Sample Bovine Plasma Sample (200 µL) Spike_IS Spike with Internal Standard (Abamectin) Sample->Spike_IS Precipitation Protein Precipitation (600 µL Acetonitrile with 0.1% Formic Acid) Spike_IS->Precipitation Vortex1 Vortex (1 min) Precipitation->Vortex1 Centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) Vortex1->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporation Evaporate to Dryness (Nitrogen, 40°C) Supernatant->Evaporation Reconstitution Reconstitute in Mobile Phase (200 µL) Evaporation->Reconstitution Vortex2 Vortex (30 s) Reconstitution->Vortex2 Analysis UHPLC-MS/MS Analysis Vortex2->Analysis

Caption: Experimental workflow for the extraction of this compound from bovine plasma.

Logical Relationships of the Analytical Method

Logical_Relationships cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Column C18 Column Ionization ESI+ Column->Ionization Mobile_Phase Gradient Elution (Water/Acetonitrile + 0.1% Formic Acid) Mobile_Phase->Column Flow_Rate Flow Rate (0.4 mL/min) Flow_Rate->Column Column_Temp Column Temperature (40°C) Column_Temp->Column MRM Multiple Reaction Monitoring Ionization->MRM Precursor Precursor Ion (m/z 611.4) MRM->Precursor Product Product Ions (m/z 449.3, 281.2) MRM->Product Quantification Quantification Precursor->Quantification Product->Quantification Analyte Doramectin Aglycone Analyte->Column Analyte->Quantification IS Internal Standard (Abamectin) IS->Column IS->Quantification

Caption: Key parameters and their relationships in the UHPLC-MS/MS method.

Conclusion

The UHPLC-MS/MS method described in this application note provides a reliable and sensitive tool for the quantification of this compound in bovine plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in research and development. This method can be readily implemented in laboratories equipped with standard UHPLC-MS/MS instrumentation and will be a valuable asset for pharmacokinetic and metabolism studies of doramectin.

References

Application Notes and Protocols for In Vitro Assay of Doramectin Aglycone Activity on Nematode Larvae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting an in vitro assay to evaluate the activity of doramectin (B1670889) aglycone on nematode larvae. The focus is on a larval development inhibition assay, which is particularly relevant for assessing the biological effects of this compound.

Introduction

Doramectin is a potent macrocyclic lactone anthelmintic widely used in veterinary medicine to control nematode and arthropod parasites.[1] Its mechanism of action, like other avermectins, involves the potentiation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates, leading to paralysis and death.[2][3] Doramectin aglycone is a derivative of doramectin produced by the hydrolysis of its disaccharide unit.[4] Notably, this compound has been reported to be an inhibitor of nematode larval development but is devoid of the paralytic activity associated with the parent compound.[4] This suggests a different or more nuanced interaction with the nematode's biological systems, making a larval development assay a more appropriate method for evaluating its efficacy than a motility assay.

In vitro assays are crucial tools in anthelmintic drug discovery and development. They offer a controlled environment to assess the direct effects of compounds on parasites, enabling high-throughput screening and detailed structure-activity relationship studies.[5] The following protocols and data provide a framework for the in vitro evaluation of this compound against parasitic nematode larvae.

Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

Doramectin and other avermectins exert their anthelmintic effects by acting as positive allosteric modulators of glutamate-gated chloride channels (GluCls) in nematodes.[2][6] These channels are ligand-gated ion channels found in the neurons and pharyngeal muscle cells of invertebrates.[2][3]

Upon binding, doramectin potentiates the effect of glutamate, leading to a prolonged opening of the chloride channels.[7] This results in an increased influx of chloride ions into the cell, causing hyperpolarization of the cell membrane and subsequent inhibition of neuronal signaling and muscle contraction.[6][7] The ultimate effect on the nematode is flaccid paralysis, leading to an inability to feed and eventual death.[2] The distribution of GluCl subunits is widespread in the nervous system of nematodes, affecting locomotion, pharyngeal function, and sensory processing.[3]

G Signaling Pathway of Doramectin in Nematodes cluster_neuron Nematode Neuron/Muscle Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Chloride_Influx Increased Cl- Influx GluCl->Chloride_Influx Prolonged Opening Doramectin Doramectin Doramectin->GluCl Binds to and potentiates Glutamate Glutamate Glutamate->GluCl Activates Hyperpolarization Hyperpolarization of Cell Membrane Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neurotransmission & Muscle Contraction Hyperpolarization->Inhibition Paralysis Flaccid Paralysis and Starvation Inhibition->Paralysis

Mechanism of Doramectin Action on Nematode GluCl Channels.

Quantitative Data Summary

CompoundNematode SpeciesAssay TypeEfficacy MetricValueReference
DoramectinOstertagia ostertagi (L4)In Vivo>99% reduction0.2 mg/kg SC[8]
DoramectinHaemonchus placei (L4)In Vivo100% reduction0.2 mg/kg SC[8]
DoramectinCooperia spp. (L4)In Vivo100% reduction0.2 mg/kg SC[8]
DoramectinNematodirus helvetianus (L4)In Vivo64.5% reduction0.2 mg/kg SC[8]
DoramectinHaemonchus contortusIn Vivo8% reduction (resistant)0.2 mg/kg SC[9]

Experimental Protocol: Larval Development Inhibition Assay

This protocol is designed for the in vitro assessment of this compound's inhibitory effect on the development of parasitic nematode larvae, such as Haemonchus contortus, from the first larval stage (L1) to the third larval stage (L3).

Principle

Nematode eggs are hatched to obtain L1 larvae, which are then exposed to varying concentrations of this compound in a 96-well plate format. The assay measures the ability of the compound to inhibit the normal development of L1 larvae to the L3 stage over a defined incubation period. The inhibition of development is quantified by microscopic examination, and the IC50 value is determined.

Materials and Reagents
  • Nematode eggs (e.g., Haemonchus contortus)

  • This compound (soluble in ethanol, methanol, DMF, or DMSO)[4]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Larval growth medium (e.g., Earle's balanced salt solution with yeast extract)[10]

  • 96-well flat-bottom microtiter plates

  • Incubator (25-27°C)

  • Inverted microscope

  • Pipettes and sterile tips

  • Lugol's iodine solution

Experimental Workflow

G Workflow for Larval Development Inhibition Assay Start Start Egg_Harvest Harvest Nematode Eggs from Feces Start->Egg_Harvest Hatching Hatch Eggs to Obtain Synchronized L1 Larvae Egg_Harvest->Hatching Plate_Setup Dispense L1 Larvae and Test Compound into 96-Well Plate Hatching->Plate_Setup Compound_Prep Prepare Serial Dilutions of This compound in DMSO Compound_Prep->Plate_Setup Incubation Incubate Plate for 6-7 Days at 25-27°C Plate_Setup->Incubation Termination Terminate Assay with Lugol's Iodine Incubation->Termination Microscopy Examine Wells under Microscope and Count L1, L2, and L3 Larvae Termination->Microscopy Data_Analysis Calculate Percentage Inhibition and Determine IC50 Microscopy->Data_Analysis End End Data_Analysis->End

Step-by-step workflow of the in vitro larval development assay.
Procedure

  • Preparation of Nematode Larvae:

    • Harvest nematode eggs from fresh fecal samples using standard parasitological techniques (e.g., sieving and flotation).

    • Wash the collected eggs several times with PBS to remove debris.

    • Hatch the eggs in a suitable medium at 25-27°C to obtain a synchronized population of L1 larvae. This typically takes 24-48 hours.

    • Count the L1 larvae and adjust the concentration to approximately 50-100 larvae per 50 µL of larval growth medium.

  • Preparation of Test Compound and Controls:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations to be tested (e.g., from 100 µg/mL to 0.01 µg/mL).

    • Prepare a negative control (larval growth medium with the same final concentration of DMSO as the highest test concentration) and a positive control (a known anthelmintic that inhibits larval development).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the L1 larval suspension to each well.

    • Add 1 µL of the appropriate this compound dilution or control solution to each well.

    • The final volume in each well should be approximately 51 µL. Ensure each concentration is tested in triplicate.

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 25-27°C for 6-7 days. This allows sufficient time for the larvae in the negative control wells to develop to the L3 stage.[11]

  • Assay Termination and Evaluation:

    • After the incubation period, add 10 µL of Lugol's iodine solution to each well to kill and stain the larvae.

    • Examine each well under an inverted microscope at 40-100x magnification.

    • Count the number of larvae that have successfully developed to the L3 stage and those that remain as L1 or L2.

Data Analysis
  • Calculate the percentage of larval development for each well:

    • % Development = (Number of L3 larvae / Total number of larvae) x 100

  • Calculate the percentage of inhibition for each concentration of this compound:

    • % Inhibition = 100 - [ (% Development in test well / % Development in negative control well) x 100 ]

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve. The IC50 is the concentration of the compound that causes 50% inhibition of larval development.

Conclusion

The provided application notes and protocols offer a robust framework for the in vitro evaluation of this compound's activity against nematode larvae. The larval development inhibition assay is a sensitive and relevant method for determining the biological effects of this compound. While specific quantitative data for this compound remains to be established through empirical testing, the methodologies described herein will enable researchers to generate valuable data for the assessment of its anthelmintic potential.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Doramectin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin (B1670889), a macrocyclic lactone derived from Streptomyces avermitilis, is a potent anthelmintic agent. Its primary mechanism of action involves the modulation of glutamate-gated and GABA-gated chloride channels in invertebrates, leading to paralysis and death of the parasite.[1][2][3] Doramectin aglycone is a metabolite of doramectin, formed by the hydrolysis of its disaccharide unit.[1][4] While the aglycone is known to inhibit nematode larval development, it reportedly lacks the acute paralytic activity of the parent compound, suggesting a potentially different or more nuanced biological activity profile.[4]

Recent studies have highlighted broader biological effects of avermectins, including doramectin, such as anti-cancer and P-glycoprotein (P-gp) inhibitory activities.[5][6] These findings suggest that doramectin and its metabolites, including the aglycone, may have therapeutic potential beyond their established anthelmintic use. Understanding the cellular effects of this compound is therefore of significant interest.

These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological effects of this compound. The proposed assays will enable researchers to investigate its cytotoxicity, effects on ion channel activity, and its potential as a P-glycoprotein inhibitor.

Data Presentation

Due to the limited publicly available data on the specific cellular effects of this compound, the following tables are presented as templates for data organization and reporting. Researchers can populate these tables with their experimental findings.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineAssay TypeTime Point (hr)IC50 (µM)Max Inhibition (%)
e.g., HEK293MTT24
48
72
e.g., MCF-7LDH Release24
48
72
e.g., SH-SY5YNeutral Red24
48
72

Table 2: Effect of this compound on Ion Channel Activity

Cell Line/Expression SystemTarget Ion ChannelAssay TypeAgonistThis compound Conc. (µM)Modulation (%)EC50/IC50 Shift
e.g., Xenopus oocytesGluClTwo-electrode voltage clampGlutamate
e.g., HEK293-GABARα1GABA-A ReceptorPatch ClampGABA
e.g., DRG NeuronsNative Cl- channelsCalcium Imaging

Table 3: P-glycoprotein (P-gp) Inhibition by this compound

Cell LineP-gp SubstrateAssay TypeThis compound Conc. (µM)Substrate Accumulation (Fold Change)IC50 (µM)
e.g., MCF-7/ADRRhodamine 123Efflux Assay
e.g., Caco-2DigoxinTransport Assay

Experimental Protocols

Cytotoxicity Assays

Cytotoxicity assays are fundamental for determining the concentration range at which a compound affects cell viability.[7] A panel of assays targeting different cellular functions is recommended for a comprehensive assessment.

1.1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cell line of interest (e.g., HEK293, HepG2)

    • Complete culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well microplates

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 24, 48, or 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

1.2. LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of plasma membrane disruption.

  • Materials:

    • Cell line of interest

    • Complete culture medium

    • This compound stock solution

    • Commercially available LDH cytotoxicity assay kit

    • 96-well microplates

  • Protocol:

    • Follow steps 1-3 of the MTT assay protocol.

    • Incubate for the desired time points.

    • Transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Perform the LDH assay according to the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength.

    • Calculate cytotoxicity as a percentage of the maximum LDH release control.

Ion Channel Modulation Assays

Given that the primary target of avermectins are ligand-gated ion channels, it is crucial to assess the effect of this compound on these channels.[8][9][10][11]

2.1. Patch Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to the compound.

  • Materials:

    • Cells expressing the target ion channel (e.g., HEK293 cells transfected with GluCl or GABA-A receptors)

    • Patch clamp rig with amplifier and data acquisition system

    • Borosilicate glass capillaries for pipette fabrication

    • External and internal recording solutions

    • This compound stock solution

    • Agonist for the target channel (e.g., glutamate, GABA)

  • Protocol:

    • Culture cells on glass coverslips suitable for microscopy.

    • Prepare recording pipettes with a resistance of 3-5 MΩ.

    • Establish a whole-cell patch clamp configuration.

    • Apply the agonist to elicit a baseline current response.

    • Perfuse the cells with a solution containing both the agonist and this compound at various concentrations.

    • Record changes in the current amplitude, activation, and deactivation kinetics.

    • Analyze the data to determine if this compound potentiates or inhibits the channel.

P-glycoprotein (P-gp) Interaction Assays

Doramectin has been shown to inhibit P-gp, a key transporter involved in multidrug resistance in cancer.[6][12] It is important to determine if the aglycone retains this activity.

3.1. Rhodamine 123 Efflux Assay

This assay measures the accumulation of the fluorescent P-gp substrate, Rhodamine 123, in cells. Inhibition of P-gp leads to increased intracellular fluorescence.

  • Materials:

    • P-gp overexpressing cells (e.g., MCF-7/ADR) and parental cells (e.g., MCF-7)

    • Complete culture medium

    • This compound stock solution

    • Rhodamine 123

    • Known P-gp inhibitor (e.g., verapamil) as a positive control

    • 96-well black, clear-bottom microplates

  • Protocol:

    • Seed both P-gp overexpressing and parental cells in a 96-well plate and incubate for 24 hours.

    • Pre-incubate the cells with various concentrations of this compound or verapamil (B1683045) for 1 hour.

    • Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for another 1-2 hours.

    • Wash the cells with cold PBS to remove extracellular dye.

    • Add fresh PBS or medium to the wells.

    • Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

    • Calculate the fold change in Rhodamine 123 accumulation compared to the vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_cytotoxicity Cytotoxicity cluster_ion_channel Ion Channel Modulation cluster_pgp P-gp Inhibition cluster_analysis Data Analysis cell_culture Cell Culture mtt MTT Assay cell_culture->mtt Seed Cells ldh LDH Release Assay cell_culture->ldh Seed Cells patch_clamp Patch Clamp cell_culture->patch_clamp Seed Cells rho123 Rhodamine 123 Efflux Assay cell_culture->rho123 Seed Cells compound_prep This compound Preparation compound_prep->mtt Treat Cells compound_prep->ldh Treat Cells compound_prep->patch_clamp Treat Cells compound_prep->rho123 Treat Cells data_analysis IC50/EC50 Calculation Statistical Analysis mtt->data_analysis Collect Data ldh->data_analysis Collect Data patch_clamp->data_analysis Collect Data rho123->data_analysis Collect Data

Caption: Experimental workflow for the cell-based characterization of this compound.

signaling_pathway cluster_membrane Cell Membrane glucl Glutamate-gated Chloride Channel (GluCl) hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) glucl->hyperpolarization Cl- influx gaba GABA-A Receptor gaba->hyperpolarization Cl- influx pgp P-glycoprotein (P-gp) drug P-gp Substrate (e.g., Rhodamine 123) pgp->drug Efflux drug_accumulation Intracellular Drug Accumulation pgp->drug_accumulation Leads to doramectin_aglycone This compound doramectin_aglycone->glucl Modulates doramectin_aglycone->gaba Modulates doramectin_aglycone->pgp Inhibits glutamate Glutamate glutamate->glucl Activates gaba_nt GABA gaba_nt->gaba Activates

Caption: Potential cellular targets and downstream effects of this compound.

References

Application Notes and Protocols for Utilizing Doramectin Aglycone in Drug Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) presents a significant hurdle in the effective treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing intracellular chemotherapeutic concentrations. Avermectins, a class of macrocyclic lactones, have shown promise in reversing P-gp-mediated MDR. Doramectin (B1670889), a member of this class, has been demonstrated to sensitize adriamycin-resistant human breast carcinoma cells (MCF-7/adr) to chemotherapy.[1] While the activity of doramectin is established, the potential of its active metabolite, doramectin aglycone, in drug resistance studies remains an area of active investigation.

These application notes provide a framework for studying the effects of this compound on reversing multidrug resistance. The protocols outlined below are designed to assess the efficacy of this compound in sensitizing resistant cancer cells to chemotherapeutic agents, elucidating its mechanism of action, and exploring the underlying signaling pathways. While direct studies on this compound are limited, research on the related compound ivermectin suggests that it reverses drug resistance by inhibiting the EGFR/ERK/Akt/NF-κB pathway, leading to the downregulation of P-glycoprotein.[1][2] This document will, therefore, propose a similar mechanism for this compound as a key hypothesis to be tested.

Data Presentation

The following tables summarize the reported effects of the parent compound, doramectin, in overcoming adriamycin resistance in MCF-7/adr cells. These data provide a benchmark for evaluating the potential efficacy of this compound.

Table 1: Reversal of Adriamycin Resistance by Doramectin in MCF-7/adr Cells

CompoundConcentration (µM)Fold Increase in Adriamycin Sensitivity
Doramectin849.35

Data extracted from a study on the reversal of P-glycoprotein-mediated multidrug resistance.[1]

Table 2: Effect of Doramectin on Intracellular Accumulation of P-gp Substrates in MCF-7/adr Cells

CompoundConcentration (µM)Effect on Intracellular Adriamycin AccumulationEffect on Intracellular Rhodamine 123 Accumulation
DoramectinDose-dependentIncreasedIncreased

Qualitative summary based on reported dose-dependent increases.[1]

Mandatory Visualizations

The following diagrams illustrate the proposed mechanism of action for this compound in reversing multidrug resistance, based on findings for the related compound ivermectin, and a general workflow for the experimental protocols.

G cluster_0 Proposed Signaling Pathway for this compound in Reversing Drug Resistance Doramectin_Aglycone This compound EGFR EGFR Doramectin_Aglycone->EGFR Inhibition ERK ERK EGFR->ERK Activation Cascade Akt Akt ERK->Akt Activation Cascade NFkB NF-κB Akt->NFkB Activation Cascade Pgp_gene MDR1 (P-gp) Gene NFkB->Pgp_gene Transcriptional Activation Pgp_protein P-glycoprotein (P-gp) Pgp_gene->Pgp_protein Translation Cell_Efflux Drug Efflux Pgp_protein->Cell_Efflux Chemo_drug Chemotherapeutic Drug Chemo_drug->Cell_Efflux

Proposed mechanism of this compound in reversing P-gp-mediated drug resistance.

G cluster_1 Experimental Workflow start Start: Culture Drug-Resistant and Parental Cancer Cell Lines treat Treat cells with this compound +/- Chemotherapeutic Agent start->treat viability Assess Cell Viability (MTT Assay) treat->viability efflux Measure P-gp Efflux Activity (Rhodamine 123 Assay) treat->efflux expression Determine P-gp Expression (Western Blot) treat->expression pathway Analyze Signaling Pathway Proteins (Western Blot for p-EGFR, p-Akt, etc.) treat->pathway data Data Analysis and Interpretation viability->data efflux->data expression->data pathway->data end Conclusion data->end

General workflow for investigating this compound's effect on drug resistance.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the cytotoxicity of chemotherapeutic agents in drug-resistant and parental cancer cell lines.

Materials:

  • Drug-resistant (e.g., MCF-7/adr) and parental (e.g., MCF-7) cell lines

  • This compound

  • Chemotherapeutic agent (e.g., Adriamycin)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization solution

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of the chemotherapeutic agent, with or without different concentrations of this compound. Include untreated control wells.

  • Incubate for 48-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100-150 µL of DMSO or solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

P-glycoprotein Efflux Assay (Rhodamine 123 Accumulation)

Objective: To assess the effect of this compound on the efflux function of P-glycoprotein.

Materials:

  • Drug-resistant and parental cell lines

  • This compound

  • Rhodamine 123

  • Complete cell culture medium

  • PBS

  • Flow cytometer

Protocol:

  • Culture cells to 70-80% confluency.

  • Pre-incubate the cells with or without various concentrations of this compound for 1-2 hours.

  • Add Rhodamine 123 (final concentration 1-5 µg/mL) and incubate for 30-60 minutes at 37°C.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in fresh, pre-warmed medium (with or without this compound) and incubate for another 30-60 minutes to allow for efflux.

  • Wash the cells again with ice-cold PBS.

  • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. An increase in fluorescence in this compound-treated cells compared to untreated resistant cells indicates inhibition of P-gp efflux.

P-glycoprotein Expression Analysis (Western Blot)

Objective: To determine the effect of this compound on the protein expression levels of P-glycoprotein.

Materials:

  • Drug-resistant and parental cell lines

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibody against P-glycoprotein (e.g., C219 or UIC2)

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

  • Western blotting apparatus and imaging system

Protocol:

  • Treat cells with or without this compound for 24-48 hours.

  • Lyse the cells using RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-P-glycoprotein antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Normalize the P-glycoprotein band intensity to the loading control to determine changes in expression.

Signaling Pathway Analysis (Western Blot)

Objective: To investigate the effect of this compound on the key proteins of the proposed EGFR/ERK/Akt/NF-κB signaling pathway.

Materials:

  • Same as for P-glycoprotein Western Blot, with the addition of primary antibodies against:

    • Phospho-EGFR (p-EGFR) and total EGFR

    • Phospho-Akt (p-Akt) and total Akt

    • Phospho-ERK (p-ERK) and total ERK

    • NF-κB (p65)

Protocol:

  • Follow the same procedure as the P-glycoprotein Western Blot (steps 1-9).

  • Use specific primary antibodies to probe for the phosphorylated (active) and total forms of EGFR, Akt, and ERK, as well as for NF-κB.

  • Analyze the changes in the phosphorylation status of these proteins in response to this compound treatment to elucidate its effect on the signaling cascade.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the potential of this compound as a multidrug resistance reversal agent. By systematically evaluating its effects on cell viability, P-glycoprotein function and expression, and key signaling pathways, a deeper understanding of its mechanism of action can be achieved. The insights gained from these studies could contribute to the development of novel therapeutic strategies to overcome drug resistance in cancer.

References

Application Note: High-Performance Liquid Chromatography for Doramectin Aglycone Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin (B1670889) is a broad-spectrum macrocyclic lactone antiparasitic agent widely used in veterinary medicine. The purity of doramectin and the profiling of its related substances are critical for ensuring its safety and efficacy. One of the key related substances is doramectin aglycone, which is formed by the hydrolysis of the disaccharide moiety of the doramectin molecule. This application note provides a detailed protocol for the purity assessment of this compound using a stability-indicating high-performance liquid chromatography (HPLC) method.

The method described is designed to separate doramectin from its aglycone and other potential degradation products, making it suitable for quality control and stability studies of doramectin drug substances and formulations.

Experimental Protocols

This section details the necessary procedures for sample preparation, including forced degradation to generate the aglycone, and the HPLC methodology for analysis.

Standard and Sample Preparation

2.1.1. Doramectin Standard Stock Solution:

  • Accurately weigh and dissolve an appropriate amount of doramectin reference standard in methanol (B129727) to obtain a concentration of 1 mg/mL.[1][2]

  • Sonication may be used to ensure complete dissolution.

2.1.2. This compound Sample Preparation (via Forced Degradation):

  • To a portion of the Doramectin Standard Stock Solution, add an equal volume of 1 M hydrochloric acid.

  • Heat the solution at 80°C for 2 hours to induce acidic hydrolysis and promote the formation of the this compound.

  • After cooling to room temperature, neutralize the solution with an appropriate volume of 1 M sodium hydroxide.

  • Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

2.1.3. Purity Assessment Sample Preparation:

  • Accurately weigh and dissolve the this compound test sample in methanol to achieve a known concentration (e.g., 1 mg/mL).

  • Dilute with the mobile phase to a final concentration suitable for HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Method

The following HPLC conditions are recommended for the separation of doramectin and this compound.

ParameterCondition
HPLC System A gradient-capable HPLC system with a UV detector.
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A mixture of acetonitrile (B52724) and water. A typical starting point is a gradient elution.
Gradient Program A linear gradient can be optimized. For example: Start with 60% Acetonitrile, increase to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 245 nm[1][2]
Injection Volume 20 µL

Data Presentation

Quantitative data from method validation studies are crucial for assessing the performance of the HPLC method for this compound purity assessment. The following tables summarize typical validation parameters.

System Suitability
ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Method Validation Summary
ParameterResult
Linearity (Correlation Coefficient, r²) ≥ 0.999
Limit of Detection (LOD) Typically in the range of 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) Typically in the range of 0.03 - 0.3 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Specificity No interference from blank, placebo, or other known impurities at the retention time of this compound.

Visualization

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start prep_standard Prepare Doramectin Standard Solution start->prep_standard prep_sample Prepare Doramectin Aglycone Test Sample start->prep_sample forced_degradation Forced Degradation (Acid Hydrolysis) prep_standard->forced_degradation neutralize Neutralization forced_degradation->neutralize dilute_standard Dilute to Working Concentration neutralize->dilute_standard dilute_sample Dilute to Working Concentration prep_sample->dilute_sample inject Inject into HPLC System dilute_standard->inject dilute_sample->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection at 245 nm separate->detect integrate Peak Integration detect->integrate quantify Quantify Purity and Related Substances integrate->quantify report Generate Report quantify->report end End report->end G cluster_validation Method Validation Parameters method HPLC Method for This compound Purity specificity Specificity method->specificity Ensures separation linearity Linearity & Range method->linearity Establishes concentration relationship accuracy Accuracy method->accuracy Verifies closeness to true value precision Precision (Repeatability & Intermediate) method->precision Demonstrates reproducibility robustness Robustness method->robustness Shows reliability with variations lod Limit of Detection (LOD) linearity->lod Derived from loq Limit of Quantification (LOQ) linearity->loq Derived from

References

Application Notes and Protocols: Experimental Design for Doramectin Aglycone Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin (B1670889), a macrocyclic lactone produced by genetically engineered strains of Streptomyces avermitilis, is a potent, broad-spectrum anthelmintic and ectoparasiticide.[1][2] Its primary mode of action involves the modulation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to flaccid paralysis and death of the parasite.[3][4][5] Doramectin aglycone is a derivative of doramectin formed by the hydrolysis of the disaccharide unit.[6] While it is known to inhibit nematode larval development, it is reported to be devoid of the paralytic activity seen with the parent compound.[6]

These application notes provide a comprehensive guide for designing and executing preclinical efficacy studies of this compound. The protocols detailed below are intended to ensure robust and reproducible data generation for the assessment of its anthelmintic potential.

Mechanism of Action: Glutamate-Gated Chloride Channel Modulation

Avermectins, including doramectin, exert their anthelmintic effects by binding to and activating glutamate-gated chloride channels (GluCls) located on the nerve and muscle cells of nematodes.[3][5] This binding is distinct from that of the endogenous ligand, glutamate (B1630785). While glutamate causes rapid channel opening and desensitization, ivermectin (a closely related avermectin) induces a slow, essentially irreversible channel opening.[3] This leads to a prolonged influx of chloride ions, resulting in hyperpolarization of the cell membrane and subsequent inhibition of neuronal signaling and muscle contraction, causing flaccid paralysis and eventual death of the parasite.[5]

cluster_Neuron Nematode Neuron/Muscle Cell Membrane GluCl_Receptor Glutamate-Gated Chloride Channel (GluCl) Chloride_Channel Chloride (Cl⁻) Channel (Closed) Chloride_Channel_Open Chloride (Cl⁻) Channel (Open) GluCl_Receptor->Chloride_Channel_Open Opens Chloride_Influx Cl⁻ Influx Chloride_Channel_Open->Chloride_Influx Doramectin_Aglycone Doramectin Aglycone Doramectin_Aglycone->GluCl_Receptor Binds to allosteric site Glutamate Glutamate Glutamate->GluCl_Receptor Binds to orthosteric site Hyperpolarization Hyperpolarization & Paralysis Chloride_Influx->Hyperpolarization

Figure 1: Simplified signaling pathway of avermectin (B7782182) action on glutamate-gated chloride channels.

Experimental Workflow for Efficacy Assessment

A structured approach is crucial for the comprehensive evaluation of this compound's efficacy. The following workflow outlines the key stages of in vitro and in vivo testing.

cluster_InVitro In Vitro Efficacy Assays cluster_InVivo In Vivo Efficacy Studies EHA Egg Hatch Assay (EHA) Data_Analysis Data Analysis & EC50/LC50 Determination EHA->Data_Analysis LDA Larval Development Assay (LDA) LDA->Data_Analysis LMA Larval Motility Assay (LMA) LMA->Data_Analysis Dose_Determination Dose Determination Studies (e.g., in rodents) Dose_Confirmation Dose Confirmation Studies (Target Animal Model) Dose_Determination->Dose_Confirmation FECRT Fecal Egg Count Reduction Test (FECRT) Dose_Confirmation->FECRT Report Efficacy Report Generation FECRT->Report Compound_Prep This compound Preparation & Solubilization Compound_Prep->EHA Compound_Prep->LDA Compound_Prep->LMA Data_Analysis->Dose_Determination

Figure 2: Experimental workflow for assessing the efficacy of this compound.

In Vitro Efficacy Protocols

In vitro assays are fundamental for the initial screening and determination of the anthelmintic activity of this compound.[7] Commonly used nematode species for in vitro testing include Haemonchus contortus, Trichostrongylus colubriformis, and the free-living nematode Caenorhabditis elegans as a model organism.

Egg Hatch Assay (EHA)

The EHA is used to determine the ovicidal activity of a compound by measuring the inhibition of egg hatching.[8][9]

Materials:

  • Freshly collected nematode eggs

  • This compound stock solution (in DMSO or other suitable solvent)[6]

  • Deionized water[9]

  • 96-well microtiter plates

  • Microscope

Protocol:

  • Prepare serial dilutions of this compound in deionized water.

  • Add a standardized number of fresh nematode eggs to each well of a 96-well plate.

  • Add the different concentrations of this compound to the wells. Include a negative control (solvent only) and a positive control (a known ovicidal agent like thiabendazole).

  • Incubate the plates at an appropriate temperature (e.g., 27°C) for 48 hours.

  • After incubation, count the number of hatched larvae and unhatched eggs in each well under a microscope.

  • Calculate the percentage of egg hatch inhibition for each concentration.

Larval Development Assay (LDA)

The LDA assesses the effect of the compound on the development of larvae from the first stage (L1) to the third infective stage (L3).[10][11]

Materials:

  • Nematode eggs

  • This compound stock solution

  • Nutrient agar (B569324)

  • 96-well microtiter plates

  • Microscope

Protocol:

  • Prepare nutrient agar plates containing serial dilutions of this compound.

  • Add a standardized number of nematode eggs to each well.

  • Incubate the plates at an appropriate temperature for 6-7 days to allow for larval development.

  • After incubation, count the number of L1, L2, and L3 larvae in each well.

  • Determine the concentration of this compound that inhibits 50% of the larval development to the L3 stage (IC50).

Larval Motility/Migration Inhibition Assay (LMIA)

This assay evaluates the effect of the compound on the motility and viability of L3 larvae.[12][13]

Materials:

  • Third-stage (L3) nematode larvae

  • This compound stock solution

  • Culture medium (e.g., RPMI-1640)[13]

  • 96-well microtiter plates

  • Microscope or automated motility tracking system[14][15]

Protocol:

  • Prepare serial dilutions of this compound in the culture medium.

  • Add a standardized number of L3 larvae to each well of a 96-well plate.

  • Add the different concentrations of this compound to the wells. Include negative and positive controls.

  • Incubate the plates at 37°C for 24-72 hours.

  • Assess larval motility at regular intervals by microscopic observation or using an automated system. Larvae are considered immotile if they do not move when probed.

  • Calculate the percentage of larval motility inhibition for each concentration.

In Vivo Efficacy Protocols

Following promising in vitro results, in vivo studies are conducted to evaluate the efficacy of this compound in a host animal.

Dose Determination and Confirmation Studies

These studies are typically performed in laboratory animal models (e.g., rats, gerbils) infected with a relevant nematode species before moving to the target animal.[2]

Protocol:

  • Artificially infect animals with a known number of infective larvae.

  • Administer this compound at various dose levels through a relevant route (e.g., oral, subcutaneous).

  • Include an untreated control group and a positive control group (treated with a known effective anthelmintic).

  • After a set period, euthanize the animals and recover and count the number of adult worms from the relevant organs (e.g., gastrointestinal tract).

  • Calculate the percentage reduction in worm burden for each treatment group compared to the control group.

Fecal Egg Count Reduction Test (FECRT)

The FECRT is a widely used method to assess anthelmintic efficacy in the target host species under field or controlled conditions.[16][17]

Protocol:

  • Select a group of naturally infected animals with a sufficient pre-treatment fecal egg count.

  • Randomly allocate animals to a treatment group (this compound) and a control group (placebo or untreated).

  • Collect individual fecal samples before treatment (Day 0) and at a specified time post-treatment (e.g., Day 10-14).

  • Determine the number of eggs per gram of feces (EPG) for each sample.

  • Calculate the percentage reduction in EPG for the treated group compared to the control group.

Data Presentation

Quantitative data from the efficacy studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: In Vitro Efficacy of this compound against Haemonchus contortus

AssayEndpointThis compoundPositive Control (e.g., Ivermectin)
Egg Hatch Assay EC50 (µg/mL)[Insert Value][Insert Value]
Larval Development Assay IC50 (µg/mL)[Insert Value][Insert Value]
Larval Motility Assay LC50 (µg/mL)[Insert Value][Insert Value]

Table 2: In Vivo Efficacy of this compound against Experimental Trichostrongylus colubriformis Infection in Gerbils

Treatment GroupDose (mg/kg)Mean Worm Burden (± SD)Percent Efficacy (%)
Control (Vehicle) 0[Insert Value]-
This compound [Dose 1][Insert Value][Insert Value]
This compound [Dose 2][Insert Value][Insert Value]
This compound [Dose 3][Insert Value][Insert Value]
Positive Control (e.g., Doramectin) [Dose][Insert Value][Insert Value]

Table 3: Fecal Egg Count Reduction Test (FECRT) in Sheep Naturally Infected with Gastrointestinal Nematodes

Treatment GroupMean EPG at Day 0 (± SD)Mean EPG at Day 14 (± SD)Percent Reduction (%)
Control (Untreated) [Insert Value][Insert Value]-
This compound [Insert Value][Insert Value][Insert Value]

Conclusion

The experimental designs and protocols outlined in these application notes provide a robust framework for the systematic evaluation of this compound's anthelmintic efficacy. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data essential for the advancement of novel antiparasitic drug development programs.

References

Protocol for isolating doramectin aglycone from doramectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin (B1670889), a potent macrocyclic lactone, is a widely used anthelmintic agent in veterinary medicine. It is a derivative of ivermectin and belongs to the avermectin (B7782182) family of compounds. The biological activity of doramectin is attributed to its complex structure, which includes a disaccharide moiety attached to the macrocyclic core. Doramectin aglycone, the molecule without this sugar component, is a key derivative for research into structure-activity relationships, metabolism, and the development of new antiparasitic agents. The isolation of this compound is achieved through the acid-catalyzed hydrolysis of the parent doramectin molecule. This application note provides a detailed protocol for this chemical conversion and subsequent purification.

Data Presentation

While specific yields for the laboratory-scale hydrolysis of doramectin to its aglycone are not extensively published, the following table summarizes the key properties of the starting material and the final product. The purity of commercially available this compound is typically high, indicating efficient purification methods post-synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Purity (by HPLC)
DoramectinC₅₀H₇₄O₁₄899.1>95%
This compoundC₃₆H₅₀O₈610.7>95%[1][2]

Experimental Protocols

Principle:

The conversion of doramectin to this compound is achieved by the selective cleavage of the glycosidic bond that links the oleandrose (B1235672) disaccharide to the C-13 position of the macrocyclic lactone. This is accomplished through mild acid hydrolysis, which preferentially targets the sugar moiety while leaving the lactone ring intact.[1]

Materials:

  • Doramectin (purity >95%)

  • Sulfuric acid (H₂SO₄), concentrated

  • Methanol (CH₃OH), anhydrous

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381)

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates and chamber

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Protocol for Acid Hydrolysis of Doramectin:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve doramectin in anhydrous methanol.

  • Acid Addition: Cool the flask in an ice bath to 0°C. While stirring, slowly add concentrated sulfuric acid to the methanolic solution of doramectin to achieve a final concentration of 5% (v/v) sulfuric acid.

  • Reaction: Continue stirring the reaction mixture at 0°C for 24 hours. Monitor the progress of the reaction by TLC or HPLC.

  • Quenching: After 24 hours, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification of this compound:

  • Chromatography Setup: Prepare a silica gel column packed in hexane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the silica gel column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate. The polarity of the solvent system should be gradually increased. The separation can be monitored by TLC.

  • Fraction Collection: Collect the fractions containing the this compound.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

  • Purity Analysis: Assess the purity of the final product by HPLC.

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow start Start: Doramectin dissolve Dissolve in Methanol start->dissolve hydrolysis Acid Hydrolysis (H₂SO₄, 0°C, 24h) dissolve->hydrolysis quench Quench with NaHCO₃ hydrolysis->quench extract Extract with DCM quench->extract wash Wash with H₂O and Brine extract->wash dry Dry (Na₂SO₄) and Concentrate wash->dry purify Silica Gel Chromatography dry->purify end End: Purified This compound purify->end

Caption: Workflow for the isolation of this compound.

Signaling Pathway of Doramectin's Antiparasitic Action (Illustrative)

signaling_pathway doramectin Doramectin glucl Glutamate-gated Chloride Channels (GluCls) in Invertebrate Nerve and Muscle Cells doramectin->glucl Binds to and potentiates cl_influx Increased Chloride Ion Influx glucl->cl_influx hyperpolarization Hyperpolarization of Cell Membranes cl_influx->hyperpolarization paralysis Paralysis and Death of the Parasite hyperpolarization->paralysis

Caption: Mechanism of doramectin's antiparasitic activity.

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of Doramectin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of doramectin (B1670889) aglycone and structurally related avermectins.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of doramectin aglycone?

A1: The total synthesis of this compound, a complex polyketide-derived macrocycle, presents several significant challenges. These can be broadly categorized into four main areas:

  • Stereocontrolled construction of the spiroketal moiety: The molecule contains a thermodynamically stable 6,6-spiroketal with multiple stereocenters. Achieving the correct relative and absolute stereochemistry is a primary hurdle.

  • Synthesis of the hexahydrobenzofuran core: This southern fragment of the molecule requires precise installation of multiple stereocenters and functional groups.

  • Protecting group strategy: The aglycone possesses numerous hydroxyl groups of varying reactivity. A robust and orthogonal protecting group strategy is essential to avoid unwanted side reactions during the synthesis.[1][2]

  • Macrolactonization: The formation of the 16-membered macrocyclic lactone from the linear seco-acid precursor is often a low-yielding step, susceptible to competing intermolecular reactions and epimerization.[3]

Q2: What general strategies are employed for the synthesis of the avermectin (B7782182)/doramectin core structure?

A2: Most synthetic approaches are convergent, involving the synthesis of key fragments followed by their coupling. A common strategy involves dividing the molecule into a "northern" C11-C25 fragment containing the spiroketal and a "southern" C1-C10 fragment containing the hexahydrobenzofuran unit. These fragments are then coupled, often via a palladium-catalyzed cross-coupling reaction like the Stille coupling, followed by macrolactonization to close the ring.[4][5]

Troubleshooting Guides

Stereocontrolled Synthesis of the Spiroketal (Northern Fragment)

Problem: Poor diastereoselectivity in aldol (B89426) reactions for constructing the spiroketal precursor chain.

Background: The carbon backbone of the spiroketal is often assembled using a series of aldol reactions. Controlling the stereochemistry of these reactions is critical for obtaining the correct configuration of the final spiroketal.[6]

Troubleshooting:

  • Choice of Aldol Methodology:

    • Substrate-Controlled Aldol Reactions: Utilize chiral auxiliaries or existing stereocenters in the substrate to direct the stereochemical outcome.

    • Reagent-Controlled Aldol Reactions: Employ chiral boron enolates or other chiral reagents to achieve high levels of asymmetric induction.[7] A "super silyl" directed approach has also been shown to be effective in controlling the stereochemistry of a sequence of three aldol reactions.[6]

  • Reaction Conditions:

    • Temperature: Aldol reactions are often temperature-sensitive. Ensure precise and consistent low temperatures (e.g., -78 °C) to maximize stereoselectivity.

    • Lewis Acid: The choice and stoichiometry of the Lewis acid (e.g., BF₃·OEt₂, TiCl₄) can significantly influence the diastereoselectivity.

  • Purification: Diastereomers may be difficult to separate. Consider derivatization to facilitate separation or accept a mixture and separate at a later stage.

Experimental Protocol: Example of a BF₃-promoted Mukaiyama Aldol Reaction [6]

  • A solution of the TMS-enol silane (B1218182) in CH₂Cl₂ is cooled to -78 °C.

  • BF₃·OEt₂ (1.1 equivalents) is added dropwise, and the mixture is stirred for 5 minutes.

  • A solution of the aldehyde partner in CH₂Cl₂ is added dropwise.

  • The reaction is stirred at -78 °C until completion (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of NaHCO₃.

  • The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Table 1: Comparison of Diastereoselectivity in Aldol Reactions

Aldol Reaction TypeReagentsTypical Diastereomeric RatioReference
Mukaiyama AldolTMS-enol silane, BF₃·OEt₂High 1,5-anti control[6]
Chiral Boron Enolate(-)-Ipc₂BCl, Et₃N>95:5[7]
Macrolactonization

Problem: Low yield of the desired 16-membered macrolactone from the seco-acid.

Background: Ring-closing to form a large macrocycle is entropically disfavored and competes with intermolecular oligomerization. The choice of macrolactonization method is crucial for success.

Troubleshooting:

  • High Dilution Conditions: Perform the reaction at very low concentrations (e.g., 0.001-0.005 M) to favor the intramolecular cyclization over intermolecular reactions. This can be achieved by the slow addition of the seco-acid to the reaction mixture over a long period.

  • Choice of Cyclization Method:

    • Yamaguchi/Yonemitsu Conditions: This is a widely used and effective method for macrolactonization. It involves the formation of a mixed anhydride (B1165640) with 2,4,6-trichlorobenzoyl chloride, followed by DMAP-catalyzed cyclization.[3][8]

    • Mukaiyama's Salt: Utilizes 1-methyl-2-chloropyridinium iodide to activate the carboxylic acid.[7]

    • Keck Macrolactonization: Employs DCC and DMAP, often with a catalytic amount of a strong acid.

  • Substrate Conformation: The conformation of the seco-acid can influence the ease of cyclization. Molecular modeling may provide insights into more rigid analogs that could cyclize more efficiently.

  • Side Reactions: Be aware of potential side reactions such as epimerization at the C2 position, which can be problematic under certain conditions.

Experimental Protocol: Yonemitsu Macrolactonization [3][5]

  • The seco-acid is dissolved in a non-polar solvent like toluene (B28343) or THF.

  • Triethylamine (Et₃N) is added, followed by 2,4,6-trichlorobenzoyl chloride at room temperature to form the mixed anhydride.

  • The resulting mixture is filtered to remove triethylammonium (B8662869) hydrochloride.

  • The filtrate containing the mixed anhydride is added dropwise via a syringe pump over several hours to a refluxing solution of 4-dimethylaminopyridine (B28879) (DMAP) in a large volume of the same solvent.

  • After the addition is complete, the reaction is refluxed for an additional period until completion (monitored by TLC).

  • The reaction mixture is cooled, washed sequentially with dilute acid, bicarbonate solution, and brine.

  • The organic layer is dried, concentrated, and purified by column chromatography.

Table 2: Comparison of Macrolactonization Methods

MethodActivating AgentCatalystTypical YieldsReference
Yamaguchi/Yonemitsu2,4,6-Trichlorobenzoyl chlorideDMAPModerate to Good[3][8]
Mukaiyama1-Methyl-2-chloropyridinium iodide-Variable[7]
KeckDCCDMAP, p-TsOHVariableN/A
Protecting Group Strategy

Problem: Unwanted deprotection or side reactions involving protecting groups during the synthesis.

Background: The synthesis of this compound requires the protection of multiple hydroxyl groups. An orthogonal protecting group strategy is necessary, where each protecting group can be removed under specific conditions without affecting the others.[1][2][9]

Troubleshooting:

  • Orthogonality: Plan the protecting group strategy carefully at the beginning of the synthesis. Ensure that the deprotection conditions for each group are mutually exclusive.

  • Stability: Choose protecting groups that are stable to the reaction conditions of subsequent steps. For example, silyl (B83357) ethers are generally stable to basic conditions but are cleaved by fluoride (B91410) ions or acid.

  • Selective Deprotection: If selective deprotection is required, consider using protecting groups with different steric hindrances or electronic properties. For example, a primary TBS ether can sometimes be cleaved in the presence of a secondary TBS ether.

Table 3: Common Hydroxyl Protecting Groups and their Deprotection Conditions

Protecting GroupAbbreviationProtection ConditionsDeprotection Conditions
tert-ButyldimethylsilylTBSTBSCl, Imidazole, DMFTBAF, THF or HF·Py, THF
TriethylsilylTESTESCl, Imidazole, DMFTBAF, THF or HF·Py, THF
MethoxyethoxymethylMEMMEMCl, DIPEA, CH₂Cl₂ZnBr₂, CH₂Cl₂
BenzylBnBnBr, NaH, THFH₂, Pd/C

Visualizations

Logical Workflow for this compound Synthesis

G cluster_0 Fragment Synthesis cluster_1 Fragment Coupling and Macrocyclization cluster_2 Final Steps A Southern Fragment (Hexahydrobenzofuran Core) C Stille Coupling A->C B Northern Fragment (Spiroketal Core) B->C D Seco-acid Formation C->D E Macrolactonization D->E F Global Deprotection E->F G This compound F->G

Caption: A convergent synthetic strategy for this compound.

Orthogonal Protecting Group Strategy

G cluster_0 Protection cluster_1 Synthetic Transformations cluster_2 Selective Deprotection Start Multi-functional Intermediate P1 Protect OH-1 (e.g., TBS) Start->P1 P2 Protect OH-2 (e.g., Bn) P1->P2 React Multi-step Modifications P2->React D1 Deprotect OH-1 (TBAF) React->D1 Orthogonal Condition 1 D2 Deprotect OH-2 (H₂, Pd/C) D1->D2 Orthogonal Condition 2 Final Target Molecule D2->Final

Caption: Logic of an orthogonal protecting group strategy.

References

Optimizing the stability of doramectin aglycone in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on optimizing the stability of doramectin (B1670889) aglycone in solution. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Troubleshooting Guide: Degradation of Doramectin Aglycone in Solution

This guide is designed to help you identify and resolve common issues related to the instability of this compound during your experiments.

Issue 1: Rapid Degradation of this compound Upon Dissolution

  • Possible Cause: The solvent system may be inappropriate, or the pH of the solution may be unfavorable. Avermectins are known to be unstable in acidic and alkaline conditions.[1]

  • Troubleshooting Steps:

    • Solvent Selection: this compound is soluble in ethanol, methanol (B129727), DMF, and DMSO.[2] For aqueous solutions, prepare a concentrated stock solution in an appropriate organic solvent and dilute it to the final concentration in the aqueous medium.

    • pH Control: Maintain the pH of aqueous solutions between 6.0 and 6.6.[3] Use a suitable buffer system, such as a phosphate (B84403) buffer, to ensure pH stability.

    • Temperature: Prepare solutions at room temperature. Avoid heating to dissolve the compound, as thermal degradation can occur, especially at acidic pH.[3]

Issue 2: Inconsistent Results in Stability Studies

  • Possible Cause: This could be due to variations in experimental conditions, such as light exposure, temperature fluctuations, or oxygen exposure. Avermectins are sensitive to light and oxidation.[1]

  • Troubleshooting Steps:

    • Photoprotection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under controlled lighting conditions.

    • Inert Atmosphere: For long-term studies, consider purging the solvent and the headspace of the container with an inert gas like nitrogen or argon to minimize oxidative degradation.

    • Consistent Temperature: Use a temperature-controlled environment, such as an incubator or a water bath, to maintain a consistent temperature throughout the experiment.

    • Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions of this compound for your experiments to avoid variability from degradation during storage.

Issue 3: Appearance of Unknown Peaks in HPLC Analysis

  • Possible Cause: These peaks likely represent degradation products of this compound. The specific degradation products will depend on the stress conditions (e.g., pH, light, temperature).

  • Troubleshooting Steps:

    • Forced Degradation Study: To identify potential degradation products, perform a forced degradation study under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic). This will help in characterizing the degradation profile of this compound.

    • Stability-Indicating Method: Ensure your HPLC method is stability-indicating, meaning it can separate the intact this compound from all potential degradation products.

    • Review Experimental Conditions: Carefully review your experimental setup to identify any unintended stress conditions that may have caused the degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed?

This compound is a degradation product of doramectin, an antiparasitic drug from the avermectin (B7782182) family. It is formed through the acid-catalyzed hydrolysis of the disaccharide unit attached to the doramectin macrocyclic lactone core.[2]

Q2: What are the optimal storage conditions for this compound solutions?

For optimal stability, this compound solutions should be stored at low temperatures (-20°C for long-term storage) and protected from light.[2] Solutions should be stored in tightly sealed containers, and for extended storage, flushing with an inert gas is recommended to prevent oxidation.

Q3: Which solvents are recommended for dissolving this compound?

This compound is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[2] For experiments in aqueous media, it is advisable to prepare a concentrated stock solution in one of these organic solvents and then dilute it into the aqueous buffer.

Q4: How does pH affect the stability of this compound?

Avermectins, the class of compounds to which doramectin belongs, are generally unstable in both acidic and alkaline conditions.[1] While specific data for this compound is limited, it is recommended to maintain the pH of aqueous solutions in the neutral to slightly acidic range (pH 6.0-7.0) to minimize hydrolysis and other pH-dependent degradation pathways.

Q5: Is this compound sensitive to light?

Yes, like other avermectins, this compound is expected to be sensitive to light.[1] Exposure to UV light can lead to photodegradation. Therefore, all solutions should be prepared and stored in light-protected containers (e.g., amber vials).

Q6: What are the expected degradation products of this compound?

While the specific degradation pathway of this compound is not extensively documented, based on studies of related avermectins, potential degradation products could arise from oxidation, epimerization, or further cleavage of the macrocyclic lactone ring under harsh conditions.[4]

Data on Factors Affecting Avermectin Stability

The following table summarizes the general stability of avermectins, which can be extrapolated to this compound.

ParameterConditionEffect on StabilityReference
pH Acidic (e.g., pH < 5)Prone to hydrolysis and degradation.[1]
Neutral (pH 6.0-7.0)Generally more stable.[3]
Alkaline (e.g., pH > 8)Susceptible to degradation.[1]
Temperature Elevated (e.g., > 40°C)Accelerates degradation, especially in solution.[4]
Recommended Storage-20°C (long-term).[2]
Light UV or prolonged daylightCan cause photodegradation.[1]
Oxygen AtmosphericSusceptible to oxidation.[1]
Solvent Protic vs. AproticStability can be solvent-dependent.[1]

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • HPLC grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.0)

  • HPLC system with a UV detector

  • Stability chamber with controlled temperature and humidity

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a vial containing the stock solution in a stability chamber at 80°C for 72 hours.

    • Photodegradation: Expose a vial containing the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point.

    • Determine the rate of degradation under each condition.

    • Identify and quantify any significant degradation products.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Stability Testing cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Data Evaluation stock_solution Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1M HCl, 60°C) stock_solution->acid Apply Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock_solution->base Apply Stress oxidation Oxidation (3% H₂O₂, RT) stock_solution->oxidation Apply Stress thermal Thermal Stress (80°C) stock_solution->thermal Apply Stress photo Photostability (ICH Q1B) stock_solution->photo Apply Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base sampling->neutralize dilute Dilute Samples neutralize->dilute hplc HPLC Analysis dilute->hplc data_eval Calculate Degradation & Identify Products hplc->data_eval

Caption: Workflow for forced degradation stability testing of this compound.

Troubleshooting_Logic Troubleshooting Logic for this compound Degradation start Degradation Observed check_ph Is pH between 6.0 and 7.0? start->check_ph check_light Is solution protected from light? check_ph->check_light Yes adjust_ph Adjust pH with buffer check_ph->adjust_ph No check_temp Is temperature controlled? check_light->check_temp Yes use_amber_vials Use amber vials or protect from light check_light->use_amber_vials No check_oxygen Is solution protected from oxygen? check_temp->check_oxygen Yes control_temp Use temperature- controlled equipment check_temp->control_temp No inert_atmosphere Purge with N₂ or Ar check_oxygen->inert_atmosphere No stable Stability Optimized check_oxygen->stable Yes adjust_ph->check_light use_amber_vials->check_temp control_temp->check_oxygen inert_atmosphere->stable

Caption: Decision tree for troubleshooting this compound instability.

References

Troubleshooting HPLC analysis of doramectin aglycone and its impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the HPLC analysis of doramectin (B1670889) aglycone and its impurities. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common analytical challenges.

HPLC Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of doramectin aglycone, presented in a question-and-answer format.

Q1: Why am I seeing peak fronting for my this compound peak?

A1: Peak fronting, where the peak appears with a leading edge that is not sharp, is often an indication of sample overload or solvent incompatibility.[1][2]

  • Sample Overload: You may be injecting too much sample onto the column.[2]

    • Solution: Try diluting your sample and reinjecting. A 10-fold dilution can often resolve the issue. If fronting persists at lower concentrations, consider increasing the inner diameter of your column.[2]

  • Solvent Incompatibility: The solvent used to dissolve your sample may be stronger than the mobile phase.

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.[2]

  • Column Temperature: A column temperature that is too low can sometimes contribute to peak fronting.

    • Solution: Try increasing the column temperature.[1]

Q2: My this compound peak is tailing. What are the likely causes and solutions?

A2: Peak tailing, characterized by a trailing edge that is drawn out, can be caused by several factors, including secondary interactions with the stationary phase, column contamination, or issues with the mobile phase.[1][2]

  • Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact with your analyte, causing tailing.

    • Solution: Adjust the mobile phase pH to suppress the ionization of the silanol groups (typically by lowering the pH) or use a column with a highly end-capped stationary phase. The use of a mobile phase buffer can also help.[1]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to poor peak shape. The stationary phase may also be degraded.

    • Solution: Reverse flush the column with a strong solvent. If this does not resolve the issue, the column may need to be replaced.[1][2]

  • Mobile Phase Issues: An improperly prepared or inappropriate mobile phase can contribute to peak tailing.

    • Solution: Ensure your mobile phase is well-mixed and degassed. If using a buffer, confirm that its pH is appropriate for your analyte and column.[1]

Q3: I am observing poor resolution between this compound and its impurities. How can I improve the separation?

A3: Poor resolution can stem from issues with the column, mobile phase, or overall method parameters.[3][4]

  • Suboptimal Mobile Phase Composition: The mobile phase may not be strong enough or selective enough to separate closely eluting compounds.

    • Solution: Adjust the organic-to-aqueous ratio of your mobile phase. For reversed-phase chromatography, decreasing the organic solvent percentage will generally increase retention and may improve resolution. You can also try a different organic modifier (e.g., switching from acetonitrile (B52724) to methanol) to alter selectivity.[4]

  • Column Efficiency: An old or contaminated column will have reduced efficiency, leading to broader peaks and poorer resolution.

    • Solution: Replace the column with a new one of the same type. Consider using a column with a smaller particle size for higher efficiency.[4]

  • Inadequate Method Parameters: Factors like flow rate and temperature can impact resolution.

    • Solution: Lowering the flow rate can sometimes improve resolution, though it will increase the run time. Optimizing the column temperature can also affect selectivity.[4]

Q4: I am seeing "ghost peaks" in my chromatograms. What are they and how do I get rid of them?

A4: Ghost peaks are unexpected peaks that appear in your chromatogram, often in blank runs, and are not related to your sample.[5][6][7] They can originate from various sources.

  • Contaminated Mobile Phase: Impurities in your solvents or additives can accumulate on the column and elute as ghost peaks, especially during gradient runs.[6][8]

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter your mobile phase before use.[6]

  • System Contamination: Carryover from previous injections is a common cause. Contaminants can reside in the injector, tubing, or detector.[5][6][7]

    • Solution: Implement a rigorous wash procedure for the injector and needle. Flush the entire system with a strong solvent.

  • Sample Preparation: Contaminants can be introduced from vials, caps, or filters used during sample preparation.[5]

    • Solution: Use clean glassware and high-quality consumables. Run a blank injection with just your sample solvent to check for contamination from this source.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of this compound?

A1: this compound is formed by the acid hydrolysis of the disaccharide unit from doramectin. Its impurities are likely to be structurally related compounds formed through degradation or as byproducts of the doramectin manufacturing process that have also undergone hydrolysis. Based on studies of doramectin and other avermectins, common impurities could include:

  • Epimers: Isomers that differ in configuration at one stereocenter.

  • Oxidation Products: Resulting from the reaction of the molecule with oxygen.

  • Dehydration Products: Formed by the loss of a water molecule.

  • Isomers: Compounds with the same molecular formula but different structural arrangements.

Q2: What is a typical HPLC method for the analysis of this compound?

Experimental Protocols

Representative HPLC Method for this compound and Related Substances

This protocol is based on established methods for doramectin and can be adapted for the analysis of its aglycone.

  • Column: C8 or C18 reversed-phase column (e.g., HALO C8, 100 mm x 4.6 mm, 2.7 µm particle size).[6]

  • Mobile Phase: A mixture of acetonitrile and water. An isocratic elution with a ratio of approximately 70:30 (acetonitrile:water) is a good starting point.[6] The mobile phase should be freshly prepared using HPLC-grade solvents and degassed.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Column Temperature: 40 °C.[6]

  • Detection: UV detection at 245 nm.[6]

  • Injection Volume: 10 - 20 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent like methanol.

Data Presentation

The following table summarizes potential impurities of this compound based on known degradation products of doramectin and other avermectins. The mass-to-charge ratios (m/z) are hypothetical and would need to be confirmed by mass spectrometry. Retention times are relative and will vary depending on the specific HPLC conditions.

Compound Potential Identity Typical Relative Retention Time (RRT) vs. This compound Hypothetical [M+H]⁺ (m/z)
This compoundMain Analyte1.00611.8
Impurity AEpimer of this compound~0.9 - 1.1611.8
Impurity BOxidation Product (e.g., +16 Da)> 1.0627.8
Impurity CDehydration Product (-18 Da)< 1.0593.8
Impurity DIsomer of this compound~0.9 - 1.1611.8

Visualizations

HPLC_Troubleshooting_Workflow start Start: Chromatographic Issue Observed peak_shape Abnormal Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No fronting Peak Fronting peak_shape->fronting Yes, Fronting tailing Peak Tailing peak_shape->tailing Yes, Tailing ghost_peaks Ghost Peaks Present? resolution->ghost_peaks No solve_resolution Adjust Mobile Phase Strength Change Organic Modifier Use New/More Efficient Column resolution->solve_resolution Yes end Issue Resolved ghost_peaks->end No solve_ghost_peaks Use High-Purity Solvents Clean Injector and System Check Sample Prep Consumables ghost_peaks->solve_ghost_peaks Yes solve_fronting Dilute Sample Inject in Mobile Phase fronting->solve_fronting solve_tailing Adjust Mobile Phase pH Reverse Flush Column tailing->solve_tailing solve_fronting->end solve_tailing->end solve_resolution->end solve_ghost_peaks->end Doramectin_Aglycone_Impurities doramectin Doramectin aglycone This compound (Main Analyte) doramectin->aglycone Loss of Disaccharide impurities Potential Impurities of This compound aglycone->impurities hydrolysis Acid Hydrolysis epimer Epimers impurities->epimer oxidation Oxidation Products impurities->oxidation dehydration Dehydration Products impurities->dehydration isomer Isomers impurities->isomer

References

Technical Support Center: Doramectin Aglycone Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and preventing the degradation of doramectin (B1670889) aglycone.

Frequently Asked Questions (FAQs)

Q1: What is doramectin aglycone and how is it formed?

This compound is the active core of the doramectin molecule, produced through the hydrolysis of the disaccharide unit from the parent compound. This reaction is primarily catalyzed by acidic conditions.[1]

Q2: What are the primary factors that cause the degradation of this compound?

Like other avermectins, this compound is susceptible to degradation under several conditions:

  • Acidic Conditions: Promotes the hydrolysis of the parent compound to its aglycone form and can likely cause further degradation of the aglycone itself.[1][2]

  • Oxidative Stress: Exposure to oxidizing agents can lead to the formation of various oxidation products.[2]

  • Photodegradation: Avermectins are known to be unstable under ultraviolet (UV) light.[2][3]

  • Thermal Stress: Elevated temperatures can accelerate degradation.[2]

  • Alkaline Conditions: Basic environments can also contribute to the degradation of the macrocyclic lactone structure.[2]

Q3: How can I prevent the degradation of this compound in my experimental solutions?

To maintain the stability of this compound solutions, consider the following:

  • pH Control: Maintain a pH between 6.0 and 6.6, as this range has been shown to be optimal for the stability of related compounds like ivermectin.[4]

  • Solvent Selection: this compound is soluble in ethanol, methanol (B129727), DMF, and DMSO.[1] For injectable formulations of the parent compound, ethyl oleate (B1233923) and sesame oil have been used to enhance stability.[5][6]

  • Protection from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.[2]

  • Temperature Control: Store stock solutions and experimental samples at low temperatures, such as -20°C for long-term storage.[1]

  • Use of Antioxidants: The inclusion of antioxidants in formulations can mitigate oxidative degradation.[2]

Q4: What are the common degradation products of avermectins like doramectin?

Forced degradation studies on avermectins have identified several common degradation products, including:

  • Monosaccharides and aglycones (from hydrolysis of the sugar moieties)

  • Epimers (e.g., 2-epimer)

  • Oxidation products (e.g., 5-oxo, 8a-OOH, 8a-OH)

  • Isomers (e.g., 8,9-Z isomer)[2]

Troubleshooting Guides

Issue 1: Rapid loss of this compound concentration in solution.

Possible Cause Troubleshooting Step
Acidic pH of the medium Measure the pH of your solution. Adjust to a neutral or slightly acidic pH (6.0-6.6) using an appropriate buffer system (e.g., phosphate (B84403) or citrate (B86180) buffer).[4]
Exposure to light Prepare and store your solutions in light-protecting amber vials or wrap your containers in aluminum foil. Minimize exposure to ambient light during experiments.
High storage temperature Ensure your stock solutions are stored at or below -20°C.[1] For working solutions, keep them on ice when not in immediate use.
Oxidation If not already present, consider adding an antioxidant to your formulation. Ensure your solvents are degassed to remove dissolved oxygen.

Issue 2: Appearance of unknown peaks in HPLC analysis.

Possible Cause Troubleshooting Step
Degradation of this compound This is a strong indicator of degradation. Refer to Issue 1 for stabilizing your solution. To identify the new peaks, a forced degradation study can be performed to generate and identify potential degradation products.[2]
Contaminated solvent or glassware Use fresh, high-purity solvents for your mobile phase and sample preparation. Ensure all glassware is thoroughly cleaned.
Interaction with excipients If you are working with a formulation, consider potential interactions between this compound and other components.

Quantitative Data on Avermectin (B7782182) Degradation

Stress Condition Typical Reagents and Conditions Observed Degradation Products (for Avermectins) Reference
Acidic Hydrolysis 0.05 M HCl for 5 hoursMonosaccharide, Aglycone[2]
Alkaline Hydrolysis 0.025 M NaOH for 1 hour2-epimer[2]
Oxidation 5% H₂O₂ for 21 hours8a-OOH, 8a-OH, 8a-oxo, 5-oxo[2]
Thermal Degradation 80°C for 1-7 daysVarious minor degradation products[2]
Photodegradation Light irradiation (1.10 W/m²) for 8-26 hours8,9-Z isomer, 8a-OOH[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and develop stability-indicating analytical methods.[2][7][8]

1. Preparation of Stock Solution:

2. Application of Stress Conditions:

  • Acidic Stress: Mix the stock solution with 0.05 M HCl and incubate for 5 hours.[2]

  • Alkaline Stress: Mix the stock solution with 0.025 M NaOH and incubate for 1 hour.[2]

  • Oxidative Stress: Mix the stock solution with 5% H₂O₂ and incubate for 21 hours.[2]

  • Thermal Stress: Incubate the stock solution at 80°C for 24 hours.[2]

  • Photolytic Stress: Expose the stock solution to light irradiation (e.g., 1.10 W/m²) for 8 hours.[2]

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and alkaline samples.

  • Analyze all samples using a stability-indicating HPLC method. A reverse-phase C8 or C18 column is often suitable.[9][10]

  • Use a mobile phase that provides good separation of the parent peak from any degradation products. For example, a gradient of acetonitrile and water.[9]

  • Detect the analytes using a UV detector at approximately 245 nm.[9]

Protocol 2: Stability-Indicating HPLC Method Development

This protocol outlines the development of an HPLC method to separate doramectin from its degradation products.[9]

1. HPLC System and Conditions:

  • Column: HALO C8 (100 mm × 4.6 mm, 2.7 µm particle size) or equivalent.[9]

  • Column Temperature: 40°C.[9]

  • Mobile Phase: Isocratic elution with acetonitrile and water (70:30, v/v).[9]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 245 nm.[9]

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Dissolve doramectin or its aglycone in methanol to the desired concentration.[9]

3. Validation:

  • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[9] The method's specificity is confirmed by its ability to resolve the main peak from those of the degradation products generated during the forced degradation study.

Visualizations

parent Doramectin aglycone This compound parent->aglycone  Acid Hydrolysis (- Disaccharide) hydrolysis_products Monosaccharide + Further Degradation Products aglycone->hydrolysis_products  Strong Acid oxidation_products Oxidation Products (e.g., 8a-oxo, 5-oxo) aglycone->oxidation_products  Oxidizing Agents (e.g., H₂O₂) photo_products Photoisomers (e.g., 8,9-Z isomer) aglycone->photo_products  UV Light epimer_products Epimers (e.g., 2-epimer) aglycone->epimer_products  Alkaline Conditions

Caption: Primary degradation pathways of doramectin and its aglycone.

start Start: Prepare Doramectin Aglycone Stock Solution stress Apply Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.05 M HCl) stress->acid base Alkaline Hydrolysis (e.g., 0.025 M NaOH) stress->base oxidation Oxidation (e.g., 5% H₂O₂) stress->oxidation thermal Thermal Stress (e.g., 80°C) stress->thermal photo Photolytic Stress (e.g., UV light) stress->photo analysis Analyze Samples by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterization Identify and Characterize Degradation Products (e.g., LC-MS, NMR) analysis->characterization end End: Establish Degradation Profile characterization->end

Caption: Experimental workflow for a forced degradation study.

start Problem: Unexpected peaks or loss of compound in HPLC check_purity Is the starting material pure? start->check_purity pure Yes check_purity->pure not_pure No check_purity->not_pure check_conditions Review experimental conditions pure->check_conditions purify Purify starting material not_pure->purify purify->start ph Is pH controlled (6.0-6.6)? check_conditions->ph ph_yes Yes ph->ph_yes ph_no No ph->ph_no light Is the solution protected from light? ph_yes->light adjust_ph Adjust pH with buffer ph_no->adjust_ph adjust_ph->check_conditions light_yes Yes light->light_yes light_no No light->light_no temp Is temperature controlled (e.g., on ice or refrigerated)? light_yes->temp protect_light Use amber vials or foil light_no->protect_light protect_light->check_conditions temp_yes Yes temp->temp_yes temp_no No temp->temp_no end Solution Stabilized temp_yes->end control_temp Store at appropriate temperature temp_no->control_temp control_temp->check_conditions

Caption: Troubleshooting logic for this compound degradation.

References

Technical Support Center: Synthesis of Doramectin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of doramectin (B1670889) aglycone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during the synthesis of doramectin aglycone via acid-catalyzed hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method for synthesizing this compound is the acid-catalyzed hydrolysis of doramectin. This process selectively cleaves the oleandrose (B1235672) disaccharide moiety at the C-13 position of the macrocyclic lactone core.

Q2: Which acid catalyst is typically recommended for this hydrolysis?

Sulfuric acid (H₂SO₄) is frequently used for the hydrolysis of avermectins. A common preparation involves a 1-5% solution of sulfuric acid in an alcohol solvent, such as methanol (B129727).

Q3: What are the critical parameters that influence the reaction yield?

The key parameters that must be carefully controlled to maximize yield and minimize impurities are:

  • Acid Concentration: Sufficient acid is needed to catalyze the reaction, but excessive concentration can lead to degradation of the aglycone.

  • Reaction Temperature: The reaction is typically performed at or below room temperature (e.g., 0°C to 25°C). Higher temperatures can accelerate the reaction but also increase the formation of unwanted byproducts.

  • Reaction Time: The hydrolysis needs sufficient time to proceed to completion. However, extended reaction times can lead to product degradation. Typical reaction times range from 18 to 24 hours.

  • Solvent: Anhydrous methanol is a common solvent as it readily dissolves doramectin and is compatible with the acid catalyst.

Q4: How can I monitor the progress of the reaction?

Reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the doramectin starting material and the appearance of the this compound product.

Q5: What are the major side products or impurities I should be aware of?

Avermectins can be sensitive to acidic conditions. Potential side products include:

  • Monosaccharide intermediate: Incomplete hydrolysis may leave one sugar unit attached.

  • Epimers: Isomerization at stereocenters, particularly at the C-2 position, can occur under certain conditions.

  • Degradation products: Harsh conditions (high acid concentration or temperature) can lead to the opening of the furan (B31954) ring or other rearrangements of the macrocyclic lactone structure.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Doramectin 1. Insufficient acid catalyst. 2. Low reaction temperature. 3. Short reaction time. 4. Inactive catalyst (e.g., old or improperly stored acid).1. Ensure the acid concentration is within the recommended range (e.g., 1% H₂SO₄). 2. Allow the reaction to proceed at room temperature (approx. 25°C) if it is too slow at lower temperatures.[1] 3. Extend the reaction time, monitoring periodically by TLC or HPLC.[1] 4. Use fresh, high-purity sulfuric acid and anhydrous methanol.
Low Yield of this compound with Multiple Byproducts 1. Reaction temperature is too high. 2. Acid concentration is too high. 3. Reaction time is excessively long.1. Maintain the reaction temperature at the lower end of the effective range (e.g., 0-10°C) by using an ice bath. 2. Reduce the acid concentration. Perform small-scale trials to find the optimal concentration. 3. Stop the reaction as soon as the starting material is consumed (as determined by TLC/HPLC).
Difficulty in Purifying the Aglycone Product 1. Incomplete reaction leading to a mixture of starting material, product, and intermediates. 2. Formation of byproducts with similar polarity to the aglycone. 3. Improper work-up procedure.1. Optimize the reaction to ensure full conversion of doramectin. 2. Use a high-resolution silica (B1680970) gel column for chromatography. Optimize the solvent system for better separation (e.g., a gradient of ethyl acetate (B1210297) in hexane). 3. Ensure proper neutralization of the acid catalyst during work-up and complete removal of water before chromatography.
Product is Unstable and Degrades After Isolation 1. Residual acid in the purified product. 2. Exposure to light or high temperatures during storage.1. Ensure thorough washing during the work-up to remove all traces of acid. A wash with a saturated sodium bicarbonate solution is recommended. 2. Store the purified this compound at low temperatures (e.g., -20°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen).

Data on Hydrolysis Conditions

The following table summarizes typical conditions for the acid-catalyzed hydrolysis of avermectins, which can be adapted for this compound synthesis.

Avermectin (B7782182)Acid CatalystSolventTemperatureTime (hours)Reference
Ivermectin5% H₂SO₄MethanolNot specifiedNot specified[2]
IvermectinConc. H₂SO₄ (0.8 mL for 4.95g)Methanol0°CNot specified[3]
Avermectin A2a1% H₂SO₄Methanol25°C18[1]

Experimental Protocols

Detailed Protocol for Acid-Catalyzed Hydrolysis of Doramectin

This protocol is based on established procedures for the hydrolysis of closely related avermectins, such as ivermectin.[3]

Materials:

  • Doramectin (starting material)

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane (B92381), Ethyl Acetate)

Procedure:

  • Reaction Setup: Dissolve doramectin (e.g., 5.0 g) in anhydrous methanol (e.g., 80 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Acid Addition: While stirring, slowly add concentrated sulfuric acid (e.g., 0.8 mL) dropwise to the solution.

  • Reaction: Allow the reaction to stir at 0°C and monitor its progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction may take several hours to reach completion.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral (pH ~7).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to yield the pure this compound.

Visualizations

Experimental Workflow

experimental_workflow Workflow for this compound Synthesis cluster_reaction 1. Hydrolysis Reaction cluster_workup 2. Work-up and Extraction cluster_purification 3. Purification dissolve Dissolve Doramectin in Anhydrous Methanol cool Cool to 0°C dissolve->cool add_acid Add H₂SO₄ Catalyst cool->add_acid react Stir and Monitor (TLC / HPLC) add_acid->react quench Quench with NaHCO₃ react->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry chromatography Silica Gel Column Chromatography dry->chromatography Crude Product analysis Purity Analysis (HPLC, NMR) chromatography->analysis final_product final_product analysis->final_product Pure Doramectin Aglycone

Caption: Overall experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Guide for Low Yield/Purity start Low Yield or Purity Issue check_conversion Incomplete Conversion? start->check_conversion check_byproducts Multiple Byproducts? check_conversion->check_byproducts No sol_incomplete Increase Time/Temp or Check Catalyst check_conversion->sol_incomplete Yes sol_byproducts Decrease Temp/Time or Acid Conc. check_byproducts->sol_byproducts Yes sol_purification Optimize Chromatography & Work-up check_byproducts->sol_purification No end_ok Yield Optimized sol_incomplete->end_ok sol_byproducts->end_ok sol_purification->end_ok

Caption: A decision tree for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Method Validation for Doramectin Aglycone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of doramectin (B1670889) aglycone.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques for quantifying doramectin and its aglycone?

A1: The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence Detection (FLD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5][6] LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially in complex biological matrices.[3][5][6]

Q2: How can I prepare my sample for doramectin aglycone analysis?

A2: If your target analyte is the this compound, a hydrolysis step is required to cleave the sugar moiety from the parent doramectin molecule. This can be achieved through acidic or enzymatic hydrolysis. Enzymatic hydrolysis, typically using β-glucuronidase/arylsulfatase, is often preferred as it is a milder method that is less likely to degrade the analyte.[7][8][9] Following hydrolysis, a sample cleanup step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to remove interfering matrix components.[10]

Q3: What are the key validation parameters to consider for a this compound quantification method?

A3: According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include:[1][2]

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components.[4]

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in a given range.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.

Troubleshooting Guides

HPLC & LC-MS/MS Common Issues
IssuePossible Cause(s)Troubleshooting Steps
Peak Tailing - Secondary interactions with residual silanols on the column packing.[11][12] - Column overload.[12][13] - Inappropriate mobile phase pH.[11] - Blocked column frit.[13] - Extra-column dead volume.- Use a highly deactivated column or a column with a different stationary phase (e.g., end-capped C18). - Reduce sample concentration or injection volume.[12] - Adjust mobile phase pH to ensure the analyte is in a single ionic form. - Reverse-flush the column or replace the frit.[13] - Use shorter, narrower internal diameter tubing.
Peak Broadening - Low mobile phase elution strength. - Large injection volume of a strong solvent. - Column contamination or aging.- Increase the percentage of the organic modifier in the mobile phase. - Dissolve the sample in the initial mobile phase or a weaker solvent. - Wash the column with a strong solvent or replace the column.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column degradation.- Ensure proper mobile phase mixing and pump performance. - Use a column oven to maintain a consistent temperature. - Replace the column if performance continues to degrade.
Matrix Effects (LC-MS/MS) - Co-eluting endogenous compounds from the sample matrix that suppress or enhance the ionization of the analyte.[14]- Improve sample cleanup using a more selective SPE sorbent or a different extraction technique. - Optimize chromatographic conditions to separate the analyte from interfering matrix components. - Use a stable isotope-labeled internal standard to compensate for matrix effects.[14]
Incomplete Hydrolysis - Insufficient enzyme activity or incubation time. - Suboptimal pH or temperature for the enzyme. - Presence of enzyme inhibitors in the sample matrix.- Increase the amount of enzyme or the incubation time.[15] - Ensure the pH and temperature of the incubation mixture are optimal for the specific enzyme used.[15] - Perform a sample cleanup step prior to hydrolysis to remove potential inhibitors.

Quantitative Data Summary

Table 1: HPLC Method Validation Parameters for Doramectin

AnalyteMatrixHPLC ColumnMobile PhaseDetectionLinearity (ng/mL)LOQ (ng/mL)Accuracy (%)Precision (RSD%)Reference
DoramectinDrug SubstanceHALO C8 (100 x 4.6 mm, 2.7 µm)Acetonitrile (B52724):Water (70:30, v/v)UV at 245 nmNot Specified0.1% of target conc.Not SpecifiedNot Specified[1][2]
DoramectinLiver & MuscleNot SpecifiedWater:Methanol (B129727) (3:97, v/v)Fluorescence (Ex: 365 nm, Em: 465 nm)0-60 ppb7.5 ppbNot SpecifiedNot Specified[10]

Table 2: LC-MS/MS Method Validation Parameters for Doramectin

AnalyteMatrixLC ColumnMobile PhaseIonizationLinearity (ng/mL)LOQ (ng/mL)Accuracy (%)Precision (RSD%)Reference
DoramectinBovine PlasmaAcquity UPLC HSS-T30.01% Acetic Acid in Water and MethanolESI+1 - 5001Within acceptance ranges< 8.10[3][6]
DoramectinMuscleX Terra MS C-18 (2.1 x 100 mm, 5 µm)5 mM Ammonium Formate and 0.1% Formic Acid in MethanolESI+Not Specified0.2 µg/kgNot SpecifiedNot Specified[4]
DoramectinMilkNot SpecifiedNot SpecifiedESI-1-60 ppbNot SpecifiedNot SpecifiedNot Specified[5]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Doramectin and Related Substances

This protocol is adapted from a method for the analysis of doramectin drug substance and can be used as a starting point for developing a method for this compound.[1][2]

  • Sample Preparation:

    • Dissolve the doramectin sample in methanol to achieve a suitable concentration.

    • For aglycone quantification, a validated hydrolysis step (acidic or enzymatic) would need to be performed prior to this step. The hydrolyzed sample should then be extracted and reconstituted in methanol.

  • Chromatographic Conditions:

    • Column: HALO C8 (100 mm × 4.6 mm i.d., 2.7 µm particle size)

    • Column Temperature: 40 °C

    • Mobile Phase: Isocratic elution with acetonitrile and water (70:30, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

  • Detection:

    • Detector: UV Detector

    • Wavelength: 245 nm

  • Quantification:

    • Quantify against an external reference standard of doramectin or, if available, this compound.

Protocol 2: LC-MS/MS Method for Doramectin in Bovine Plasma

This protocol is based on a validated method for doramectin in bovine plasma and can be adapted for aglycone analysis.[3][6]

  • Sample Preparation (with proposed hydrolysis step):

    • To 100 µL of plasma, add an internal standard.

    • Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase/arylsulfatase solution (from Helix pomatia) and incubate at 37°C for 4 hours. This step needs to be optimized and validated for complete hydrolysis of doramectin.

    • Protein Precipitation: Add 300 µL of acetonitrile, vortex, and centrifuge.

    • Solid-Phase Extraction (optional but recommended for cleaner samples): Pass the supernatant through a C18 SPE cartridge. Wash with a weak solvent and elute with a strong solvent.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: Acquity UPLC HSS-T3

    • Mobile Phase: A gradient of 0.01% acetic acid in water and methanol.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: For doramectin, m/z 921.70 > 777.40. The MRM transition for the aglycone would need to be determined by infusing a standard.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_validation Method Validation Sample Biological Sample (e.g., Plasma, Tissue) Hydrolysis Enzymatic/Acidic Hydrolysis Sample->Hydrolysis Cleavage of sugar moiety Extraction Solid-Phase or Liquid-Liquid Extraction Hydrolysis->Extraction Cleanup Evaporation Evaporation & Reconstitution Extraction->Evaporation Concentration Chromatography HPLC or LC-MS/MS Analysis Evaporation->Chromatography Data Data Acquisition & Processing Chromatography->Data Validation Validation Parameters Assessment Data->Validation

Caption: General experimental workflow for this compound quantification.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Chromatographic Peak Shape (Tailing/Broadening) Cause1 Column Issues Problem->Cause1 Cause2 Mobile Phase Issues Problem->Cause2 Cause3 Sample Issues Problem->Cause3 Sol1 Replace/Wash Column Use Guard Column Cause1->Sol1 Sol2 Adjust pH Optimize Gradient Cause2->Sol2 Sol3 Dilute Sample Improve Cleanup Cause3->Sol3

Caption: Troubleshooting logic for poor peak shape in chromatography.

References

Technical Support Center: Overcoming Solubility Challenges of Doramectin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of doramectin (B1670889) aglycone in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is doramectin aglycone, and why is its aqueous solubility a concern?

This compound is the active core of doramectin, a potent anthelmintic agent. It is produced by the hydrolysis of the disaccharide unit from the parent doramectin molecule.[1] Like its parent compound and other members of the avermectin (B7782182) class, this compound is highly lipophilic, which leads to very low solubility in water. This poor aqueous solubility is a major hurdle in the development of parenteral and other aqueous-based formulations, as it can lead to low bioavailability, poor dissolution rates, and challenges in conducting in vitro experiments.[2][3] Doramectin itself has an estimated aqueous solubility of only 0.025 mg/L.[4][5]

Q2: What are the initial steps to solubilize this compound for basic experimental use?

For preliminary in vitro studies, this compound can be dissolved in organic solvents. It is known to be soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1] A common practice is to prepare a concentrated stock solution in one of these solvents and then dilute it into the aqueous experimental medium. However, it is crucial to be aware of the final concentration of the organic solvent in the aqueous medium, as it may impact the experimental system (e.g., cell viability).

Q3: What are the primary strategies for enhancing the aqueous solubility of this compound for formulation development?

Several established techniques can be employed to improve the solubility of poorly water-soluble drugs like this compound.[6] The most common and effective methods include:

  • Co-solvency: Blending water with miscible organic solvents to increase the drug's solubility.

  • Solid Dispersion: Dispersing the drug in a hydrophilic carrier at a solid state to enhance dissolution.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin host to form a more soluble inclusion complex.

  • Nanosuspension: Reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity.[7][8]

The choice of method depends on the desired formulation characteristics, such as the required dose, route of administration, and stability considerations.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during the formulation and handling of this compound.

Issue 1: Precipitation of this compound upon Dilution of an Organic Stock Solution into an Aqueous Buffer.
  • Problem: The drug crashes out of solution when the organic stock is added to a buffer (e.g., PBS) for an in vitro assay.

  • Root Cause: The concentration of the organic solvent is insufficient to maintain the solubility of the lipophilic this compound in the final aqueous solution.

  • Solutions:

    • Optimize Solvent Concentration: Determine the maximum tolerable concentration of the organic solvent (e.g., DMSO, ethanol) in your experimental system and ensure the final dilution does not exceed this limit while keeping the drug in solution.

    • Use of Surfactants: Incorporate a low concentration of a non-ionic surfactant, such as Tween 80 or Poloxamer 188, in the aqueous medium to help stabilize the drug molecules and prevent precipitation.

    • Consider a Solubilization Technique: For higher required concentrations, preparing the aglycone using one of the advanced solubility enhancement techniques described below (co-solvency, cyclodextrins, etc.) will be necessary.

Issue 2: Low and Variable Bioavailability in Preclinical Studies.
  • Problem: Inconsistent absorption and plasma concentration levels are observed after oral or parenteral administration of a simple suspension.

  • Root Cause: The dissolution rate of the drug is the limiting factor for its absorption. Poor solubility leads to slow and erratic dissolution in biological fluids.

  • Solutions:

    • Particle Size Reduction: Micronization of the drug powder can increase the surface area and improve the dissolution rate. However, for highly insoluble compounds, this may not be sufficient.[6]

    • Formulate as a Solid Dispersion: Dispersing this compound in a hydrophilic polymer can significantly enhance its dissolution rate.[9][10] Studies on the related compound ivermectin have shown substantial improvements with carriers like Kollicoat IR and Poloxamer 407.[11]

    • Develop a Nanosuspension: This technique creates a colloidal dispersion of the drug with a particle size typically under 1 micron, which dramatically increases the surface area and dissolution velocity, often leading to improved bioavailability.[7]

Issue 3: Difficulty in Preparing a Concentrated Aqueous Formulation for Injection.
  • Problem: Inability to achieve the target concentration of this compound in an aqueous vehicle for parenteral administration.

  • Root Cause: The inherent low aqueous solubility of the compound.

  • Solutions:

    • Co-solvent Systems: Utilize a mixture of biocompatible solvents. Formulations for doramectin often use oily carriers like castor oil or ethyl oleate (B1233923) combined with co-solvents such as benzyl (B1604629) benzoate (B1203000) or propylene (B89431) glycol to achieve high concentrations (e.g., up to 6% w/v for the parent doramectin).[3][12][13]

    • Cyclodextrin Complexation: Formulating with chemically modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase aqueous solubility.[14] For the related compound ivermectin, the use of HP-β-CD with arginine as a ternary component resulted in an 11-fold increase in water solubility.[15]

Data on Solubility Enhancement of Avermectins

While specific quantitative data for this compound is limited in publicly available literature, data from closely related avermectins can provide valuable insights for formulation development.

Table 1: Solubility Enhancement of Ivermectin using Co-solvents.

Solvent System (w/w)Temperature (K)Mole Fraction Solubility (x 10^4)Fold Increase vs. Water
Water298.2~0.0061
PEG 200 + Water (0.5)298.20.066~11
Pure PEG 200298.20.040~6.6
PEG 400 + Water (0.5)298.20.054~9
Pure PEG 400298.20.033~5.5
Data derived from a study on ivermectin, which has a reported aqueous solubility of ~0.005 mg/mL.[2]

Table 2: Solubility Enhancement of Avermectins using Solid Dispersions.

CompoundCarrier(s)MethodFold Increase in Aqueous Solubility
Emamectin (B195283) BenzoatePVP-K30 (1:10 ratio)Solvent Method~37.5
AvermectinPEG 6000 + Poloxamer 188Solid Dispersion~10.8 (vs. PEG 6000 alone)
AvermectinPEG 6000 + Poloxamer 188 + DESSolid Dispersion~37 (vs. PEG 6000 alone)
Data from studies on emamectin and avermectin.[10][16][17]
*DES: Deep Eutectic Solvent (choline chloride, betaine, and urea).

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by the Solvent Evaporation Method

This protocol is a general guideline and should be optimized for specific carrier systems.

  • Carrier Selection: Choose a hydrophilic carrier such as polyvinylpyrrolidone (B124986) (PVP K-30), polyethylene (B3416737) glycol (PEG 6000), or a poloxamer.

  • Solubilization: Dissolve the this compound and the chosen carrier in a suitable organic solvent (e.g., methanol, acetone, or dichloromethane).[18] Ensure complete dissolution. The ratio of drug to carrier should be optimized (e.g., starting with 1:1, 1:5, and 1:10 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum. The temperature should be kept as low as possible to prevent degradation.

  • Drying: Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion, gently pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.[19]

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC or XRD to check for amorphous conversion).

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex by the Kneading Method

This method is simple, economical, and avoids the use of large volumes of organic solvents.[20]

  • Carrier Selection: Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), based on its cavity size and safety profile.

  • Mixing: Mix the this compound and cyclodextrin (e.g., in a 1:1 molar ratio) in a mortar.

  • Kneading: Add a small amount of a hydro-alcoholic solution (e.g., water/ethanol 1:1 v/v) to the powder mixture to form a homogeneous paste.

  • Trituration: Knead the paste thoroughly for a specified period (e.g., 45-60 minutes).

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a fine-mesh sieve.

  • Characterization: Evaluate the complex for its solubility, dissolution profile, and evidence of inclusion complex formation (e.g., via FTIR, DSC, or NMR).

Visualizations

Workflow for Selecting a Solubility Enhancement Strategy

Solubility_Enhancement_Workflow cluster_methods Solubility Enhancement Techniques start Start: this compound with Poor Aqueous Solubility decision1 What is the intended application? start->decision1 outcome1 High concentration needed for parenteral formulation decision1->outcome1 Parenteral outcome2 Improved oral bioavailability and dissolution rate needed decision1->outcome2 Oral / In Vitro cosolvency Co-solvency (e.g., PEG, Propylene Glycol) solid_dispersion Solid Dispersion (e.g., with PVP, PEG) cyclodextrin Cyclodextrin Complexation (e.g., with HP-β-CD) nanosuspension Nanosuspension outcome1->cosolvency outcome1->cyclodextrin outcome2->solid_dispersion outcome2->cyclodextrin outcome2->nanosuspension Cyclodextrin_Complexation cluster_before Before Complexation cluster_after After Complexation drug This compound (Hydrophobic) plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) water Aqueous Medium complex Soluble Inclusion Complex arrow Increased Aqueous Solubility water2 Aqueous Medium plus->complex

References

Technical Support Center: Identification and Characterization of Doramectin Aglycone Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of doramectin (B1670889) aglycone and other related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of doramectin?

A1: Doramectin can contain several impurities originating from the manufacturing process or degradation. One common degradation product is doramectin aglycone, which is formed by the acid-catalyzed hydrolysis of the disaccharide unit of doramectin.[1] Other identified impurities include a furan (B31954) ring-opening product and a compound lacking a methyl group at the C-14 position.[2][3] A study on a doramectin bulk drug identified seven impurities, designated as Imp-I through Imp-VII.[2]

Q2: What is this compound and how is it formed?

A2: this compound is a primary degradation product of doramectin. It is formed through the hydrolysis of the glycosidic bonds linking the oleandrose (B1235672) sugar moieties to the macrocyclic lactone core of the doramectin molecule. This reaction is typically catalyzed by acidic conditions.

Q3: What analytical techniques are most suitable for identifying and characterizing doramectin impurities?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the separation and quantification of doramectin and its impurities.[4] For structural elucidation and confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly effective, providing molecular weight and fragmentation data. Nuclear Magnetic Resonance (NMR) spectroscopy is also employed for the definitive structural characterization of isolated impurities.[3]

Q4: Where can I obtain reference standards for doramectin impurities?

A4: Certified reference standards for doramectin and some of its known impurities are available from various pharmaceutical reference standard suppliers. It is recommended to source these from accredited vendors to ensure the quality and accuracy of your analytical methods.

Q5: What are the typical levels of impurities found in doramectin bulk drug?

A5: The levels of impurities in doramectin bulk drug can vary depending on the manufacturing process and storage conditions. One study reported the following impurity profile in a bulk drug sample: Imp-I (0.073%), Imp-II (0.394%), Imp-III (0.972%), Imp-IV (0.227%), Imp-V (0.343%), Imp-VI (0.151%), and Imp-VII (0.211%).[2]

Troubleshooting Guides

HPLC Analysis

Issue 1: Peak Tailing for Doramectin and/or Impurity Peaks

  • Possible Causes:

    • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with basic functional groups on the analytes, causing peak tailing.

    • Column Overload: Injecting too high a concentration of the sample can lead to peak distortion.

    • Contamination: Buildup of sample matrix components on the column frit or packing material.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase.

  • Troubleshooting Steps:

    • Use a Base-Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase to minimize silanol interactions.

    • Optimize Mobile Phase pH: Adjust the mobile phase pH to suppress the ionization of the analytes. For avermectins, a slightly acidic mobile phase is often used.

    • Reduce Sample Concentration: Dilute the sample and re-inject to see if peak shape improves.

    • Incorporate a Guard Column: A guard column can help protect the analytical column from strongly retained sample components.

    • Column Washing: Flush the column with a strong solvent to remove any adsorbed contaminants.

Issue 2: Poor Resolution Between Doramectin and Impurity Peaks

  • Possible Causes:

    • Suboptimal Mobile Phase Composition: The organic-to-aqueous ratio in the mobile phase may not be optimal for separating closely related compounds.

    • Inappropriate Stationary Phase: The selectivity of the column may not be suitable for the analytes.

    • High Flow Rate: A flow rate that is too high can lead to band broadening and reduced resolution.

  • Troubleshooting Steps:

    • Adjust Mobile Phase Strength: Modify the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. A lower organic content will generally increase retention and may improve resolution.

    • Try a Different Stationary Phase: Consider a column with a different chemistry (e.g., C8 instead of C18) or a different particle size.

    • Optimize Flow Rate: Reduce the flow rate to allow for better mass transfer and potentially improved resolution.

    • Gradient Elution: If using isocratic elution, switching to a shallow gradient can often improve the separation of complex mixtures.

LC-MS/MS Analysis

Issue 1: Ion Suppression or Enhancement (Matrix Effects)

  • Possible Causes:

    • Co-eluting Matrix Components: Compounds from the sample matrix that elute at the same time as the analytes can compete for ionization, leading to a suppressed or enhanced signal.

    • High Salt Concentration: Non-volatile salts in the mobile phase or sample can interfere with the ionization process.

  • Troubleshooting Steps:

    • Improve Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

    • Optimize Chromatography: Adjust the chromatographic conditions to separate the analytes from the majority of the matrix components.

    • Use a Divert Valve: Program the LC system to divert the flow to waste during the elution of highly concentrated, interfering components.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples to compensate for consistent matrix effects.

    • Use an Internal Standard: An isotopically labeled internal standard is ideal for correcting for matrix effects as it will behave similarly to the analyte during ionization.

Quantitative Data

Table 1: Impurity Profile of a Doramectin Bulk Drug Sample [2]

ImpurityRetention Time (RT) in minRelative Retention Time (RRT)Mass (m/z) [M+Na]+Impurity Level (%)
Imp-I9.7200.421939.50880.073
Imp-II11.0290.478881.46740.394
Imp-III15.2470.661895.48340.972
Imp-IV18.9520.821923.51270.227
Imp-V20.4300.885907.48200.343
Imp-VI30.2091.309921.49790.151
Imp-VII33.0271.431935.51460.211

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of Doramectin and its Impurities

This protocol is based on a stability-indicating HPLC method for doramectin.[4]

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

  • Chromatographic Conditions:

    • Column: HALO C8 (100 mm × 4.6 mm i.d., 2.7 µm particle size)

    • Mobile Phase: Acetonitrile and water (70:30, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Detection Wavelength: 245 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh about 10 mg of the doramectin sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

Protocol 2: LC-MS/MS Method for the Determination of Doramectin

This protocol provides a general framework for the LC-MS/MS analysis of doramectin.[5]

  • Instrumentation:

    • Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 5 mM Ammonium formate (B1220265) in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Gradient: Optimize the gradient to achieve good separation of doramectin and its impurities. A typical starting point would be a linear gradient from 80% B to 100% B over several minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: For doramectin, monitor the transitions m/z 916.88 → 593.83 (quantifier) and 916.88 → 331.40 (qualifier).

    • Optimize other MS parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.

  • Sample Preparation:

    • For bulk drug, dissolve in a suitable organic solvent like methanol.

    • For biological matrices, perform a protein precipitation followed by solid-phase extraction (SPE) for sample clean-up.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sp1 Weigh Doramectin Sample sp2 Dissolve in Methanol sp1->sp2 sp3 Dilute to Final Concentration sp2->sp3 ha1 Inject Sample onto HPLC System sp3->ha1 Prepared Sample ha2 Separation on C8 Column (ACN:Water 70:30) ha1->ha2 ha3 UV Detection at 245 nm ha2->ha3 da1 Integrate Peak Areas ha3->da1 Chromatogram da2 Quantify Impurities da1->da2

HPLC Experimental Workflow for Doramectin Impurity Analysis

degradation_pathway doramectin Doramectin aglycone This compound doramectin->aglycone  Acid Hydrolysis (Loss of Disaccharide) other_impurities Other Degradation Products (e.g., furan ring-opening) doramectin->other_impurities  Oxidation, Photolysis, etc.

Potential Degradation Pathways of Doramectin

References

Technical Support Center: Chromatographic Analysis of Doramectin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of doramectin (B1670889) and its related substances. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of doramectin aglycone.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its resolution critical?

A1: Doramectin is a macrocyclic lactone used as a broad-spectrum antiparasitic agent.[1][2] The doramectin molecule contains a disaccharide chain attached to its core macrocyclic structure. This compound is the core structure that remains after the complete removal (hydrolysis) of this sugar chain. The resolution between the parent doramectin, its intermediate monosaccharide, and the final aglycone is critical in stability studies and impurity profiling to ensure the purity, safety, and efficacy of the drug substance. Avermectins are known to be susceptible to cleavage of the disaccharide chain under acidic conditions.[3]

Q2: What is the primary challenge in separating doramectin from its aglycone?

A2: The primary challenge lies in their structural similarity. Both molecules share the same large macrocyclic lactone core, leading to similar retention behaviors in reversed-phase chromatography. The main difference is polarity; the aglycone is significantly less polar than the parent doramectin due to the absence of the hydrophilic sugar moieties. Achieving baseline separation requires a highly efficient and selective chromatographic method.

Q3: How can I generate a this compound reference standard for method development?

A3: A this compound standard can be generated in the laboratory by subjecting a doramectin standard solution to forced degradation under acidic conditions.[3] A common method involves treating a solution of doramectin in acetonitrile (B52724) with a dilute acid (e.g., 0.05 M HCl or 0.5 M HCl) and allowing the reaction to proceed for several hours.[3] The reaction should be monitored chromatographically until the aglycone peak is maximized. The solution is then neutralized before analysis.

Q4: Which chromatographic mode is best suited for this separation?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC) are the most effective and widely used methods for separating doramectin and its related substances, including the aglycone.[1][4] These techniques separate molecules based on their hydrophobicity. C8 and C18 columns are commonly employed stationary phases.[1][2][4]

Experimental Protocols and Methodologies

Protocol 1: Generation of this compound via Acid Hydrolysis

This protocol describes a general procedure for the forced degradation of doramectin to produce its aglycone.

  • Preparation of Doramectin Stock: Dissolve approximately 250 mg of doramectin in 100 mL of acetonitrile (ACN) to achieve a concentration of 2.5 mg/mL.[3]

  • Acid Treatment: Add an equal volume of 0.1 M HCl to the doramectin solution. This results in a final acid concentration of 0.05 M HCl.[3]

  • Incubation: Allow the mixture to react at room temperature. Monitor the reaction periodically (e.g., every hour) by injecting a small, neutralized aliquot into the HPLC system. The reaction is complete when the doramectin peak has significantly decreased and the aglycone peak is prominent. This may take several hours.[3]

  • Neutralization: Once the desired degradation is achieved, neutralize the solution by adding a stoichiometric equivalent of a base (e.g., 0.1 M NaOH).

  • Final Preparation: Filter the resulting solution through a 0.22 µm syringe filter before injection into the HPLC/UPLC system.

Protocol 2: High-Resolution UPLC Method for Doramectin and Aglycone

This method is adapted from established protocols for avermectin (B7782182) analysis and is designed for high resolution.

  • Column: Fused-core C18 column (e.g., 150 mm × 4.6 mm, 2.5 µm particle size).[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-15 min: 60% B to 90% B

    • 15-17 min: 90% B to 60% B

    • 17-20 min: Hold at 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.[1][2]

  • Detection: UV at 245 nm.[1][2]

  • Injection Volume: 10 µL.

Chromatographic Method Parameters

The following table summarizes various published chromatographic conditions for the analysis of doramectin and related compounds.

ParameterMethod 1Method 2Method 3 (UPLC)
Column HALO C8 (100 mm × 4.6 mm, 2.7 µm)[1][2]Newcrom R1Fused-core C18 (50 mm × 2.1 mm, 2.7 µm)[4]
Mobile Phase Isocratic: Acetonitrile/Water (70:30, v/v)[1][2]Acetonitrile/Water with Phosphoric Acid[5]Gradient: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile[4]
Flow Rate Not specified, but typically 1.0-1.5 mL/min1.0 mL/minNot specified, but typically 0.4-0.6 mL/min for 2.1 mm ID
Temperature 40 °C[1][2]AmbientNot Specified
Detection UV at 245 nm[1][2]UV, MS-compatible with Formic Acid[5]MS/MS[4]

Visualized Workflows and Relationships

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis Doramectin Doramectin Standard Hydrolysis Acid Hydrolysis (e.g., 0.05M HCl) Doramectin->Hydrolysis Neutralize Neutralization Hydrolysis->Neutralize Filter Filtration (0.22 µm) Neutralize->Filter Inject HPLC/UPLC Injection Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV/MS Detection Separate->Detect Analyze Data Analysis & Resolution Check Detect->Analyze

Caption: Experimental workflow from sample preparation to chromatographic analysis.

Doramectin Doramectin Macrocycle + Disaccharide Monosaccharide Monosaccharide Intermediate Macrocycle + Monosaccharide Doramectin->Monosaccharide  Step 1: Acid Hydrolysis Aglycone Aglycone Macrocycle Only Monosaccharide->Aglycone  Step 2: Acid Hydrolysis

Caption: Chemical relationship showing the acid-catalyzed degradation of doramectin.

Troubleshooting Guide

Problem: Poor resolution between doramectin and its aglycone.

  • Solution Q1: How can I improve the separation factor (selectivity)?

    • Change Mobile Phase Composition: Modify the ratio of the organic solvent (acetonitrile or methanol) to the aqueous phase. A lower percentage of organic solvent will increase retention times and may improve resolution.

    • Try a Different Organic Solvent: Substitute acetonitrile with methanol (B129727) or vice-versa. These solvents have different polarities and can alter selectivity.

    • Adjust pH: For mobile phases containing an acid modifier like formic acid, slight adjustments can alter the ionization state of residual silanols on the column, potentially affecting peak shape and selectivity.

    • Change Stationary Phase: Switch to a different column chemistry. If you are using a C18 column, try a C8 or a phenyl-hexyl column. Columns with different ligand types or end-capping will offer different selectivities.

  • Solution Q2: How can I improve column efficiency (narrower peaks)?

    • Switch to UPLC: Use a column with smaller particle sizes (e.g., sub-2 µm or fused-core 2.7 µm) and a UPLC system. This dramatically increases the number of theoretical plates (N) and, therefore, resolution.

    • Lower the Flow Rate: Reducing the flow rate can lead to sharper, more efficient peaks, though it will increase the analysis time.

    • Increase Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) reduces mobile phase viscosity, which can improve mass transfer and lead to narrower peaks.[1][2]

    • Minimize Extra-Column Volume: Ensure all connection tubing is as short and narrow as possible. Poorly made connections can cause significant band broadening.[6][7]

Problem: The aglycone peak is tailing.

  • Solution Q1: What are the common causes of peak tailing?

    • Secondary Interactions: The aglycone may be interacting with active silanol (B1196071) groups on the silica-based column packing.

      • Mitigation: Use a mobile phase with a low pH (e.g., 0.1% formic acid) to suppress the ionization of silanol groups. Employ a high-quality, end-capped column or a column specifically designed for low silanol activity.[5]

    • Column Contamination/Void: The column inlet frit may be partially blocked, or a void may have formed at the head of the column.[7]

      • Mitigation: Reverse-flush the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.

    • Sample Overload: Injecting too much sample mass can lead to peak tailing.

      • Mitigation: Dilute the sample and reinject.

Problem: I am observing split or broad peaks.

  • Solution Q1: Why are my peaks splitting?

    • Injection Solvent Mismatch: The sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., sample in 100% acetonitrile, mobile phase is 60% acetonitrile). This causes the sample band to spread improperly at the column inlet.[7]

      • Mitigation: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.

    • Partially Blocked Frit: Contamination on the column inlet frit can cause the sample to flow through multiple paths, leading to a split peak.[7]

      • Mitigation: Filter all samples and mobile phases. Install an in-line filter before the column. Try cleaning the column by back-flushing.

    • Column Void: A void or channel has formed at the column inlet.[7]

      • Mitigation: This usually indicates the end of the column's life, and replacement is the best solution.

Start Problem: Poor Resolution Check_Selectivity Optimize Selectivity (α) Start->Check_Selectivity Check_Efficiency Improve Efficiency (N) Start->Check_Efficiency Check_Retention Adjust Retention (k) Start->Check_Retention Change_MP Change Mobile Phase (Solvent Ratio, Solvent Type) Check_Selectivity->Change_MP Is peak order wrong or spacing uneven? Smaller_Particles Use UPLC / Fused-Core Column Check_Efficiency->Smaller_Particles Are peaks too broad? Adjust_Organic Decrease % Organic Solvent Check_Retention->Adjust_Organic Are peaks eluting too early? Change_Col Change Column Chemistry (C8, Phenyl, etc.) Change_MP->Change_Col Optimize_Flow Lower Flow Rate Smaller_Particles->Optimize_Flow Optimize_Temp Increase Temperature Optimize_Flow->Optimize_Temp Check_Hardware Minimize Extra-Column Volume Optimize_Temp->Check_Hardware

Caption: Troubleshooting logic for enhancing chromatographic resolution.

References

Validation & Comparative

A Comparative Guide to the Purity Validation of Synthesized Doramectin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized doramectin (B1670889) aglycone. It includes detailed experimental protocols, comparative data with relevant alternatives, and visual workflows to support researchers in the development and quality control of this important compound.

Introduction to Doramectin Aglycone and its Alternatives

Doramectin is a broad-spectrum macrocyclic lactone antiparasitic agent widely used in veterinary medicine.[1] Its aglycone, the core structure devoid of the disaccharide moiety, is a key intermediate in the synthesis of doramectin derivatives and a subject of interest in drug discovery programs. The purity of this compound is critical to ensure the safety and efficacy of any subsequent products.

The primary alternatives to this compound are the aglycones of other avermectins, such as ivermectin and abamectin. These compounds share a similar macrocyclic lactone core but differ in substituents at specific positions. This guide will focus on the comparison between this compound and ivermectin aglycone, a widely studied and commercially available avermectin (B7782182) derivative.

Synthesis of this compound

This compound is synthesized by the acid hydrolysis of the disaccharide unit from the parent doramectin molecule.[2] The following protocol is a representative method for this synthesis.

  • Dissolution: Dissolve 1.0 g of doramectin in 100 mL of acetonitrile (B52724).

  • Acidification: Add 100 mL of 0.5 M hydrochloric acid to the solution.

  • Reaction: Stir the mixture at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Neutralization: After completion of the reaction, neutralize the solution by adding 100 mL of 0.5 M sodium hydroxide.

  • Extraction: Extract the aqueous-organic mixture with ethyl acetate (B1210297) (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate to yield pure this compound.

Diagram: Synthesis and Purification Workflow of this compound

G Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification start Start Doramectin dissolve Dissolution Doramectin in Acetonitrile start->dissolve Step 1 acidify Acid Hydrolysis 0.5 M HCl, 24h dissolve->acidify Step 2 neutralize Neutralization 0.5 M NaOH acidify->neutralize Step 3 extract Extraction Ethyl Acetate neutralize->extract Step 4 dry Washing and Drying Brine, Na2SO4 extract->dry Step 5 concentrate Concentration Rotary Evaporation dry->concentrate Step 6 crude Crude this compound concentrate->crude Yields column Column Chromatography Silica Gel (Hexane/Ethyl Acetate) crude->column Step 7 pure Pure this compound column->pure Final Product

Caption: Workflow for the synthesis and purification of this compound.

Purity Validation: A Comparative Analysis

The purity of synthesized this compound is primarily determined using High-Performance Liquid Chromatography (HPLC). For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

HPLC is the gold standard for assessing the purity of this compound and its alternatives. A well-developed HPLC method can separate the aglycone from the parent compound, residual starting materials, and any degradation products.

Table 1: Comparative HPLC Purity Data

CompoundTypical Purity (%)Retention Time (min)
This compound>95%~5.8
Ivermectin Aglycone>95%~5.2

Note: Retention times are approximate and can vary based on the specific HPLC system and conditions.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (B129727) at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in methanol to a final concentration of 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.[3]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 245 nm.[1]

    • Injection Volume: 20 µL.

  • Data Analysis: Calculate the purity of the synthesized sample by comparing the peak area of the aglycone with the total area of all peaks in the chromatogram (area percent method).

Diagram: Analytical Workflow for Purity Validation

G Analytical Workflow for Purity Validation cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation sample Synthesized Aglycone dissolve Dissolution Methanol sample->dissolve filter Filtration 0.45 µm Syringe Filter dissolve->filter hplc_sample Prepared Sample filter->hplc_sample hplc HPLC Analysis Purity Assessment hplc_sample->hplc nmr NMR Spectroscopy Structural Confirmation hplc_sample->nmr ms Mass Spectrometry Molecular Weight Verification hplc_sample->ms purity_data Purity >95%? hplc->purity_data spectral_data Correct Structure? nmr->spectral_data ms->spectral_data pass Pass purity_data->pass Yes fail Fail | Re-purify/Re-synthesize purity_data->fail No spectral_data->pass Yes spectral_data->fail No

References

Doramectin Aglycone vs. Ivermectin Aglycone: A Comparative Analysis for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of doramectin (B1670889) aglycone and ivermectin aglycone. This analysis delves into their physicochemical properties, pharmacokinetic profiles, efficacy, and safety, supported by experimental data and detailed methodologies.

Doramectin and ivermectin are closely related macrocyclic lactones, belonging to the avermectin (B7782182) class of compounds. They are widely used as potent anthelmintic, insecticidal, and acaricidal agents in veterinary medicine. Their activity is primarily attributed to their aglycone forms, which are the core structures without the sugar moieties. This guide offers a side-by-side comparison to aid in research and development decisions.

Physicochemical and Pharmacokinetic Properties: A Tabular Comparison

The subtle structural differences between doramectin and ivermectin aglycone influence their physical, chemical, and pharmacokinetic behaviors. Doramectin is structurally similar to ivermectin, with the key difference being a cyclohexyl group at the C-25 position in doramectin.[1][2]

PropertyDoramectin AglyconeIvermectin Aglycone
Molecular Formula C36H50O8C34H50O8
Molecular Weight 610.7 g/mol 586.8 g/mol
LogP (Octanol/Water) Not explicitly found for aglycone, parent ~4.5~5.43
Administration Route Injectable, Pour-onInjectable, Pour-on, Oral
Cmax (Cattle, SC) ~32 ng/mL[3]~32 ng/mL[3]
Tmax (Cattle, SC) 5.3 ± 0.35 days[3]4.0 ± 0.28 days[3]
AUC (Cattle, SC) 511 ± 16 ng·day/mL[3]361 ± 17 ng·day/mL[3]
Elimination Half-life Longer than ivermectin in some speciesShorter than doramectin in some species

Efficacy and Potency: A Head-to-Head Evaluation

Both doramectin and ivermectin exhibit broad-spectrum activity against a wide range of nematodes and arthropods. Their efficacy is often comparable, though some studies indicate doramectin may have a longer period of persistent activity against certain parasites.[4]

Efficacy ParameterDoramectinIvermectin
Anthelmintic Activity High efficacy against gastrointestinal and pulmonary nematodes.[4] Longer persistent activity observed.[4]High efficacy against gastrointestinal and pulmonary nematodes.[4]
Acaricidal Activity Effective against mange mites.[5]Effective against mange mites, with some studies showing more rapid effect in highly infested cases.[5]
Larvicidal Potency (IC50) 0.249 µg/ml against Cephalopina titillator larvae.0.0735 µg/ml against Cephalopina titillator larvae, indicating higher potency in this assay.
Nematode Larval Development Fully effective at 0.001 µg/mL against Haemonchus contortus.[6]Fully effective at 0.001 µg/mL against Haemonchus contortus.[6]

Mechanism of Action: A Shared Pathway

Doramectin and ivermectin share a common mechanism of action, which is the basis for their potent antiparasitic effects. They primarily target the nervous system of invertebrates.

cluster_membrane Neuronal/Muscle Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Hyperpolarization Hyperpolarization GluCl->Hyperpolarization Increased Cl- Influx Cl_ion Cl- Paralysis Paralysis & Death Hyperpolarization->Paralysis Drug This compound or Ivermectin Aglycone Drug->GluCl Binds to and allosterically activates

Shared mechanism of action for doramectin and ivermectin aglycones.

Both molecules act as positive allosteric modulators of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[6] This binding potentiates the effect of glutamate, leading to an increased influx of chloride ions into the cells. The resulting hyperpolarization of the cell membrane causes paralysis and ultimately death of the parasite.

Experimental Protocols

Fecal Egg Count Reduction Test (FECRT)

The Fecal Egg Count Reduction Test is a standard method to evaluate the in vivo efficacy of anthelmintics in livestock.

Start Day 0: Pre-treatment Sampling Collect Collect individual fecal samples (≥10 animals/group) Start->Collect Treat Administer Doramectin or Ivermectin Collect->Treat Lab Laboratory Analysis: Fecal Egg Count (e.g., McMaster) Collect->Lab Pre-treatment samples Post_sample Day 14-17: Post-treatment Sampling Treat->Post_sample Collect2 Collect fecal samples from the same animals Post_sample->Collect2 Collect2->Lab Post-treatment samples Calculate Calculate Percent Reduction in Egg Count Lab->Calculate

Workflow for the Fecal Egg Count Reduction Test (FECRT).

Methodology:

  • Animal Selection: A minimum of 10-15 animals per treatment group (e.g., doramectin-treated, ivermectin-treated, and an untreated control group) are selected. Animals should not have received anthelmintic treatment for at least six weeks prior to the study.[7]

  • Pre-treatment Sampling (Day 0): Individual fecal samples are collected from each animal.[7]

  • Treatment Administration: Animals in the treatment groups are administered either doramectin or ivermectin according to the recommended dosage.[4]

  • Post-treatment Sampling (Day 14-17): Fecal samples are collected from the same animals 14 to 17 days after treatment for macrocyclic lactones.[7]

  • Fecal Egg Count: The number of nematode eggs per gram of feces (EPG) is determined for each sample using a standardized technique, such as the McMaster method or Mini-FLOTAC.[7][8]

  • Calculation of Efficacy: The percentage reduction in the mean EPG from pre-treatment to post-treatment is calculated for each treatment group compared to the control group. A reduction of 95% or more is generally considered effective.[9]

Larval Development Assay (LDA)

The Larval Development Assay is an in vitro method used to determine the concentration of a drug that inhibits the development of nematode eggs to the third-stage larvae (L3).

Methodology:

  • Egg Recovery: Nematode eggs are recovered from the feces of infected animals. The feces are suspended in water and passed through a series of sieves to separate the eggs from fecal debris.[10]

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains a growth medium (e.g., agar) and a specific concentration of the test compound (doramectin or ivermectin aglycone). A known number of eggs (approximately 50-100) are added to each well.[10][11]

  • Incubation: The plates are incubated for approximately six days to allow for larval development in the control wells (no drug).[12]

  • Larval Assessment: After incubation, the development of larvae in each well is observed. The number of eggs, first-stage (L1), second-stage (L2), and third-stage (L3) larvae are counted.[12]

  • Data Analysis: The concentration of the drug that inhibits 50% of the eggs from developing to the L3 stage (LC50) is determined.[10]

Safety and Toxicity

Both doramectin and ivermectin are generally considered safe for use in target animal species at the recommended doses. Their selective toxicity is due to the fact that mammals have glutamate-gated chloride channels primarily in the central nervous system, protected by the blood-brain barrier, which these drugs do not readily cross.

However, certain breeds of dogs, particularly Collies, can have a mutation in the MDR1 (multi-drug resistance) gene, which makes them more susceptible to the neurotoxic effects of these compounds.

In non-sensitive species, signs of acute toxicity are generally observed only at doses significantly higher than the therapeutic dose and may include decreased activity, ataxia, tremors, and mydriasis.

Conclusion

Doramectin and ivermectin aglycones are highly effective antiparasitic agents with a shared mechanism of action. The primary differences lie in their pharmacokinetic profiles, with doramectin often exhibiting a longer half-life and greater area under the curve, which may translate to a longer duration of protection against certain parasites. While ivermectin may show higher potency in some in vitro assays, both compounds demonstrate excellent efficacy in vivo. The choice between these two molecules for research or drug development may depend on the specific target parasite, the desired duration of activity, and the formulation being developed. This comparative guide provides a foundation of data to inform such decisions.

References

A Comparative Analysis of the Biological Activities of Doramectin Aglycone and Doramectin Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two key derivatives of the broad-spectrum antiparasitic agent doramectin (B1670889): doramectin aglycone and doramectin monosaccharide. While direct comparative studies with extensive quantitative data are limited in publicly available literature, this document synthesizes the existing information to highlight their distinct biological profiles, mechanisms of action, and potential applications in research and development.

Executive Summary

Doramectin, a member of the avermectin (B7782182) family, exerts its potent anthelmintic and insecticidal effects primarily by acting as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in invertebrates. This action leads to flaccid paralysis and death of the parasite.[1] The removal or modification of the disaccharide moiety at the C-13 position of the doramectin macrocyclic lactone ring, resulting in doramectin monosaccharide and this compound, significantly alters the biological activity of the parent compound.

Available evidence indicates that both this compound and doramectin monosaccharide are potent inhibitors of nematode larval development. However, they are notably devoid of the paralytic activity that characterizes doramectin. This suggests a divergence in their primary mechanisms of action, with the sugar moieties playing a crucial role in the interaction with the GluCl channels responsible for paralysis.

Data Presentation: A Comparative Overview

The following table summarizes the known biological activities of doramectin, this compound, and doramectin monosaccharide. It is important to note the scarcity of direct quantitative comparisons in the literature, particularly for this compound.

FeatureDoramectinDoramectin MonosaccharideThis compound
Primary Biological Activity Potent paralytic and larvicidal agentPotent inhibitor of nematode larval developmentInhibitor of nematode larval development
Paralytic Activity HighDevoid of paralytic activityDevoid of paralytic activity
Mechanism of Action Positive allosteric modulator of glutamate-gated chloride channels (GluCls)[1]Likely targets developmental pathways in nematode larvae; does not effectively gate GluCls to cause paralysis.Likely targets developmental pathways in nematode larvae; does not effectively gate GluCls to cause paralysis.
Quantitative Data (Larval Development Assay) -Fully effective at 0.001 µg/mL against Haemonchus contortus (similar to parent doramectin in this assay)Data not available

Mechanism of Action: A Divergence in Function

The primary mechanism of action for doramectin involves its interaction with glutamate-gated chloride channels (GluCls), which are unique to invertebrates.[2] Binding of doramectin to these channels potentiates the effect of glutamate, leading to an increased influx of chloride ions. This hyperpolarizes the neuronal and muscle cell membranes, inhibiting signal transmission and causing flaccid paralysis.

In contrast, both this compound and doramectin monosaccharide lack this paralytic effect. This strongly suggests that the disaccharide moiety at the C-13 position is critical for the potent allosteric modulation of GluCls that leads to paralysis. While the aglycone and monosaccharide still exhibit biological activity against nematode larvae, their mechanism is likely different, potentially involving the disruption of key developmental or metabolic pathways essential for larval maturation. The precise molecular targets for the larvicidal activity of these derivatives have not been fully elucidated in the available literature.

cluster_doramectin Doramectin cluster_derivatives This compound & Monosaccharide DOR Doramectin GluCl Glutamate-Gated Chloride Channel (GluCl) DOR->GluCl Binds and Potentiates Hyperpolarization Hyperpolarization GluCl->Hyperpolarization Increases Cl- Influx Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Derivatives Aglycone & Monosaccharide LarvalPathways Larval Developmental Pathways Derivatives->LarvalPathways Interferes with Inhibition Inhibition of Larval Development LarvalPathways->Inhibition start Start: Nematode Egg Suspension add_eggs Dispense Eggs into 96-well Plate start->add_eggs add_compounds Add Serial Dilutions of Test Compounds add_eggs->add_compounds incubate Incubate at 27°C for 7 days add_compounds->incubate count_larvae Count L3 Larvae incubate->count_larvae analyze Calculate IC50 count_larvae->analyze end End: Determine Larvicidal Activity analyze->end

References

A Comparative Analysis of Doramectin Aglycone Efficacy Versus Other Avermectin Aglycones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of doramectin (B1670889) aglycone relative to other key avermectin (B7782182) aglycones, including those of ivermectin, abamectin, and selamectin. The information is compiled from available preclinical and veterinary studies to support research and development in parasitology and medicinal chemistry.

Executive Summary

Doramectin, a member of the avermectin family of macrocyclic lactones, is a widely used anthelmintic agent in veterinary medicine.[1] Its activity, like other avermectins, is primarily mediated through its aglycone backbone, which interacts with glutamate-gated chloride channels in invertebrates, leading to paralysis and death of the parasite.[2][3] While direct comparative studies on the aglycones of doramectin and other avermectins are limited, inferences on their relative efficacy can be drawn from studies on the parent compounds and their monosaccharide derivatives.

Available evidence suggests that the disaccharide moiety at the C-13 position of avermectins is not critical for their biological activity.[4] This implies that the aglycones are the primary active components. Key structural differences at the C-5 and C-25 positions appear to be the main determinants of the varying efficacy among avermectins.[4][5] Doramectin and ivermectin, which possess a hydroxyl group at the C-5 position, generally exhibit superior activity against certain nematodes compared to selamectin, which has an oxime substituent at this position.[4]

Comparative Efficacy Data

The following tables summarize the available data on the comparative efficacy of doramectin and other avermectins. It is important to note that most studies have been conducted on the parent compounds, not the isolated aglycones.

Table 1: Comparative Efficacy of Avermectins against Haemonchus contortus (Nematode Larval Development Assay) [4]

CompoundConcentration for Full Efficacy (µg/mL)Key Structural Feature at C-5
Doramectin0.001Hydroxyl
Ivermectin0.001Hydroxyl
Selamectin AnalogLess potent than hydroxyl-containing analogsOxime
Doramectin MonosaccharideSimilar to DoramectinHydroxyl
Ivermectin MonosaccharideSimilar to IvermectinHydroxyl

Table 2: Comparative Efficacy of Doramectin and Ivermectin against Psoroptes ovis (Mange Mites) in Cattle [6]

Treatment (0.2 mg/kg SC)Mite Density Score (Day 14)Clinically Cured (Day 14)
Doramectin (1%)0.6080%
Ivermectin (1%)1.8010%

Table 3: Persistent Efficacy of Doramectin and Ivermectin against Gastrointestinal Nematodes in Cattle [7][8]

AvermectinEfficacyDuration of Protection
DoramectinHighLonger persistent activity observed in some studies.[8]
IvermectinHighShorter persistent activity compared to doramectin in some studies.[8]

Mechanism of Action

Avermectins, including doramectin, exert their antiparasitic effects by acting as positive allosteric modulators of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[3][9] This binding potentiates the effect of glutamate, leading to an increased influx of chloride ions and hyperpolarization of the cell membrane.[2] The sustained channel opening results in flaccid paralysis and eventual death of the parasite.[3] The aglycone portion of the molecule is responsible for this interaction with the ion channel.

Avermectin_Mechanism_of_Action cluster_parasite Invertebrate Nerve/Muscle Cell cluster_drug Avermectin Aglycone GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_ion Cl- GluCl->Cl_ion Opens Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death Avermectin Doramectin Aglycone (or other Avermectin Aglycones) Avermectin->GluCl Binds and Potentiates

Caption: Mechanism of action of avermectin aglycones on invertebrate glutamate-gated chloride channels.

Experimental Protocols

Detailed experimental protocols for the direct comparison of avermectin aglycones are not widely published. However, a general workflow for assessing the efficacy of these compounds can be outlined based on existing studies with the parent compounds.

1. Preparation of Avermectin Aglycones:

Avermectin aglycones can be produced by acid hydrolysis of the parent avermectin to remove the disaccharide unit.[10][11] The process typically involves dissolving the parent compound in a suitable organic solvent and treating it with an acid, followed by purification using techniques like high-performance liquid chromatography (HPLC).

2. In Vitro Efficacy Assessment (Larval Development Assay for Nematodes):

  • Organism: Haemonchus contortus larvae are commonly used.[4]

  • Assay: A multi-well plate-based assay is employed.

  • Procedure:

    • Prepare serial dilutions of the test aglycones (this compound, ivermectin aglycone, etc.) in a suitable solvent (e.g., DMSO).

    • Dispense the dilutions into the wells of a microtiter plate.

    • Add a suspension of nematode eggs or first-stage larvae to each well.

    • Incubate the plates under controlled conditions (temperature and humidity) to allow for larval development.

    • After the incubation period, assess the development of larvae to the third stage (L3) using a microscope.

    • The concentration of the aglycone that inhibits larval development by 50% (IC50) is determined.

3. In Vivo Efficacy Assessment (Rodent Model):

  • Model: Rats or gerbils infected with a specific nematode parasite (e.g., Trichostrongylus colubriformis).[12]

  • Procedure:

    • Animals are experimentally infected with a known number of infective larvae.

    • After a pre-patent period to allow the infection to establish, animals are treated with the test aglycones at various doses.

    • A control group receives the vehicle only.

    • After a set period, the animals are euthanized, and the gastrointestinal tracts are harvested.

    • The number of adult worms in the treated groups is counted and compared to the control group to determine the percentage reduction in worm burden.

The following diagram illustrates a general workflow for the comparative evaluation of avermectin aglycones.

Experimental_Workflow cluster_prep Compound Preparation cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing cluster_analysis Data Analysis A1 Start with Parent Avermectins (Doramectin, Ivermectin, etc.) A2 Acid Hydrolysis A1->A2 A3 Purification (HPLC) A2->A3 A4 Pure Avermectin Aglycones A3->A4 B1 Larval Development Assay (H. contortus) A4->B1 C2 Treatment with Aglycones A4->C2 B2 Determine IC50 values B1->B2 D1 Compare IC50 and Efficacy Data B2->D1 C1 Rodent Model Infection (T. colubriformis) C1->C2 C3 Worm Burden Assessment C2->C3 C4 Determine Efficacy (%) C3->C4 C4->D1 D2 Structure-Activity Relationship (SAR) Analysis D1->D2

Caption: A generalized experimental workflow for comparing the efficacy of avermectin aglycones.

Conclusion

While direct comparative data on the efficacy of this compound versus other avermectin aglycones is not extensively available in the public domain, the existing literature on the parent compounds and their monosaccharide derivatives provides valuable insights. The aglycone moiety is the primary driver of the antiparasitic activity of avermectins. Doramectin, and by extension its aglycone, demonstrates potent efficacy against a range of parasites, with some studies indicating a longer duration of action compared to ivermectin. The hydroxyl group at the C-5 position, present in both doramectin and ivermectin, appears to be a critical determinant for high potency against certain nematodes. Further research focusing on the direct comparison of the aglycones is warranted to fully elucidate their relative therapeutic potential.

References

Navigating the Challenge of Resistance: A Comparative Guide to Doramectin and its Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of anthelmintic resistance poses a significant threat to livestock health and productivity worldwide. Doramectin (B1670889), a potent macrocyclic lactone (ML), has been a cornerstone in parasite control, but its efficacy is increasingly compromised by cross-resistance to other avermectins. This guide provides a comprehensive comparison of doramectin with alternative macrocyclic lactones, delves into the implications of resistance for its aglycone, and presents supporting experimental data and protocols to aid in the development of next-generation anthelmintics.

Cross-Resistance Landscape: Doramectin in Context

Studies have demonstrated that resistance to ivermectin, a widely used avermectin, often confers cross-resistance to doramectin. However, the extent of this cross-resistance can vary, and other MLs, such as moxidectin (B1677422), may retain significant efficacy against ivermectin- and doramectin-resistant nematode populations.

In Vivo Efficacy Against Resistant Haemonchus contortus

The Fecal Egg Count Reduction Test (FECRT) is a standard in vivo method to assess anthelmintic efficacy. Data from studies on sheep naturally infected with ML-resistant Haemonchus contortus highlight the performance differences between doramectin and other MLs.

AnthelminticDosageEfficacy (%) against Doramectin-Resistant H. contortusReference
Doramectin0.2 mg/kg15Borgsteede et al. (2007)
Moxidectin0.2 mg/kg99Borgsteede et al. (2007)
Levamisole7.5 mg/kg100Borgsteede et al. (2007)
Albendazole3.8 mg/kg87Borgsteede et al. (2007)

In a separate controlled efficacy trial using a doramectin-resistant H. contortus isolate from alpacas, the efficacy of doramectin in sheep was found to be only 16% based on worm burden reduction.[1]

In Vitro Potency Comparison

While direct comparative in vitro studies on doramectin-resistant nematodes are limited, data from a study on the larvae of the camel nasal bot, Cephalopina titillator, provide insights into the relative potency of different MLs.

AnthelminticIC50 (µg/mL) against C. titillator Larvae
Ivermectin0.0735
Doramectin0.249
Eprinomectin0.46
Moxidectin11.96

This in vitro data suggests that ivermectin and doramectin have a higher intrinsic potency against this particular parasite larva compared to moxidectin and eprinomectin. However, it is crucial to note that in the context of resistance, factors such as efflux pump avoidance can significantly alter in vivo efficacy.

The Role of Doramectin Aglycone

Mechanisms of Resistance

Resistance to macrocyclic lactones, including doramectin, is a multifactorial phenomenon. The primary mechanisms include:

  • Alterations in Target Receptors: Mutations in the glutamate-gated chloride channels (GluCls), the primary target of MLs, can reduce drug binding and efficacy.

  • Increased Efflux by ABC Transporters: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoproteins (P-gps), can actively pump the drug out of the parasite's cells, preventing it from reaching its target. Studies have shown that doramectin can reverse P-gp-mediated multidrug resistance in cancer cells, suggesting its interaction with these transporters.[2][3] Upregulation of P-gp genes has been observed in ivermectin-resistant H. contortus.

  • Enhanced Drug Metabolism: Increased activity of detoxification enzymes, such as cytochrome P450s and glutathione (B108866) S-transferases, can lead to faster breakdown of the anthelmintic.

The superior efficacy of moxidectin against some ivermectin- and doramectin-resistant strains is thought to be, in part, due to it being a poorer substrate for P-gp efflux pumps.

cluster_0 Macrocyclic Lactone Action & Resistance cluster_1 Resistance Mechanisms ML Macrocyclic Lactone (e.g., Doramectin) GluCl Glutamate-gated Chloride Channel (GluCl) ML->GluCl Binds to Metabolism Drug Metabolism ML->Metabolism Paralysis Flaccid Paralysis GluCl->Paralysis Leads to Pgp P-glycoprotein (Efflux Pump) Pgp->ML Effluxes Inactive Inactive Metabolites Metabolism->Inactive GluCl_mut Target Site Modification GluCl_mut->GluCl Alters Pgp_up P-gp Upregulation Pgp_up->Pgp Enhances Met_up Increased Metabolism Met_up->Metabolism Enhances start Start: Infected Animals select Select Animals with Sufficient Egg Counts start->select allocate Randomly Allocate to Control & Treatment Groups select->allocate sample_pre Day 0: Collect Fecal Samples (Pre-treatment) allocate->sample_pre treat Administer Anthelmintic (Treatment Group Only) sample_pre->treat sample_post Day 10-14: Collect Fecal Samples (Post-treatment) treat->sample_post count Perform Fecal Egg Counts sample_post->count calculate Calculate Fecal Egg Count Reduction (%) count->calculate end End: Determine Efficacy calculate->end start Start: Recover Nematode Eggs setup Dispense Egg Suspension into 96-well Plate start->setup add_compounds Add Serial Dilutions of Test Compounds setup->add_compounds incubate Incubate for 7 Days at 27°C add_compounds->incubate stop_dev Add Stopping Solution (e.g., Lugol's Iodine) incubate->stop_dev count_larvae Count Eggs, L1/L2, and L3 Larvae stop_dev->count_larvae analyze Calculate % Inhibition and IC50 count_larvae->analyze end End: Determine Inhibitory Potency analyze->end

References

Head-to-head comparison of doramectin aglycone and its parent compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-supported comparison of the endectocide doramectin (B1670889) and its primary degradation product, doramectin aglycone. While direct comparative studies are limited, this document synthesizes available data to offer a comprehensive overview of their respective chemical, biological, and pharmacokinetic properties.

Executive Summary

Doramectin is a potent, broad-spectrum antiparasitic agent belonging to the avermectin (B7782182) class of macrocyclic lactones. Its primary mechanism of action involves the induction of paralysis in nematodes and arthropods by targeting glutamate-gated chloride channels. In contrast, this compound, which lacks the disaccharide sugar moiety of the parent compound, is largely devoid of this paralytic activity. However, it retains the ability to inhibit nematode larval development, suggesting a distinct biological activity profile. This guide will delve into the specifics of these differences, supported by available data and detailed experimental protocols.

Chemical and Structural Comparison

Doramectin is a complex macrocyclic lactone produced by fermentation of genetically engineered strains of Streptomyces avermitilis. This compound is formed by the acid hydrolysis of the disaccharide unit from the C13 position of the doramectin molecule.

FeatureDoramectinThis compound
Molecular Formula C₅₀H₇₄O₁₄C₃₆H₅₀O₈
Molecular Weight 899.1 g/mol 610.8 g/mol
Key Structural Difference Contains a disaccharide moiety at the C13 positionLacks the disaccharide moiety at the C13 position
Solubility Soluble in organic solvents such as ethanol, methanol, and ethyl acetateSoluble in organic solvents such as ethanol, methanol, DMF, or DMSO[1]

Biological Activity and Efficacy

The primary difference in the biological activity of doramectin and its aglycone lies in their effect on the nervous system of parasites.

Antiparasitic Activity
ParameterDoramectinThis compound
Paralytic Activity Potent inducer of flaccid paralysis in nematodes and arthropods.[2]Devoid of paralytic activity.[1]
Nematode Larval Development Highly effective at inhibiting larval development.[3][4]Inhibitor of nematode larval development.[1]
Efficacy against Adult Parasites High efficacy against a broad range of adult gastrointestinal roundworms, lungworms, and other nematodes.[4][5]Likely significantly lower to no efficacy against adult parasites due to the lack of paralytic action.

While direct comparative IC50 values for doramectin and its aglycone are not available in the literature, a study on the closely related ivermectin showed that its aglycone was over thirtyfold less active than the parent compound in in-vitro assays.[6] This strongly suggests a similar significant reduction in potency for this compound.

Mechanism of Action

Doramectin's primary mode of action is the high-affinity, allosteric modulation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[2][7][8][9] This leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane and subsequent flaccid paralysis of the parasite.[7][8][9] The absence of paralytic activity in this compound indicates a significantly diminished or altered interaction with these GluCls. The disaccharide moiety of doramectin is crucial for its high-affinity binding to the channel.

cluster_doramectin Doramectin cluster_aglycone This compound cluster_effect Effect on Parasite DOR Doramectin GluCl_DOR Glutamate-Gated Chloride Channel (GluCl) DOR->GluCl_DOR Binds with high affinity Larval_Inhibition Inhibition of Larval Development DOR->Larval_Inhibition Inhibits Paralysis Paralysis & Death GluCl_DOR->Paralysis Chloride influx leads to AGL This compound GluCl_AGL Glutamate-Gated Chloride Channel (GluCl) AGL->GluCl_AGL Significantly reduced/ altered binding AGL->Larval_Inhibition Inhibits

Fig. 1: Comparative Mechanism of Action.

Pharmacokinetics

ParameterDoramectinThis compound
Absorption Well absorbed after subcutaneous or intramuscular administration, with peak plasma concentrations reached in several days.[10][11][12][13]As a metabolite, it is formed in vivo. Its absorption characteristics would depend on the route of administration if administered directly.
Distribution Widely distributed throughout the body, with high concentrations in fat and liver.[14]Distribution profile is unknown, but likely differs from the parent compound due to increased polarity.
Metabolism Metabolized in the liver to more polar compounds, including the aglycone.[15]Is a product of doramectin metabolism.
Excretion Primarily excreted in the feces as both unchanged drug and metabolites.[15]Excreted as a metabolite of doramectin.

Cytotoxicity

In vitro studies have investigated the cytotoxic effects of doramectin on bovine peripheral lymphocytes and cumulus cells.

Cell TypeDoramectin Effect
Bovine Peripheral Lymphocytes Induced cytotoxic and genotoxic effects at concentrations of 20, 40, and 60 ng/mL.[16][17]
Bovine Cumulus Cells Did not induce a cytotoxic effect at the same concentrations, but did increase the frequency of micronucleus formation at 40 and 60 ng/mL.[16][17]

There is no available data on the cytotoxicity of this compound. However, as a degradation product, its toxicity profile would need to be independently evaluated.

Experimental Protocols

Nematode Larval Development Assay

Objective: To determine the concentration of a compound that inhibits the development of nematode eggs to the third larval (L3) stage.

Materials:

  • Nematode eggs (e.g., Haemonchus contortus)

  • 96-well microtiter plates

  • Nutrient agar (B569324) medium

  • Test compounds (doramectin, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., ivermectin)

  • Negative control (solvent only)

  • Microscope

Procedure:

  • Prepare a suspension of nematode eggs in water.

  • Dispense a known number of eggs (e.g., 50-100) into each well of a 96-well plate containing nutrient agar.

  • Add serial dilutions of the test compounds, positive control, and negative control to the wells.

  • Incubate the plates at an appropriate temperature (e.g., 27°C) for 5-7 days.

  • After incubation, add a drop of Lugol's iodine to each well to kill and stain the larvae.

  • Under a microscope, count the number of eggs that have developed into L3 larvae in each well.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration that inhibits 50% of larval development).

A Prepare nematode egg suspension B Dispense eggs into 96-well plate with agar A->B C Add serial dilutions of test compounds B->C D Incubate at 27°C for 5-7 days C->D E Add Lugol's iodine to stop development D->E F Count L3 larvae under microscope E->F G Calculate % inhibition and IC50 F->G

Fig. 2: Nematode Larval Development Assay Workflow.
In Vitro Anthelmintic (Paralytic) Activity Assay

Objective: To assess the paralytic effect of a compound on adult nematodes.

Materials:

  • Adult nematodes (e.g., Caenorhabditis elegans or a parasitic species)

  • 24-well plates

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Test compounds (doramectin, this compound)

  • Positive control (e.g., levamisole)

  • Negative control (solvent only)

  • Microscope

Procedure:

  • Synchronize a population of adult nematodes.

  • Place a set number of worms (e.g., 10-20) into each well of a 24-well plate containing buffer.

  • Add different concentrations of the test compounds, positive control, and negative control to the wells.

  • Incubate at a suitable temperature (e.g., 20-25°C).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), observe the motility of the worms under a microscope. Paralysis is defined as the absence of movement, even after gentle prodding with a platinum wire.

  • Record the number of paralyzed worms in each well at each time point.

  • Calculate the percentage of paralysis for each concentration and determine the EC50 value (the concentration that causes paralysis in 50% of the worms).

MTT Cytotoxicity Assay

Objective: To evaluate the effect of a compound on the metabolic activity and viability of mammalian cells.

Materials:

  • Mammalian cell line (e.g., bovine peripheral lymphocytes)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test compounds (doramectin, this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that reduces cell viability by 50%).

A Seed cells in 96-well plate B Treat with test compounds A->B C Incubate for 24-72 hours B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance E->F G Calculate % viability and IC50 F->G

Fig. 3: MTT Cytotoxicity Assay Workflow.

Conclusion

Doramectin and its aglycone exhibit distinct biological profiles. Doramectin is a potent anthelmintic that induces paralysis in a wide range of parasites through its action on glutamate-gated chloride channels. This activity is critically dependent on the presence of the disaccharide moiety. This compound, lacking this sugar group, is devoid of paralytic activity but retains the ability to inhibit nematode larval development, indicating a different, and likely less potent, mechanism of action. For researchers in drug development, this highlights the crucial role of glycosylation in the efficacy of avermectins and suggests that the aglycone is not a suitable candidate for development as a direct replacement for the parent compound. Further research is warranted to fully elucidate the mechanism by which this compound inhibits larval development and to assess its potential for other applications.

References

Pharmacokinetic differences between doramectin and ivermectin and their aglycones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic properties of two widely used veterinary endectocides, doramectin (B1670889) and ivermectin. While comprehensive data is available for the parent compounds, information regarding the specific pharmacokinetics of their aglycone metabolites is limited. This document summarizes the existing experimental data, outlines methodologies, and presents visual representations of relevant pathways to aid in research and development.

Key Pharmacokinetic Differences at a Glance

Doramectin generally exhibits a longer systemic persistence compared to ivermectin, a factor that can influence dosing intervals and efficacy against certain parasites. This is primarily attributed to its slower elimination from the body.

Table 1: Comparative Pharmacokinetic Parameters of Doramectin and Ivermectin in Cattle (Subcutaneous Administration, 200 µg/kg)
ParameterDoramectinIvermectinReference(s)
Maximum Plasma Concentration (Cmax) ~32 ng/mL~32 ng/mL[1][2]
Time to Maximum Concentration (Tmax) 5.3 ± 0.35 days4.0 ± 0.28 days[1][2]
Area Under the Curve (AUC) 511 ± 16 ng·day/mL361 ± 17 ng·day/mL[1][2]
Mean Residence Time (MRT) 9.4 daysNot explicitly stated in this study, but generally shorter than doramectin.[1]
Table 2: Comparative Pharmacokinetic Parameters of Doramectin and Ivermectin in Cattle (Pour-on Administration, 500 µg/kg)
ParameterDoramectinIvermectinReference(s)
Maximum Plasma Concentration (Cmax) 12.2 ± 4.8 ng/mL12.2 ± 6.0 ng/mL[3]
Time to Maximum Concentration (Tmax) 4.3 ± 1.6 days3.4 ± 0.8 days[3]
Area Under the Curve (AUC) 168.0 ± 41.7 ng·day/mL115.5 ± 43.0 ng·day/mL[3]
Mean Residence Time (MRT) 12.8 ± 1.9 days8.4 ± 1.5 days[3]
Table 3: Comparative Pharmacokinetic Parameters of Doramectin and Ivermectin in Horses (Oral Administration)
ParameterDoramectinIvermectinReference(s)
Terminal Elimination Half-life Significantly longer than ivermectinShorter than doramectin[4]
Area Under the Curve (AUC) ~30% higher than ivermectinLower than doramectin[4]

Metabolism and Excretion

Both doramectin and ivermectin are primarily metabolized in the liver. Ivermectin is extensively metabolized by cytochrome P450 enzymes, with CYP3A4 being the major contributor[5][6]. The metabolites, along with the parent drug, are almost exclusively excreted in the feces, with less than 1% eliminated in the urine[5][7]. While specific studies on the pharmacokinetics of the aglycones are scarce, it is understood that they are formed through the metabolic process of deglycosylation.

Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

Doramectin and ivermectin exert their anthelmintic effects by acting as positive allosteric modulators of glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells. This leads to an increased permeability of the cell membrane to chloride ions, resulting in hyperpolarization and ultimately paralysis and death of the parasite.

cluster_Neuron Invertebrate Neuron cluster_Drug Drug Action GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_ion Cl- Influx GluCl->Cl_ion Opens Hyperpolarization Hyperpolarization Paralysis Paralysis & Death Hyperpolarization->Paralysis Leads to Cl_ion->Hyperpolarization Causes Doramectin Doramectin Doramectin->GluCl Binds to Ivermectin Ivermectin Ivermectin->GluCl Binds to

Caption: Mechanism of action of doramectin and ivermectin.

Experimental Protocols

The pharmacokinetic data presented in this guide were primarily obtained through studies utilizing High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of doramectin and ivermectin in biological matrices.

General Experimental Workflow

The following diagram illustrates a typical workflow for determining the plasma concentration of these compounds.

cluster_Workflow Experimental Workflow for Pharmacokinetic Analysis AnimalDosing Animal Dosing (e.g., Cattle, Horses) BloodSampling Serial Blood Sampling AnimalDosing->BloodSampling PlasmaSeparation Plasma Separation (Centrifugation) BloodSampling->PlasmaSeparation Extraction Drug Extraction (e.g., SPE, LLE) PlasmaSeparation->Extraction Analysis Analytical Quantification (HPLC or LC-MS/MS) Extraction->Analysis PK_Analysis Pharmacokinetic Data Analysis Analysis->PK_Analysis

Caption: General experimental workflow for pharmacokinetic studies.

Key Methodological Details:
  • Sample Collection: Blood samples are typically collected via jugular venipuncture at predetermined time points after drug administration.

  • Sample Preparation: Plasma is separated by centrifugation. The drug is then extracted from the plasma using techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.

  • Analytical Instrumentation:

    • HPLC with Fluorescence Detection: This method often requires a derivatization step to make the avermectin (B7782182) molecules fluorescent, allowing for sensitive detection.

    • LC-MS/MS: This technique offers high sensitivity and selectivity and can often measure the parent drug and its metabolites simultaneously without the need for derivatization.

  • Data Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and MRT using specialized software.

Conclusion

The available data consistently demonstrate that doramectin has a longer persistence in the systemic circulation of treated animals compared to ivermectin, as evidenced by its longer mean residence time and larger area under the curve. These pharmacokinetic differences are important considerations for researchers and drug development professionals in the design of new formulations and the optimization of dosing regimens for effective parasite control. Further research is warranted to fully elucidate the pharmacokinetic profiles of the aglycone metabolites of both doramectin and ivermectin to gain a more complete understanding of their overall disposition and potential contribution to efficacy.

References

In Vitro Efficacy of Doramectin Aglycone Against Resistant Nematode Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of anthelmintic resistance in parasitic nematodes poses a significant threat to livestock health and productivity worldwide. This guide provides a comparative analysis of the in vitro efficacy of doramectin (B1670889) aglycone and other anthelmintics against resistant nematode strains, offering valuable insights for researchers, scientists, and drug development professionals. The data presented is compiled from various studies to facilitate a comprehensive understanding of the current resistance landscape and the potential of different therapeutic agents.

Comparative Efficacy Data

The following table summarizes the in vitro efficacy of doramectin, ivermectin, moxidectin (B1677422), and levamisole (B84282) against various resistant nematode strains. The data is presented as the concentration of the drug required to inhibit 50% of larval development (LC50) or egg hatching (EC50). It is important to note that direct comparative data for doramectin aglycone is limited in the available literature; therefore, data for doramectin and ivermectin aglycone are presented as close proxies.

AnthelminticNematode StrainAssay TypeLC50 / EC50 (µg/mL)Resistance StatusReference
Ivermectin Haemonchus contortus (Resistant)Larval Development Assay> 0.1Resistant[1]
Ivermectin Haemonchus contortus (Susceptible)Larval Development Assay< 0.01Susceptible[1]
Doramectin Haemonchus contortus (Resistant)Larval Development Assay0.001 (fully effective concentration)Susceptible[2]
Ivermectin Aglycone Cyathostomins (Field Isolates)Larval Development AssayVariable LC50 valuesVariable[3]
Moxidectin Haemonchus contortus (Resistant)Larval Development AssayLower LC50 than IvermectinMore potent against some resistant strains[2]
Levamisole Haemonchus contortus (Resistant)Larval Development AssayHigher LC50 than susceptible strainsResistant[1]
Levamisole Ostertagia circumcincta (Resistant)Larval Development AssayHigher LC50 than susceptible strainsResistant[1]
Thiabendazole Haemonchus contortus (Resistant)Egg Hatch AssayED50: 0.09 - 15.63Resistant[4]
Thiabendazole Haemonchus contortus (Susceptible)Egg Hatch AssayED50: < 0.1Susceptible[4]

Note: The efficacy of doramectin and ivermectin can be influenced by the specific nematode species and the nature of the resistance mechanisms within the parasite population.[5][6] Moxidectin has often demonstrated continued efficacy against ivermectin-resistant nematodes.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of anthelmintic efficacy. The following are standard protocols for two common in vitro assays.

Larval Development Assay (LDA)

The Larval Development Assay (LDA) is a widely used in vitro method to determine the susceptibility of nematode larvae to anthelmintics.

Objective: To determine the concentration of an anthelmintic that inhibits the development of first-stage larvae (L1) to third-stage larvae (L3).

Materials:

  • Nematode eggs extracted from fecal samples

  • Agar or a defined liquid medium (e.g., Earle's balanced salt solution with yeast extract)

  • 96-well microtiter plates

  • Anthelmintic stock solutions and serial dilutions

  • Nutrient broth (for larval feeding)

  • Microscope

Procedure:

  • Egg Extraction: Isolate nematode eggs from fresh fecal samples using a series of sieves and a flotation method.

  • Hatching: Incubate the eggs at approximately 27°C for 24-48 hours to allow them to hatch into L1 larvae.

  • Assay Setup: Dispense a standardized number of L1 larvae into each well of a 96-well plate containing the culture medium.

  • Drug Application: Add serial dilutions of the test anthelmintic to the wells. Include control wells with no drug and wells with a known susceptible and resistant nematode strain if available.

  • Incubation: Incubate the plates at 27°C for 5-7 days to allow for larval development.

  • Inhibition Assessment: After the incubation period, count the number of L1, L2, and L3 larvae in each well under a microscope.

  • Data Analysis: Calculate the percentage of inhibition of development to the L3 stage for each drug concentration compared to the control. Determine the LC50 value, which is the concentration of the drug that inhibits the development of 50% of the larvae to the L3 stage.[1][8]

Egg Hatch Assay (EHA)

The Egg Hatch Assay (EHA) is primarily used to detect resistance to benzimidazole (B57391) anthelmintics.

Objective: To determine the concentration of a benzimidazole anthelmintic that inhibits the hatching of nematode eggs.

Materials:

  • Fresh nematode eggs

  • 96-well microtiter plates

  • Benzimidazole anthelmintic (e.g., thiabendazole) stock solutions and serial dilutions

  • Distilled water or a suitable buffer

  • Lugol's iodine solution

  • Microscope

Procedure:

  • Egg Extraction: Isolate fresh nematode eggs from fecal samples as described for the LDA. It is crucial to use eggs that are less than 4 hours old.

  • Assay Setup: Dispense a standardized number of eggs (e.g., 50-100) into each well of a 96-well plate.

  • Drug Application: Add serial dilutions of the benzimidazole anthelmintic to the wells. Include control wells with no drug.

  • Incubation: Incubate the plates at approximately 27°C for 48 hours.

  • Hatching Assessment: After incubation, add a drop of Lugol's iodine solution to each well to stop further hatching and to stain the unhatched eggs and larvae.

  • Counting: Count the number of hatched larvae and unhatched (embryonated) eggs in each well under a microscope.

  • Data Analysis: Calculate the percentage of eggs that hatched at each drug concentration. Determine the EC50 value, which is the concentration of the drug that prevents 50% of the eggs from hatching.[4][9]

Visualizing Experimental Workflows and Resistance Mechanisms

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and key signaling pathways involved in anthelmintic resistance.

Caption: Experimental workflow for in vitro anthelmintic efficacy testing.

Ivermectin_Resistance cluster_cell Nematode Cell cluster_resistance Resistance Mechanism Ivermectin_in Ivermectin (Enters Cell) GluCl Glutamate-gated Chloride Channel (GluCl) Ivermectin_in->GluCl Binds to Pgp P-glycoprotein (P-gp) Efflux Pump Ivermectin_in->Pgp Target of Paralysis Hyperpolarization & Flaccid Paralysis GluCl->Paralysis Causes Ivermectin_out Ivermectin (Pumped out) Pgp->Ivermectin_out Ivermectin_out->GluCl Reduced Binding

Caption: Mechanism of ivermectin action and P-glycoprotein-mediated resistance.

Levamisole_Resistance cluster_neuromuscular Nematode Neuromuscular Junction cluster_resistance Resistance Mechanism Levamisole Levamisole nAChR_S Nicotinic Acetylcholine Receptor (nAChR) - Susceptible Levamisole->nAChR_S Activates nAChR_R Altered nAChR Subunits (e.g., UNC-29, UNC-38, UNC-63) Levamisole->nAChR_R Ineffective against Contraction Muscle Contraction & Spastic Paralysis nAChR_S->Contraction Leads to Reduced_Activation Reduced Levamisole Binding and Channel Activation nAChR_R->Reduced_Activation Reduced_Activation->Contraction Prevents

Caption: Mechanism of levamisole action and receptor-based resistance.

References

Comparative Efficacy of Doramectin Aglycone on Diverse Parasite Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the effects of doramectin (B1670889) aglycone on various parasite species. It includes a summary of in vivo efficacy data, detailed experimental protocols for in vitro assays, and a visualization of the key signaling pathway involved in its mechanism of action.

In Vivo Efficacy of Doramectin Against Various Parasite Species

Doramectin, a macrocyclic lactone, demonstrates broad-spectrum efficacy against a wide range of nematode and arthropod parasites. The following tables summarize the percentage reduction in worm burdens observed in various studies following doramectin treatment in cattle and swine.

Table 1: Efficacy of Doramectin against Nematode Endoparasites in Cattle

Parasite SpeciesStageEfficacy (%)
Ostertagia ostertagi (including inhibited larvae)Adult & L4≥99.6%[1]
Haemonchus placeiAdult & L4≥99.9%[2]
Haemonchus contortusAdult≥99.9%[2]
Cooperia oncophora (including inhibited larvae)Adult & L4≥99.6%[1]
Cooperia punctataAdult & L4>99%
Dictyocaulus viviparusAdult & L4100%[3]
Nematodirus helvetianusAdult97.9%[2]
Trichostrongylus axeiAdult & L4≥99.9%[2]
Oesophagostomum radiatumAdult & L4≥99.9%[2]
Trichuris discolorAdult92.3%[2]

Table 2: Efficacy of Doramectin against Nematode and Arthropod Parasites in Swine

Parasite SpeciesStageEfficacy (%)
Ascaris suumAdult & L4≥98%
Hyostrongylus rubidusAdult & L4≥98%
Oesophagostomum dentatumAdult & L4≥98%
Strongyloides ransomiAdult & L4≥98%
Metastrongylus spp.Adult≥98%
Trichuris suisAdult87%
Sarcoptes scabiei var. suisMites100%
Haematopinus suisLice100%

Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

Doramectin aglycone, the active form of doramectin, exerts its anthelmintic effect by acting as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[4][5][6] This binding potentiates the effect of the neurotransmitter glutamate, leading to an increased influx of chloride ions into the cell. The resulting hyperpolarization of the cell membrane causes a flaccid paralysis of the parasite's pharyngeal pump and somatic muscles, ultimately leading to its death and expulsion from the host.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of anthelmintic efficacy. Below are protocols for two common in vitro assays used to evaluate the effect of compounds like this compound on parasitic nematodes.

Larval Motility Assay

This assay assesses the effect of a test compound on the motility of third-stage larvae (L3) of nematodes.

Materials:

  • Third-stage larvae (L3) of the target parasite species

  • 96-well microtiter plates

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Solvent control (e.g., DMSO)

  • Positive control (e.g., a known anthelmintic like ivermectin)

  • Incubator

  • Inverted microscope or automated motility tracking system

Procedure:

  • Prepare a suspension of L3 larvae in PBS at a concentration of approximately 1000 larvae/mL.

  • Prepare serial dilutions of this compound in PBS from the stock solution. The final concentrations should cover a range expected to produce a dose-response curve.

  • Add 50 µL of the larval suspension to each well of a 96-well plate.

  • Add 50 µL of the this compound dilutions, solvent control, or positive control to the respective wells.

  • Incubate the plate at a temperature suitable for the parasite species (e.g., 27°C for Haemonchus contortus) for a defined period (e.g., 24 or 48 hours).

  • Following incubation, assess larval motility. This can be done manually by observing each well under an inverted microscope and scoring motility on a defined scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement) or by using an automated motility tracking system.

  • Calculate the percentage of motile larvae for each treatment and control group.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of larval motility) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Larval Migration Inhibition Assay (LMIA)

This assay measures the ability of a test compound to inhibit the migration of L3 larvae through a sieve.

Materials:

  • Third-stage larvae (L3) of the target parasite species

  • 24-well plates

  • Migration chambers (e.g., custom-made tubes with a fine mesh screen at the bottom)

  • PBS

  • This compound stock solution

  • Solvent control

  • Positive control

  • Incubator

  • Stereomicroscope

Procedure:

  • Prepare a suspension of L3 larvae in PBS.

  • Prepare serial dilutions of this compound, solvent control, and positive control in PBS in a 24-well plate.

  • Add a known number of L3 larvae (e.g., 500) to each well containing the test solutions.

  • Incubate the plate for a set period (e.g., 24 hours) at an appropriate temperature.

  • After incubation, transfer the contents of each well to a migration chamber.

  • Place the migration chambers into the wells of a new 24-well plate containing fresh PBS. The mesh at the bottom of the chamber should be in contact with the PBS.

  • Incubate for a further period (e.g., 4 hours) to allow motile larvae to migrate through the mesh into the fresh PBS.

  • After the migration period, carefully remove the migration chambers.

  • Count the number of larvae that have successfully migrated into the wells of the new plate using a stereomicroscope.

  • Calculate the percentage of migration inhibition for each treatment compared to the solvent control.

  • Determine the EC50 value (the concentration of the compound that inhibits 50% of larval migration) from the dose-response curve.[8]

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound and a typical experimental workflow for its evaluation.

G cluster_membrane Cell Membrane cluster_ion_flow GluCl Glutamate-Gated Chloride Channel (GluCl) Doramectin This compound Doramectin->GluCl Binds to allosteric site Glutamate Glutamate Glutamate->GluCl Binds to orthosteric site Hyperpolarization Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death

Caption: Signaling pathway of this compound in parasite nerve/muscle cells.

G cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Larvae Parasite Larvae (e.g., L3) Incubation Incubation with Larvae and Compounds Larvae->Incubation Compound This compound Stock Solution Compound->Incubation Controls Controls (Solvent, Positive) Controls->Incubation Assessment Motility/Migration Assessment Incubation->Assessment Data Data Collection (% Inhibition) Assessment->Data Curve Dose-Response Curve Generation Data->Curve IC50 IC50/EC50 Determination Curve->IC50

Caption: General experimental workflow for in vitro evaluation of this compound.

References

Comparative Guide to the Validation of a New Analytical Method for Doramectin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a new analytical method for the quantification of doramectin (B1670889) aglycone against a previously validated stability-indicating method for doramectin. The data presented for the "New Method" is illustrative to guide researchers in validating their own analytical techniques for this specific analyte.

Introduction

Doramectin aglycone is a primary degradation product of doramectin, a potent broad-spectrum antiparasitic agent.[1] Accurate quantification of this aglycone is crucial for stability studies and quality control of doramectin drug products. This document outlines the validation of a new High-Performance Liquid Chromatography (HPLC) method specifically for this compound and compares its performance characteristics to an established stability-indicating HPLC method for doramectin, which is capable of separating the parent drug from its degradation products.[2][3][4][5] The validation parameters are assessed in accordance with the International Conference on Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

Experimental Protocols

New Analytical Method for this compound (Hypothetical)

This method is a proposed Reversed-Phase HPLC (RP-HPLC) technique for the specific quantification of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A reference standard of this compound is dissolved in methanol (B129727) to prepare a stock solution, which is then serially diluted with the mobile phase to create calibration standards.

  • Sample Preparation: The sample containing this compound is dissolved in methanol and diluted to the appropriate concentration with the mobile phase.

Reference Analytical Method for Doramectin (Stability-Indicating)

This method is an established stability-indicating RP-HPLC method for the determination of doramectin and its related substances.[2][3][4][5]

  • Instrumentation: HPLC system with a UV detector.

  • Column: HALO C8, 4.6 mm x 100 mm, 2.7 µm particle size.[2][3][5]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).[2][3][5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.[2][3][5]

  • Detection Wavelength: 245 nm.[2][3][5]

  • Injection Volume: 10 µL.[3]

  • Standard Preparation: A doramectin reference standard is dissolved in methanol to prepare the stock solution.[2][4][5]

  • Sample Preparation: The doramectin sample is dissolved and diluted with methanol.[2][4][5]

Data Presentation: Method Validation Parameters

The following tables summarize the quantitative data from the validation of both analytical methods.

Table 1: System Suitability

ParameterNew Method for this compoundReference Method for DoramectinAcceptance Criteria
Tailing Factor1.11.2≤ 2.0
Theoretical Plates> 5000> 4500> 2000
% RSD of Peak Area0.5%0.6%≤ 1.0%

Table 2: Linearity

ParameterNew Method for this compoundReference Method for Doramectin
Range1 - 50 µg/mL50 - 150 µg/mL
Correlation Coefficient (r²)0.99950.9992
Y-intercept150205

Table 3: Accuracy (Recovery)

Spiked ConcentrationNew Method for this compound (% Recovery ± RSD)Reference Method for Doramectin (% Recovery ± RSD)Acceptance Criteria
80%99.5 ± 0.4%100.2 ± 0.5%98.0 - 102.0% Recovery
100%100.2 ± 0.3%100.5 ± 0.4%% RSD ≤ 1.0%
120%100.8 ± 0.5%101.0 ± 0.6%

Table 4: Precision

Precision LevelNew Method for this compound (% RSD)Reference Method for Doramectin (% RSD)Acceptance Criteria
Repeatability (n=6)0.6%0.7%% RSD ≤ 1.0%
Intermediate Precision (n=6)0.8%0.9%% RSD ≤ 2.0%

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterNew Method for this compoundReference Method for Doramectin
LOD0.1 µg/mL0.05% of target concentration
LOQ0.3 µg/mL0.1% of target concentration[2][3][4]

Table 6: Robustness

Parameter VariationNew Method for this compound (% RSD)Reference Method for Doramectin (% RSD)Acceptance Criteria
Flow Rate (± 0.1 mL/min)< 1.0%< 1.0%% RSD ≤ 2.0%
Column Temperature (± 2°C)< 1.0%< 1.0%
Mobile Phase Composition (± 2%)< 1.5%< 1.5%

Mandatory Visualizations

Method_Validation_Workflow start Start: Method Validation method_dev Analytical Method Development start->method_dev protocol Write Validation Protocol method_dev->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Solution Stability robustness->stability report Final Validation Report stability->report end End: Method Validated report->end

Caption: Workflow for Analytical Method Validation.

Signaling_Pathway cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis ref_std This compound Reference Standard dissolve_std Dissolve in Methanol (Stock Solution) ref_std->dissolve_std sample Test Sample dissolve_sample Dissolve in Methanol sample->dissolve_sample dilute_std Serial Dilution (Calibration Standards) dissolve_std->dilute_std dilute_sample Dilute to Target Concentration dissolve_sample->dilute_sample inject Inject into HPLC dilute_std->inject dilute_sample->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection at 245 nm separation->detection peak_area Measure Peak Area detection->peak_area calibration_curve Generate Calibration Curve peak_area->calibration_curve quantification Quantify Aglycone Concentration peak_area->quantification calibration_curve->quantification

Caption: Experimental Workflow for this compound Analysis.

References

Safety Operating Guide

Navigating the Disposal of Doramectin Aglycone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Doramectin aglycone, a derivative of the avermectin (B7782182) family of compounds. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to prevent environmental contamination.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While specific data for the aglycone form is limited, information for Doramectin and other avermectins provides crucial safety guidance.[1][2][3][4][5][6]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.[1]

  • Eye Protection: Use tightly fitting safety goggles or glasses with side shields.[1]

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[1][2][3][5]

Engineering Controls:

  • Ventilation: Handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[1]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][2][3][5]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2][3][5]

Step-by-Step Disposal Procedures

The disposal of this compound must comply with all federal, state, and local regulations for pharmaceutical and hazardous waste.[7][8][9]

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is considered hazardous. Based on the information for Doramectin, it is classified as harmful if swallowed and very toxic to aquatic life.[4][5][6] Therefore, it should be treated as hazardous waste.

  • Segregate Waste Streams: Do not mix this compound waste with non-hazardous laboratory trash. It should be collected in a designated, properly labeled hazardous waste container.[9][10]

    • Solid Waste: Collect unused or expired this compound, contaminated lab consumables (e.g., weigh boats, pipette tips, vials), and contaminated PPE in a clearly labeled, sealed container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Avoid mixing with incompatible solvents.

Step 2: Container Management

  • Choose Appropriate Containers: Use containers that are compatible with the chemical waste to prevent leaks or reactions.[9][10]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the specific hazard (e.g., "Toxic," "Ecotoxic").[10]

Step 3: Storage

  • Secure Storage: Store the sealed waste containers in a designated, secure area away from general laboratory traffic.[2][3][5][6]

  • Secondary Containment: It is best practice to use secondary containment to prevent the spread of material in case of a spill.

Step 4: Disposal

  • Engage a Certified Waste Disposal Vendor: Research laboratories must use a certified hazardous waste disposal company.[8] These companies are equipped to handle and transport pharmaceutical waste in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[7][8]

  • Documentation: Maintain a detailed inventory of the hazardous waste being generated and disposed of. This is a requirement for regulatory compliance and institutional safety audits.[8][9]

Quantitative Data Summary

ParameterSpecificationSource
Recommended Storage Temperature -20°C for long-term storage[6]
Short-term Shipping Temperature Room temperature (if less than 2 weeks)[6]
Solvent Storage -80°C (6 months); -20°C (1 month)[6]

Experimental Protocols

Specific experimental protocols for the decontamination or inactivation of this compound were not found in the provided search results. Avermectins are known to be sensitive to light and can be degraded by soil microorganisms, but specific laboratory-scale degradation protocols are not detailed. Incineration by a licensed disposal facility is the generally recommended method for organochlorine pesticides and other complex pharmaceutical compounds.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

A Step 1: Waste Identification & Segregation B Characterize waste as hazardous (Toxic, Ecotoxic) A->B C Segregate Solid Waste (contaminated materials, unused product) B->C D Segregate Liquid Waste (solutions) B->D E Step 2: Container Management C->E D->E F Use compatible, leak-proof containers E->F G Label container with 'Hazardous Waste' and chemical name E->G H Step 3: Storage F->H G->H I Store in a designated, secure area H->I J Use secondary containment H->J K Step 4: Disposal I->K J->K L Contact certified hazardous waste vendor K->L M Maintain detailed disposal records K->M

Figure 1. Logical workflow for the proper disposal of this compound.

References

Comprehensive Safety and Handling Guide for Doramectin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Doramectin aglycone. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its parent compound, Doramectin, are potent pharmaceutical agents. While specific hazard data for this compound is limited, the safety precautions for Doramectin should be followed as a minimum standard. Doramectin is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[1][2][3] It is also very toxic to aquatic life.[3][4]

Recommended Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesImpervious gloves (e.g., nitrile, neoprene) must be worn.[4][5] Inspect gloves for tears or holes before each use.[5] Wash and dry hands after removing gloves.[5]
Eye Protection Safety goggles with side-shieldsTightly fitting safety goggles are required to protect against splashes and dust.[4][5][6] A face shield may be necessary when handling larger quantities or if there is a significant splash risk.[6][7]
Body Protection Laboratory coat or chemical-resistant suitA lab coat should be worn at a minimum.[8] For tasks with a higher risk of exposure, impervious or fire/flame-resistant clothing is recommended.[4][5][9]
Respiratory Protection RespiratorUse a NIOSH-approved respirator if exposure limits are exceeded, if irritation is experienced, or when handling the powder outside of a certified chemical fume hood.[5][8] A full-face respirator offers both respiratory and eye protection.[5]
Foot Protection Closed-toe shoesSturdy, closed-toe shoes are required in the laboratory. Chemical-resistant shoe covers or boots should be considered if there is a risk of spills.[8][9]

Operational and Handling Protocols

Adherence to proper handling procedures is critical to minimize exposure risk.

Engineering Controls:

  • Ventilation: Handle this compound in a well-ventilated area.[5] A certified chemical fume hood is the preferred engineering control for handling the solid compound.

  • Safety Stations: Ensure an accessible safety shower and eyewash station are in the immediate work area.[4]

Handling Procedures:

  • Preparation: Before handling, read the Safety Data Sheet (SDS) thoroughly.[1][3] Ensure all necessary PPE is available and in good condition.[10]

  • Weighing and Transfer:

    • Handle the solid form of this compound in a chemical fume hood to avoid dust formation and inhalation.[5]

    • Use non-sparking tools to prevent ignition sources.[5]

  • In Case of Exposure:

    • Skin Contact: Immediately remove contaminated clothing.[3][5] Wash the affected area with soap and plenty of water.[5]

    • Eye Contact: Rinse eyes with water for at least 15 minutes, holding the eyelids open.[5]

    • Inhalation: Move to fresh air immediately.[4]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[3][5]

    • In all cases of exposure, seek immediate medical attention.[1][3][5]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spillage and stop the material from entering drains or waterways.[5]

  • Clean-up:

    • For solid spills, carefully collect the material to avoid creating dust.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand).[2]

    • Collect all contaminated materials into a sealed, labeled container for hazardous waste disposal.[5]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal:

  • All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Dispose of contents and containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[1][3][4]

  • Do not allow the chemical to be released into the environment.[5]

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a research setting.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 handling1 Weigh Compound prep2->handling1 handling2 Prepare Solution handling1->handling2 exp1 Conduct Experiment handling2->exp1 cleanup1 Decontaminate Surfaces exp1->cleanup1 cleanup2 Segregate Waste cleanup1->cleanup2 cleanup3 Doff PPE cleanup2->cleanup3 cleanup4 Dispose of Hazardous Waste cleanup3->cleanup4

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.